3-Azidotyrosine
Description
photoinhibitor of tubulin-tyrosine ligase
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3-azido-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c10-6(9(15)16)3-5-1-2-8(14)7(4-5)12-13-11/h1-2,4,6,14H,3,10H2,(H,15,16)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCRDUSYLLNJSS-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)N=[N+]=[N-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90926543 | |
| Record name | 3-Azidotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129960-90-3 | |
| Record name | 3-Azidotyrosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129960903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Azidotyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90926543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Harnessing the Ribosome: A Technical Guide to the Mechanism of 3-Azidotyrosine Incorporation into Proteins
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a cornerstone of modern chemical biology and drug development. It provides a powerful method for introducing unique chemical functionalities, or "bioorthogonal handles," into proteins for precise downstream manipulation.[1] This guide focuses on 3-azido-L-tyrosine (AzY), an analog of tyrosine that contains a versatile azide moiety. We will provide an in-depth exploration of the core mechanism by which AzY is incorporated into proteins, primarily through the use of engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pairs. This document will detail the molecular machinery, experimental frameworks for both in vivo and in vitro systems, and the subsequent bioorthogonal reactions that make AzY a powerful tool for protein labeling, imaging, and the development of novel protein conjugates.
Part 1: The Foundation: Bioorthogonal Chemistry and Non-Canonical Amino Acids
The complexity of the cellular environment presents a significant challenge for chemists aiming to modify a single type of biomolecule without causing off-target effects. The concept of "bioorthogonal chemistry," first articulated by Carolyn R. Bertozzi, addresses this by employing chemical reactions involving functional groups that are abiotic and inert to the vast array of functionalities present in living systems.[2][3][4] These reactions must be highly selective, biocompatible, and proceed efficiently under physiological conditions.[5]
The azide group (–N₃) is a premier example of a bioorthogonal handle. It is small, metabolically stable, and does not participate in cellular biochemistry, yet it can undergo highly specific ligation reactions with alkyne-containing probes.[6] To install this handle into proteins, we utilize ncAAs like 3-azidotyrosine. These amino acids are structurally similar to their canonical counterparts but contain the desired bioorthogonal group. By hijacking the cell's own protein synthesis machinery, we can introduce these ncAAs into the polypeptide chain, effectively programming proteins with new chemical capabilities.[4]
Part 2: The Core Mechanism: Site-Specific Incorporation via an Orthogonal System
While some ncAAs can be incorporated promiscuously by native cellular machinery (residue-specific incorporation), the precise, targeted placement of this compound at a single, predetermined site requires an engineered system that is "orthogonal" to the host's translational apparatus.[7][8][9] This orthogonal system consists of two key components that work in concert: an engineered aminoacyl-tRNA synthetase (aaRS) and a unique, corresponding transfer RNA (tRNA).[4]
The Engineered Aminoacyl-tRNA Synthetase (aaRS)
Aminoacyl-tRNA synthetases are the enzymes responsible for "charging" tRNAs, meaning they catalyze the attachment of the correct amino acid to its corresponding tRNA molecule.[10][11] The fidelity of this process is crucial for accurate protein synthesis. To incorporate AzY, a native aaRS, such as the tyrosyl-tRNA synthetase (TyrRS) from an organism like Saccharomyces cerevisiae (yeast) or Methanocaldococcus jannaschii, is mutated.[12][13] The goal is to alter the enzyme's active site—the pocket where the amino acid binds—so that it preferentially recognizes and accepts this compound over the natural L-tyrosine and other canonical amino acids. A well-documented example is the Y43G mutation in yeast TyrRS, which expands the binding pocket to accommodate the azide group of AzY.[12][14] This engineered aaRS will not charge its tRNA with any of the 20 canonical amino acids, ensuring high fidelity for AzY incorporation.
The Orthogonal Suppressor tRNA
The second component is a tRNA that is not recognized by any of the host cell's endogenous aaRS enzymes but is specifically charged by the engineered aaRS. Furthermore, this tRNA must be engineered to recognize a unique codon that does not encode for a canonical amino acid. The most common strategy is to use an "amber suppressor tRNA," which recognizes the UAG stop codon, typically the "amber" codon.[12][15] A gene of interest can be mutated to replace the codon for the desired amino acid with a UAG codon. When this modified gene is expressed in a system containing the orthogonal aaRS/tRNA pair and supplied with AzY, the ribosome will pause at the UAG codon, the AzY-charged suppressor tRNA will bind, and AzY will be incorporated into the growing polypeptide chain, allowing translation to continue.[4][16]
The Mechanistic Workflow
The entire process can be visualized as a multi-step pathway:
-
Delivery : The components are introduced into the expression system. This involves plasmids encoding the engineered aaRS, the orthogonal suppressor tRNA, and the target protein (containing a UAG codon at the desired site). This compound is supplied exogenously to the culture medium or cell-free reaction.[17]
-
Activation : Inside the system, the engineered aaRS binds to a molecule of this compound and ATP. It catalyzes the formation of an aminoacyl-adenylate intermediate (AzY-AMP), releasing pyrophosphate.[10][11]
-
Charging : The aaRS, still carrying the AzY-AMP, recognizes and binds to its cognate orthogonal tRNA. It then transfers the AzY moiety from the AMP to the 3' end of the tRNA, forming AzY-tRNA and releasing AMP.[10]
-
Incorporation : During translation on the ribosome, the mRNA of the target protein is read. When the UAG codon is presented in the ribosome's A-site, the charged AzY-tRNA binds to it. The ribosome then catalyzes the formation of a peptide bond, adding AzY to the growing protein chain.
Diagram 1: The Site-Specific Incorporation Mechanism. This workflow illustrates how exogenous this compound is activated by an engineered aaRS, charged onto an orthogonal tRNA, and finally incorporated into a nascent polypeptide chain at the ribosome in response to a unique UAG codon.
Part 3: Experimental Frameworks and Protocols
The incorporation of this compound can be achieved in both living cells (in vivo) and in cell-free extracts (in vitro). The choice of system depends on the protein of interest, the required yield, and downstream applications.
In Vivo Incorporation in Bacterial and Mammalian Cells
This approach leverages living cells as factories for producing the AzY-containing protein.
Core Requirements:
-
Expression Host: E. coli strains are commonly used for their rapid growth and high protein yields. Mammalian cell lines (e.g., HEK293T, CHO) are used for proteins that require eukaryotic post-translational modifications.[14]
-
Plasmids: A two-plasmid system is typical. One plasmid carries the gene for the engineered aaRS and the orthogonal tRNA.[17] The second plasmid contains the gene of interest, modified to include a UAG codon at the desired position.
Generalized Protocol for E. coli:
-
Transformation: Co-transform the E. coli expression strain with both the aaRS/tRNA plasmid and the target protein plasmid.
-
Culture Growth: Grow the transformed cells in a suitable rich medium (e.g., TB or 2xYT) to the desired optical density (e.g., OD₆₀₀ of 0.6-0.8).
-
Supplementation & Induction: Add this compound to the culture medium to a final concentration typically ranging from 0.5 to 2 mM. Simultaneously, induce protein expression with an appropriate inducer (e.g., IPTG).
-
Expression: Allow the protein to express for a set period (e.g., 4-18 hours) at a suitable temperature (e.g., 18-30°C).
-
Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the His-tagged or otherwise tagged target protein using affinity chromatography (e.g., Ni-NTA).[17]
In Vitro Incorporation with Cell-Free Protein Synthesis (CFPS)
CFPS systems offer unparalleled control over the reaction environment, free from the constraints of cell viability and homeostasis.[18][19] This makes them ideal for producing toxic proteins or for high-throughput screening applications.[20][21]
Core Requirements:
-
Cell Extract: A lysate from E. coli, wheat germ, or rabbit reticulocytes that contains all the necessary translational machinery (ribosomes, initiation/elongation factors, etc.).[18]
-
Reaction Mix: An energy source (e.g., ATP, GTP), a mixture of the 20 canonical amino acids, salts, and cofactors.
-
Orthogonal Components: Purified engineered aaRS, purified orthogonal tRNA, and this compound are added directly to the reaction.[12][16]
Generalized Protocol for E. coli-based CFPS:
-
Reaction Assembly: In a microcentrifuge tube, combine the cell extract, reaction mix, the plasmid or linear DNA template for the target protein, the purified orthogonal components (aaRS and tRNA), and this compound.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30-37°C) for 2-6 hours.
-
Purification: As the system is "open," the expressed protein can often be purified directly from the reaction mixture using affinity tags without the need for cell lysis.[19]
| Parameter | In Vivo (E. coli) | In Vitro (CFPS) | Causality / Rationale |
| AzY Concentration | 0.5 - 2 mM | 0.2 - 1 mM | Must be sufficient to outcompete any potential mis-charging and ensure saturation of the engineered aaRS. Higher concentration in vivo helps with transport across the cell membrane. |
| Expression Time | 4 - 18 hours | 2 - 6 hours | In vivo expression is tied to cell growth and division cycles. CFPS is a direct, enzymatic process that proceeds until energy sources are depleted.[18][21] |
| Typical Yield | 1 - 10 mg/L | 0.1 - 2 mg/mL | In vivo systems are highly scalable but yields can be limited by protein toxicity. CFPS is highly concentrated but reaction volumes are typically smaller. |
| Key Advantage | Scalability, PTMs (in eukaryotes) | Speed, control, toxic protein expression | In vivo leverages the robustness of cellular growth for large-scale production. CFPS removes the barrier of the cell wall, allowing direct manipulation and synthesis of products that would be lethal to a cell.[19] |
Table 1: Comparison of Key Experimental Parameters for AzY Incorporation. This table summarizes typical starting conditions and outcomes for the two primary expression frameworks, providing the scientific reasoning behind the choices.
Part 4: Downstream Applications via Bioorthogonal Ligation
The successful incorporation of this compound is only the first step. The true power of this technique lies in the subsequent, highly selective modification of the azide handle. This enables the attachment of virtually any desired probe or molecule.
The most common reactions are "click chemistry" ligations:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and high-yielding reaction between the azide and a terminal alkyne. It is highly efficient but the copper catalyst can be toxic to living cells, making it more suitable for in vitro labeling of purified proteins.[6][22]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne (e.g., DBCO, BCN) that reacts spontaneously with the azide without the need for a toxic catalyst. This makes SPAAC the preferred method for labeling proteins in or on living cells.[6][15]
This two-stage approach allows for modular and flexible protein engineering.
Diagram 2: The Two-Stage Experimental Workflow. This diagram outlines the overall process, beginning with the genetic encoding and expression to incorporate the azide handle, followed by the bioorthogonal click chemistry reaction to attach a functional probe.
Part 5: Conclusion
The mechanism for incorporating this compound into proteins is a sophisticated interplay of protein engineering and the cell's natural translational machinery. By designing orthogonal aaRS/tRNA pairs, scientists can command the ribosome to place this versatile non-canonical amino acid at any desired location within a protein's structure. This technique transforms proteins into customizable platforms, enabling precise attachment of probes for imaging, tracking, and therapeutic applications. Understanding the causality behind each step—from the molecular recognition in the synthetase active site to the choice of expression system and ligation chemistry—is paramount for the successful design and execution of experiments that push the boundaries of protein science and drug development.
References
-
Sakamoto, K., et al. (2010). Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification. Methods in Molecular Biology. [Link]
-
Coin, I., et al. (2018). Multiple Click-Selective tRNA Synthetases Expand Mammalian Cell-Specific Proteomics. ACS Central Science. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition. [Link]
-
Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems. Nature Chemical Biology. [Link]
-
Chen, X., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. APL Bioengineering. [Link]
-
CAS. (n.d.). Bioorthogonal Chemistry - Applications in Science and Medicine. CAS White Paper. [Link]
-
Reynolds, N. M., et al. (2010). Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling. [Link]
-
Mackey, A. M., & Raskatov, J. A. (2023). Bioorthogonal chemistry: Bridging chemistry, biology, and medicine. Cell Reports Physical Science. [Link]
-
Kim, H., et al. (2020). In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering. Chemical Communications. [Link]
-
Abberior GmbH. (n.d.). Recommended labeling protocols. Abberior. [Link]
-
Monden, Y., et al. (1996). Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype. Oncology Reports. [Link]
-
Monden, Y., et al. (1996). [Mechanism of Action of Azatyrosine: Recent Process]. Gan To Kagaku Ryoho. [Link]
-
Kubick, S., & Schäfer, F. (2020). Cell-Free Protein Synthesis: A Promising Option for Future Drug Development. BioDrugs. [Link]
-
Furuita, K., et al. (2015). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Scientific Reports. [Link]
-
Kim, H., et al. (2020). In vivo Biosynthesis of Tyrosine Analogs and their Concurrent Incorporation in a Residue-specific Manner for Enzyme Engineering. Request PDF on ResearchGate. [Link]
-
Karim, A. S., & Jewett, M. C. (2018). Cell-Free Protein Synthesis for High-Throughput Biosynthetic Pathway Prototyping. Methods in Molecular Biology. [Link]
-
Zhang, M., et al. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? Journal of Thoracic Disease. [Link]
-
Rashidian, M., et al. (2013). Recent progress in enzymatic protein labelling techniques and their applications. Chemical Communications. [Link]
-
Wikipedia. (n.d.). Cell-free protein synthesis. Wikipedia. [Link]
-
Wikipedia. (n.d.). Aminoacyl tRNA synthetase. Wikipedia. [Link]
-
Winkler, J. R., et al. (2024). An Investigation of the Influence of Tyrosine Local Interactions on Electron Hopping in a Model Protein. Molecules. [Link]
-
Liu, X., et al. (2021). An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome. Journal of the American Chemical Society. [Link]
-
Maleckis, A., et al. (2013). Tyrosine Specific Sequential Labeling of Proteins. Bioconjugate Chemistry. [Link]
-
Wang, Q., et al. (2018). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. Methods in Molecular Biology. [Link]
-
Richards, S. J., et al. (2021). Discriminating changes in protein structure using tyrosine conjugation. Protein Science. [Link]
-
Ghesquière, B., et al. (2009). Identification and Quantitation of Newly Synthesized Proteins in Escherichia coli by Enrichment of Azidohomoalanine-labeled Peptides with Diagonal Chromatography. Molecular & Cellular Proteomics. [Link]
-
Wang, Y., et al. (2023). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society. [Link]
-
Young, T. S., et al. (2014). Structural Basis of Improved Second-Generation 3-Nitro-tyrosine tRNA Synthetases. ACS Chemical Biology. [Link]
-
Döring, V., et al. (2004). Cell-Free Synthesis of Defined Protein Conjugates by Site-directed Cotranslational Labeling. Madame Curie Bioscience Database. [Link]
-
Li, H., & Zhang, W. (2018). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules. [Link]
-
Parker, W. R., et al. (2023). Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics. [Link]
-
Molecular Devices. (2011). Optimizing the Labeling of Proteins. Technology Networks. [Link]
-
Gregorio, G. G., et al. (2019). A User's Guide to Cell-Free Protein Synthesis. Methods and Protocols. [Link]
-
Adkar, B. V., et al. (2021). Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications. Frontiers in Molecular Biosciences. [Link]
-
Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences. [Link]
-
Guan, S., et al. (2008). Protein 3-nitrotyrosine in complex biological samples: quantification by high-pressure liquid chromatography/electrochemical detection and emergence of proteomic approaches for unbiased identification of modification sites. Methods in Enzymology. [Link]
Sources
- 1. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. kocw-n.xcache.kinxcdn.com [kocw-n.xcache.kinxcdn.com]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 6. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Mechanism of action of azatyrosine: recent process] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoacyl tRNA synthetase - Wikipedia [en.wikipedia.org]
- 11. Frontiers | Biochemistry of Aminoacyl tRNA Synthetase and tRNAs and Their Engineering for Cell-Free and Synthetic Cell Applications [frontiersin.org]
- 12. Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural Basis of Improved Second-Generation 3-Nitro-tyrosine tRNA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Multiple Click-Selective tRNA Synthetases Expand Mammalian Cell-Specific Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell-Free Synthesis of Defined Protein Conjugates by Site-directed Cotranslational Labeling - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]
- 20. Cell-Free Protein Synthesis for High-Throughput Biosynthetic Pathway Prototyping | Springer Nature Experiments [experiments.springernature.com]
- 21. A User’s Guide to Cell-Free Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Bioorthogonal chemistry of 3-Azidotyrosine review
An In-depth Technical Guide to the Bioorthogonal Chemistry of 3-Azidotyrosine
Authored by a Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the bioorthogonal chemistry surrounding the noncanonical amino acid this compound (3-AzY). We will move beyond simple definitions to explore the causality behind experimental design, the integrity of the required biological and chemical systems, and the practical applications that make 3-AzY an invaluable tool in modern chemical biology.
Foundational Principles: Why this compound?
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2][3] This concept has revolutionized our ability to study biomolecules in their natural context. The core strategy involves a two-step process: first, the introduction of a non-native, chemically unique functional group—a "bioorthogonal handle"—into a biomolecule of interest. Second, the specific and selective reaction of this handle with a complementary probe.
This compound (3-AzY) has emerged as a premier bioorthogonal tool for protein studies for several key reasons:
-
Structural Analogue: 3-AzY is a close structural mimic of the canonical amino acid L-tyrosine. This similarity is crucial, as it allows for its substitution into proteins with minimal perturbation of protein structure and function.
-
The Azide Handle: The azide group (-N₃) is the cornerstone of its utility. It is virtually absent from biological systems, making it an ideal orthogonal reactor. It is also small, minimizing steric hindrance, and can participate in a variety of highly specific and efficient bioorthogonal ligation reactions.[4][5]
-
Photo-crosslinking Potential: As an aryl azide, the 3-AzY side chain can be photoactivated with UV light to form a highly reactive nitrene intermediate.[6] This property allows it to be used as a zero-distance photo-cross-linker to covalently trap transient protein-protein or protein-nucleic acid interactions.[7]
Site-Specific Incorporation: The Enabling Technology
The power of 3-AzY is unlocked by our ability to direct its incorporation into a specific, predetermined site within a protein. This is achieved by hijacking the cell's own protein synthesis machinery through the use of an engineered, orthogonal aminoacyl-tRNA synthetase/tRNA pair.[6][8][9]
The Orthogonal System: A Self-Validating Partnership
The central dogma of this technique is the creation of a new, independent channel for information flow from the genetic code to the protein. This requires two engineered components that work together but do not cross-react with the host cell's endogenous machinery:
-
Engineered Aminoacyl-tRNA Synthetase (aaRS): A wild-type tyrosyl-tRNA synthetase (TyrRS) naturally "charges" its cognate tRNATyr with tyrosine. To make it recognize 3-AzY, its amino acid binding pocket is mutated. A common and effective mutation is the Y43G substitution in the Saccharomyces cerevisiae TyrRS, which creates space to accommodate the azide group at the 3-position of the phenyl ring.[4][6] This engineered aaRS must preferentially charge its tRNA with 3-AzY over any of the 20 canonical amino acids to ensure high fidelity.
-
Suppressor tRNA: To direct incorporation at a specific site, a unique codon is used. The amber stop codon (UAG), which normally signals termination of translation, is repurposed. An orthogonal tRNA, typically derived from a different species (e.g., yeast or E. coli) to avoid recognition by host synthetases, is mutated to have an anticodon loop (CUA) that recognizes the UAG codon.[4][8][9][10]
When the gene for the target protein is mutated to contain a UAG codon at the desired position, and the cell is co-transformed with plasmids expressing the engineered aaRS and the suppressor tRNA, and then fed 3-AzY in the media, the full-length protein will be produced with 3-AzY at the specified site.
Caption: Workflow for genetic incorporation of this compound (3-AzY).
Protocol: Site-Specific Incorporation of 3-AzY in E. coli
This protocol describes a typical workflow for expressing a target protein containing a single 3-AzY residue.
-
Plasmid Preparation:
-
Clone your gene of interest into an expression vector (e.g., pET vector). Introduce an in-frame amber stop codon (TAG) at the desired site using site-directed mutagenesis.
-
Utilize a second, compatible plasmid (e.g., pEVOL) that co-expresses the engineered tyrosyl-tRNA synthetase (e.g., ScTyrRS Y43G) and its cognate suppressor tRNA.[6]
-
-
Transformation:
-
Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the target protein plasmid and the pEVOL plasmid.
-
Select for double transformants on LB agar plates containing the appropriate antibiotics for both plasmids.
-
-
Protein Expression:
-
Inoculate a starter culture in LB media with antibiotics and grow overnight at 37°C.
-
The next day, use the starter culture to inoculate a larger volume of minimal media (e.g., M9) supplemented with all canonical amino acids except tyrosine, plus the required antibiotics. The omission of tyrosine is critical to reduce background incorporation.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 0.5 mM).
-
Simultaneously, add this compound to the culture medium to a final concentration of 1-2 mM.
-
Continue to grow the culture at a reduced temperature (e.g., 20-25°C) for 12-16 hours to enhance protein folding and yield.
-
-
Verification:
-
Harvest the cells by centrifugation.
-
Purify the protein using standard methods (e.g., Ni-NTA affinity chromatography if His-tagged).
-
Confirm the successful incorporation of 3-AzY and the integrity of the full-length protein using SDS-PAGE and ESI-MS. The mass spectrum should show a mass shift corresponding to the replacement of tyrosine (181.19 Da) with this compound (206.19 Da), a net increase of 25.00 Da.
-
The Chemical Toolkit: Bioorthogonal Reactions of this compound
Once incorporated, the azide handle on 3-AzY serves as a versatile anchor for a suite of powerful bioorthogonal reactions. The choice of reaction is dictated by the experimental context, particularly the tolerance for metal catalysts and the desired reaction kinetics.
A. Staudinger Ligation
The Staudinger ligation is a metal-free reaction between an azide and a triarylphosphine that is engineered to contain an electrophilic trap (typically a methyl ester).[] The reaction proceeds via an aza-ylide intermediate, which undergoes intramolecular cyclization and subsequent hydrolysis to form a stable amide bond, covalently linking the protein to the phosphine-bearing probe.[12][13]
-
Expertise: This was one of the first bioorthogonal reactions developed. Its primary advantage is its absolute metal-free nature. However, its kinetics are relatively slow, and the phosphine reagents can be susceptible to air oxidation.[1] The resulting phosphine oxide remains attached to the probe, which can be a consideration for certain applications.
Caption: Mechanism of the Staudinger Ligation.
B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The quintessential "click chemistry" reaction, CuAAC is a highly efficient copper(I)-catalyzed reaction between an azide and a terminal alkyne.[][15] It produces a stable 1,4-disubstituted 1,2,3-triazole linkage.[16]
-
Expertise: CuAAC offers exceptionally fast reaction rates and high yields, making it extremely robust for labeling purified proteins in vitro.[15][17] The primary challenge is the cytotoxicity of the copper(I) catalyst, which generally precludes its use in living cells, although ligand development has aimed to mitigate this.[17][18] The reaction requires a reducing agent (e.g., sodium ascorbate) to maintain copper in the active Cu(I) oxidation state.
Caption: Mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
C. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the toxicity of copper, SPAAC utilizes a strained cyclooctyne. The ring strain of the alkyne significantly lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures without any catalyst.[19][][21]
-
Expertise: SPAAC is the gold standard for bioorthogonal labeling in living systems.[18][] A variety of cyclooctynes have been developed, such as dibenzocyclooctyne (DBCO), with varying kinetics and stability.[22] The choice of cyclooctyne is a trade-off between reactivity and stability; highly reactive alkynes can sometimes be unstable or have off-target reactivity.
Caption: Mechanism of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Data Presentation: Comparison of Key Bioorthogonal Reactions
| Feature | Staudinger Ligation | CuAAC | SPAAC |
| Reaction Partners | Azide + Triarylphosphine | Azide + Terminal Alkyne | Azide + Strained Alkyne |
| Catalyst Required | None | Copper(I) | None |
| Biocompatibility | High (Metal-free) | Low (in vivo) due to Cu toxicity | High (Metal-free) |
| Reaction Rate | Slow (k ≈ 10⁻³ M⁻¹s⁻¹)[1] | Very Fast (k ≈ 10²-10³ M⁻¹s⁻¹) | Fast (k ≈ 10⁻¹-10¹ M⁻¹s⁻¹) |
| Primary Use Case | Cell-surface labeling, in vitro | In vitro conjugation, material science | Live-cell imaging, in vivo studies |
Integrated Workflow and Application Protocols
The true utility of 3-AzY is realized when its genetic incorporation is coupled with a bioorthogonal reaction to achieve a specific research goal, such as fluorescently labeling a protein for cellular imaging.
Caption: Complete workflow from gene to labeled protein analysis.
Protocol: Fluorescent Labeling of a 3-AzY Protein via SPAAC
This protocol assumes you have a purified protein containing a single 3-AzY residue.
-
Reagent Preparation:
-
Prepare a stock solution of your purified 3-AzY-containing protein (e.g., 1 mg/mL, ~20-50 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a 10 mM stock solution of the DBCO-conjugated fluorophore (e.g., DBCO-AF488) in a water-miscible organic solvent like DMSO. Store protected from light.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the protein solution with the DBCO-fluorophore stock. A 5- to 10-fold molar excess of the fluorophore over the protein is a good starting point.
-
Causality: Using a molar excess ensures the reaction goes to completion in a reasonable timeframe. The reaction is second-order, so higher concentrations lead to faster labeling.
-
Gently mix the solution and allow it to react. The reaction can be performed at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature may need to be determined empirically.
-
-
Removal of Excess Fluorophore:
-
It is critical to remove the unreacted, free fluorophore, as it will contribute to high background signal in downstream applications.
-
This is best achieved using a desalting column (e.g., a spin column like Zeba™) that separates molecules based on size. The large labeled protein will elute, while the small, unreacted fluorophore is retained.
-
Alternatively, dialysis can be used for larger volumes.
-
-
Verification and Quantification:
-
Confirm successful labeling by SDS-PAGE. The labeled protein band should be fluorescent when imaged with an appropriate gel imager.
-
Analyze the product by mass spectrometry. A successful reaction will show a mass increase corresponding to the mass of the DBCO-fluorophore adduct.
-
Quantify the labeling efficiency using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its λₘₐₓ) and applying the Beer-Lambert law with the known extinction coefficients.
-
Applications in Drug Discovery and Chemical Biology
The ability to precisely modify proteins with 3-AzY has profound implications across various scientific disciplines.
-
Cellular Imaging: Attaching bright, stable fluorophores allows for the visualization of a protein's localization, trafficking, and dynamics within live cells with minimal perturbation.[4][23][24]
-
Proteome-wide Analysis: Combining 3-AzY incorporation with photo-crosslinking can map protein-protein interaction networks on a global scale, providing critical insights into cellular signaling pathways.[6]
-
Targeted Therapeutics: In drug development, 3-AzY provides a precise attachment point for creating homogenous antibody-drug conjugates (ADCs). This ensures a defined drug-to-antibody ratio (DAR), which is a critical parameter for efficacy and safety.[]
-
Biosensor Development: Proteins can be site-specifically immobilized onto surfaces via their azide handles to create highly ordered and functional biosensors for diagnostics.[22]
Conclusion
This compound is more than just another chemical reagent; it is a central component of a sophisticated platform that bridges genetics, chemistry, and cell biology. By providing a bioorthogonal handle that can be genetically encoded at any desired position within a protein, it grants researchers an unprecedented level of control over protein modification. The choice of subsequent ligation chemistry—Staudinger, CuAAC, or SPAAC—allows the platform to be tailored for applications ranging from in vitro bioconjugation to real-time imaging in living organisms. As new orthogonal pairs and faster, more specific bioorthogonal reactions are developed, the utility of this compound will only continue to expand, solidifying its role as an indispensable tool for understanding and engineering biology.
References
-
Sakamoto, K., et al. (2009). Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification. Journal of Biomedical Science. [Link]
-
Coin, I., et al. (2018). Multiple Click-Selective tRNA Synthetases Expand Mammalian Cell-Specific Proteomics. Journal of the American Chemical Society. [Link]
-
Kiga, D., et al. (2002). An engineered Escherichia coli tyrosyl-tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system. Proceedings of the National Academy of Sciences. [Link]
-
Young, T. S., et al. (2011). Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor. Biochemistry. [Link]
-
Geerdink, D., et al. (2017). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Molecules. [Link]
-
Khatun, E., et al. (2019). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. Scientific Reports. [Link]
-
Park, S., et al. (2022). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. International Journal of Molecular Sciences. [Link]
-
Coudijzer, K., & Joniau, M. (1990). 3-azido-L-tyrosine as a photoinhibitor of tubulin:tyrosine ligase. Role of thiol groups. FEBS Letters. [Link]
-
Chen, G., et al. (2014). CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. Current Medicinal Chemistry. [Link]
-
Hein, C. D., et al. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
-
Wang, Y., et al. (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Chinese Journal of Chemistry. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
-
Monden, Y., et al. (1996). Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype. Oncology Reports. [Link]
-
Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research. [Link]
-
Kobayashi, T., et al. (2003). Transplantation of a tyrosine editing domain into a tyrosyl-tRNA synthetase variant enhances its specificity for a tyrosine analog. Proceedings of the National Academy of Sciences. [Link]
-
Jones, L. H., et al. (2012). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Journal of Medicinal Chemistry. [Link]
-
Shie, J.-J., & Fang, J.-M. (2019). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Journal of the Chinese Chemical Society. [Link]
-
Guo, J., et al. (2014). Biosynthesis and Genetic Incorporation of 3,4-Dihydroxy-L-Phenylalanine into Proteins in Escherichia coli. ACS Chemical Biology. [Link]
-
Samanta, S., et al. (2015). Synthesis and protein incorporation of azido-modified unnatural amino acids. Organic & Biomolecular Chemistry. [Link]
-
Agard, N. J., et al. (2004). A comparative study of bioorthogonal reactions with azides. Journal of the American Chemical Society. [Link]
-
Soellner, M. B., et al. (2002). Staudinger Ligation of α-Azido Acids Retains Stereochemistry. The Journal of Organic Chemistry. [Link]
-
CAS. (2022). Bioorthogonal chemistry: A review of its diverse applications in science and medicine. CAS Insights. [Link]
-
Giepmans, B. N. G., et al. (2006). Fluorescent labeling and modification of proteins. Science. [Link]
-
Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences. [Link]
-
ResearchGate. (2018). Fluorescent labelling of proteins diagram. ResearchGate. [Link]
-
iBiology. (2013). Microscopy: Labeling Proteins with Fluorescent Probes. YouTube. [Link]
-
ResearchGate. (2006). The Staudinger ligation diagram. ResearchGate. [Link]
- Schultz, P. G., et al. (2010). Genetic incorporation of 3-aminotyrosine into reductases.
-
Samanta, S., et al. (2015). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids. Organic & Biomolecular Chemistry. [Link]
-
Torta, F., et al. (2009). Fluorogenic tagging of protein 3-nitrotyrosine with 4-(aminomethyl)benzenesulfonate (ABS) in tissues. Free Radical Biology and Medicine. [Link]
-
Wikipedia. Staudinger reaction. Wikipedia. [Link]
-
Wang, L., et al. (2024). Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein. International Journal of Molecular Sciences. [Link]
-
Soellner, M. B., et al. (2002). Staudinger ligation of alpha-azido acids retains stereochemistry. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2014). Site-specific incorporation of 3 into proteins at diverse codons diagram. ResearchGate. [Link]
-
Du, J., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules. [Link]
-
Uttamapinant, C., et al. (2015). Site-Specific Protein Conjugates Incorporating Para-Azido-L-Phenylalanine for Cellular and In Vivo Imaging. Methods in Molecular Biology. [Link]
-
ResearchGate. (2022). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. ResearchGate. [Link]
-
Mukherjee, S., & Rajan, R. (2022). Recent Advances in Chemical Biology Using Benzophenones and Diazirines as Radical Precursors. Molecules. [Link]
Sources
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry: A review of its diverse applications in science | CAS [cas.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-azido-L-tyrosine as a photoinhibitor of tubulin:tyrosine ligase. Role of thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple Click-Selective tRNA Synthetases Expand Mammalian Cell-Specific Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Improved Incorporation of Noncanonical Amino Acids by an Engineered tRNATyr Suppressor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An engineered Escherichia coli tyrosyl-tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. raineslab.com [raineslab.com]
- 13. Staudinger ligation of alpha-azido acids retains stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Click Chemistry [organic-chemistry.org]
- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. A comparative study of bioorthogonal reactions with azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 22. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3-Azido-L-tyrosine for Research Applications
Introduction: The Role of 3-Azido-L-tyrosine in Advancing Research
In the landscape of chemical biology and drug development, the ability to precisely probe and manipulate biological systems is paramount. Unnatural amino acids (UAAs) have emerged as powerful tools in this endeavor, expanding the chemical diversity of proteins and enabling novel functionalities.[1] Among these, 3-Azido-L-tyrosine, a non-canonical amino acid, has garnered significant attention. Its defining feature is the azido group, a small, metabolically stable, and bioorthogonal handle.[2][3] This functional group's bioorthogonality means it can participate in specific chemical reactions within a living system without interfering with native biochemical processes.[2]
The primary utility of the azido group in 3-Azido-L-tyrosine lies in its ability to undergo "click chemistry" reactions, most notably the copper-catalyzed or strain-promoted azide-alkyne cycloaddition.[4][5] This allows for the site-specific labeling of proteins with a wide array of probes, such as fluorescent dyes for biological imaging or biotin for affinity purification and interaction studies.[3] By genetically encoding 3-Azido-L-tyrosine into a protein of interest, researchers can achieve a level of precision in protein modification that is difficult to attain with traditional methods.[2] This guide provides a comprehensive overview of the chemical synthesis of 3-Azido-L-tyrosine, offering a detailed, field-proven protocol for its preparation, from the starting material L-tyrosine to the final, purified product.
Synthetic Strategy: A Multi-Step Approach
The synthesis of 3-Azido-L-tyrosine from L-tyrosine is a multi-step process that requires careful control of reaction conditions and the use of protecting groups to ensure the integrity of the amino acid's chiral center and reactive functional groups. The overall strategy involves the following key transformations:
-
Protection of the α-amino group: To prevent unwanted side reactions during the subsequent steps, the α-amino group of L-tyrosine is first protected, typically with a tert-butyloxycarbonyl (Boc) group.[6][7]
-
Nitration of the aromatic ring: A nitro group is introduced at the 3-position of the tyrosine ring through electrophilic aromatic substitution.[5][8]
-
Reduction of the nitro group: The nitro group is then reduced to an amino group, yielding 3-amino-L-tyrosine.[9][10]
-
Diazotization and Azidation (Sandmeyer Reaction): The newly introduced amino group is converted to a diazonium salt, which is then displaced by an azide ion in a Sandmeyer-type reaction to form the desired 3-azido-L-tyrosine.[11][12][13]
-
Deprotection: Finally, the Boc protecting group is removed to yield the free amino acid, 3-Azido-L-tyrosine.
This synthetic pathway is illustrated in the workflow diagram below.
Caption: Overall synthetic workflow for 3-Azido-L-tyrosine.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of 3-Azido-L-tyrosine. It is imperative that all procedures are carried out in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
PART 1: Synthesis of N-α-Boc-3-nitro-L-tyrosine
This part of the synthesis involves the protection of the α-amino group of L-tyrosine, followed by the nitration of the aromatic ring.
Step 1.1: Protection of L-Tyrosine
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of conditions and its facile removal with acid.[6]
-
Procedure:
-
Suspend L-tyrosine (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide (2.5 eq) and stir until the solution becomes clear.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the dioxane by rotary evaporation.
-
Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-α-Boc-L-tyrosine as a white solid.
-
Step 1.2: Nitration of N-α-Boc-L-tyrosine
The nitration is a classic electrophilic aromatic substitution reaction.[5][8] The use of a nitrating mixture (nitric acid and sulfuric acid) at low temperatures is crucial to control the reaction and prevent side product formation.
-
Procedure:
-
Dissolve N-α-Boc-L-tyrosine (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.0 eq) and concentrated sulfuric acid (0.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice has melted.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-α-Boc-3-nitro-L-tyrosine.
-
PART 2: Synthesis of 3-Azido-L-tyrosine
This part covers the reduction of the nitro group, the critical diazotization and Sandmeyer reaction, and the final deprotection.
Step 2.1: Reduction of N-α-Boc-3-nitro-L-tyrosine
Sodium dithionite is a common and effective reducing agent for converting aromatic nitro groups to amines.[9]
-
Procedure:
-
Dissolve N-α-Boc-3-nitro-L-tyrosine (1.0 eq) in a mixture of methanol and water.
-
Add sodium dithionite (4.0-5.0 eq) portion-wise.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield N-α-Boc-3-amino-L-tyrosine, which can often be used in the next step without further purification.
-
Step 2.2: Diazotization and Azidation of N-α-Boc-3-amino-L-tyrosine
This step involves the formation of a diazonium salt, which is a highly reactive intermediate.[14][15] The subsequent Sandmeyer reaction with sodium azide introduces the desired azido functionality.[11][12] Extreme caution must be exercised during this step due to the potentially explosive nature of diazonium salts and the high toxicity of sodium azide. [16][17][18][19]
-
Procedure:
-
Dissolve N-α-Boc-3-amino-L-tyrosine (1.0 eq) in 2 M HCl and cool to 0 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes. The formation of the diazonium salt can be confirmed using starch-iodide paper (a positive test indicates excess nitrous acid).
-
In a separate flask, dissolve sodium azide (1.5 eq) in water and cool to 0 °C.
-
Slowly add the diazonium salt solution to the sodium azide solution, ensuring the temperature remains below 5 °C. Vigorous nitrogen gas evolution will be observed.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-α-Boc-3-azido-L-tyrosine.
-
Step 2.3: Deprotection of N-α-Boc-3-azido-L-tyrosine
The final step is the removal of the Boc protecting group using a strong acid, typically trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve N-α-Boc-3-azido-L-tyrosine in a solution of 50% TFA in dichloromethane (DCM).
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield 3-Azido-L-tyrosine as a solid.
-
Quantitative Data Summary
The following table summarizes the expected molecular weights and typical yields for each step of the synthesis.
| Compound Name | Starting Material | Molecular Weight ( g/mol ) | Typical Yield (%) |
| N-α-Boc-L-tyrosine | L-Tyrosine | 281.31 | 90-95 |
| N-α-Boc-3-nitro-L-tyrosine | N-α-Boc-L-tyrosine | 326.31 | 75-85 |
| N-α-Boc-3-amino-L-tyrosine | N-α-Boc-3-nitro-L-tyrosine | 296.32[20] | 80-90 |
| N-α-Boc-3-azido-L-tyrosine | N-α-Boc-3-amino-L-tyrosine | 322.32 | 60-75 |
| 3-Azido-L-tyrosine | N-α-Boc-3-azido-L-tyrosine | 222.20[21] | 90-98 |
Safety and Handling Precautions
The synthesis of 3-Azido-L-tyrosine involves several hazardous reagents that require strict safety protocols.
-
Sodium Azide (NaN₃): Sodium azide is highly toxic and can be fatal if swallowed or absorbed through the skin.[1][22] It can form explosive heavy metal azides, so contact with metals, especially in drainpipes, must be avoided.[23] All work with sodium azide should be conducted in a fume hood, and non-metal spatulas should be used.[22]
-
Diazonium Salts: Aromatic diazonium salts are thermally unstable and can be explosive in their solid form.[16][17][18] It is crucial to keep the reaction temperature low (0-5 °C) during their formation and to use them in situ without isolation.[16][19]
-
Acids and Solvents: Concentrated acids and organic solvents should be handled with appropriate care, including the use of proper PPE and working in a well-ventilated area.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the structure of each intermediate and the final product. The characteristic shifts of the aromatic protons will change with the substitution pattern on the tyrosine ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized compounds.
-
Purity Analysis: The purity of the final product can be assessed by High-Performance Liquid Chromatography (HPLC).
Application Protocol: Protein Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Once synthesized, 3-Azido-L-tyrosine can be incorporated into proteins and used for bioorthogonal labeling. The following is a general protocol for labeling a protein containing 3-Azido-L-tyrosine with a dibenzocyclooctyne (DBCO)-functionalized fluorescent dye.
Caption: Workflow for labeling a protein with 3-Azido-L-tyrosine.
-
Procedure:
-
Prepare a stock solution of the protein containing 3-Azido-L-tyrosine in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the DBCO-functionalized dye in DMSO.
-
Add the DBCO-dye solution to the protein solution at a 5-10 fold molar excess.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4 °C overnight.
-
Remove the excess, unreacted dye using a desalting column or spin filtration.[24]
-
Confirm the labeling efficiency by SDS-PAGE with in-gel fluorescence scanning and by mass spectrometry.
-
Conclusion
The synthesis of 3-Azido-L-tyrosine provides a valuable tool for researchers in a wide range of disciplines. While the synthetic route requires careful execution and adherence to safety protocols, the ability to introduce a bioorthogonal handle into proteins site-specifically opens up numerous possibilities for studying protein function, interactions, and localization. This guide provides a robust and detailed framework for the successful synthesis and application of this powerful unnatural amino acid.
References
- BOC Sciences.
- BenchChem. 3-Azidotyrosine | 129960-90-3.
- Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts.
- BOC Sciences. CAS 129960-90-3 3-Azido-L-tyrosine.
- Wikipedia. Sandmeyer reaction.
- BYJU'S. Sandmeyer Reaction Mechanism.
- Google Patents.
- Thermo Fisher Scientific. Sandmeyer Reaction.
- DTIC. (1998).
- Coudijzer, K., & Joniau, M. (1990). 3-azido-L-tyrosine as a photoinhibitor of tubulin:tyrosine ligase. Role of thiol groups. FEBS Letters, 268(1), 95-98.
- Barbas, C. F., et al. (2013). Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction.
- National Center for Biotechnology Information. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- Organic Chemistry Portal. Sandmeyer Reaction.
- MDPI. (2019). Diazotization-Coupling Reaction-Based Determination of Tyrosine in Urine Using Ag Nanocubes by Surface-Enhanced Raman Spectroscopy.
- National Center for Biotechnology Information. (2018).
- National Center for Biotechnology Information. (2011). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. PMC.
- MDPI. (2016). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology.
- Royal Society of Chemistry. (2022). Discovery and development of tyrosine-click (Y-click) reaction for the site-selective labelling of proteins.
- Roeder Research Lab.
- Organic Chemistry Portal.
- ACS Publications. (2017). Inducible, Site-Specific Protein Labeling by Tyrosine Oxidation–Strain-Promoted (4 + 2) Cycloaddition.
- Environment, Health & Safety - University of Maryland. Safe Handling of Sodium Azide (SAZ).
- Division of Research Safety | Illinois. (2019). Sodium Azide NaN3.
- ResearchGate. (2015). Reactive Chemical Hazards of Diazonium Salts.
- The Journal of Organic Chemistry. Protection of tyrosine in solid-phase peptide synthesis.
- Lab Safety Guideline: Sodium Azide.
- Environment, Health & Safety - University of Michigan. Sodium Azide.
- Yale Environmental Health & Safety. Sodium Azide.
- BenchChem. A Comparative Analysis of Tyrosine Protecting Groups for Peptide Synthesis and Drug Development.
- Wikipedia. Protecting group.
- ACS Publications. (2020).
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Wikipedia. Diazonium compound.
- Google Patents. US3538070A - Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
-
ResearchGate. Nitration of L-tyrosine to 3-nitro-L-tyrosine (Adapted from Tsikas and Caidahl[1]).
- CAMEO Chemicals - NOAA. Diazonium Salts.
- ResearchGate. Reduction of 3-nitrotyrosine to 3-aminotyrosine causes a hydrophilic shift.
- Chem-Impex. Boc-L-tyrosine.
- Santa Cruz Biotechnology. Boc-3-amino-L-tyrosine.
- Abberior Instruments. Protein labeling protocol.
- PubChem. 3-Nitro-L-tyrosine.
- Aapptec Peptides. Boc-Tyr(Bzl)-OH [2130-96-3].
- PubChem. Boc-3-amino-L-tyrosine.
- ACS Publications. Organic Chemistry of L-Tyrosine. 1.
- PubMed Central. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects.
- PubMed.
- ReCIPP. 3-Nitrotyrosine quantification methods: Current concepts and future challenges.
- PubChem. This compound.
- UCLA.
- Tokyo Chemical Industry (India) Pvt. Ltd. N-(tert-Butoxycarbonyl)-L-tyrosine 3978-80-1.
- ACS Publications. (2014).
- ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3).
- ResearchGate. Which procedure should I perform in an azo coupling reaction where histidine and tyrosine are used as the coupling agent?.
- Thermo Fisher Scientific. (2021). EZ-Link DBCO Protein Labeling Kit User Guide.
- BenchChem. Application Notes and Protocols for Live-Cell Imaging with Mtsea-dbco Labeled Proteins.
Sources
- 1. ehs.wisc.edu [ehs.wisc.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protein labeling protocol [abberior.rocks]
- 5. US3725470A - Amino acid derivatives - Google Patents [patents.google.com]
- 6. chemimpex.com [chemimpex.com]
- 7. N-(tert-Butoxycarbonyl)-L-tyrosine | 3978-80-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Conversion of 3-nitrotyrosine to 3-aminotyrosine residues facilitates mapping of tyrosine nitration in proteins by electrospray ionization-tandem mass spectrometry using electron capture dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sandmeyer Reaction [organic-chemistry.org]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. Diazotisation [organic-chemistry.org]
- 16. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 17. researchgate.net [researchgate.net]
- 18. Diazonium compound - Wikipedia [en.wikipedia.org]
- 19. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 20. Boc-3-amino-L-tyrosine | C14H20N2O5 | CID 46737390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. This compound | C9H10N4O3 | CID 3035579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. - Division of Research Safety | Illinois [drs.illinois.edu]
- 23. ehs.umich.edu [ehs.umich.edu]
- 24. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to 3-Azidotyrosine: Properties, Stability, and Applications
Introduction
What is 3-Azido-L-tyrosine?
3-Azido-L-tyrosine is a non-canonical amino acid (ncAA), meaning it is not one of the 20 standard amino acids genetically encoded in organisms.[1] It is a derivative of L-tyrosine, featuring an azide (-N₃) functional group at the 3-position of the phenyl ring.[] This seemingly minor modification provides a powerful and versatile chemical handle for a wide array of bioorthogonal reactions, which are chemical reactions that can occur inside of living systems without interfering with native biochemical processes.[1] The significance of 3-Azido-L-tyrosine lies in the ability to site-specifically incorporate it into proteins using the cell's own machinery through a technique called genetic code expansion.[1][3] This process utilizes engineered aminoacyl-tRNA synthetase and tRNA pairs to introduce 3-Azido-L-tyrosine at a desired location in a protein's sequence in response to a specific codon, such as the amber stop codon.[1]
The introduction of the azide group, which is small, metabolically stable, and absent from most biological systems, allows for precise downstream modifications of proteins.[1][4] This capability has made 3-Azido-L-tyrosine an invaluable tool in chemical biology, protein engineering, and drug development for studying protein structure, function, and interactions.[1][]
Key Applications Overview
The unique properties of 3-Azido-L-tyrosine have led to its use in a variety of advanced applications:
-
Protein Labeling and Imaging: The azide group can be selectively reacted with alkyne- or cyclooctyne-containing probes, such as fluorophores, for precise protein labeling and visualization in vitro and in vivo.[3][5]
-
Photo-crosslinking: Upon exposure to UV light, the azide group can form a highly reactive nitrene intermediate, which can then form covalent cross-links with nearby molecules, allowing for the identification of protein-protein interaction partners.[6][7]
-
Drug Development: Its use in creating antibody-drug conjugates (ADCs) and in developing novel biomaterials highlights its versatility.[][5]
-
Materials Science: 3-Azido-L-tyrosine can be used to create novel polymers and hydrogels with biocompatible properties for applications like tissue engineering and drug delivery systems.[]
Core Chemical Properties
Molecular Structure and Physicochemical Characteristics
| Property | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(3-azido-4-hydroxyphenyl)propanoic acid | [8][9] |
| Molecular Formula | C₉H₁₀N₄O₃ | [8] |
| Molecular Weight | 222.20 g/mol | [8] |
| Appearance | White to off-white powder | [10] |
| Solubility | Hydrophilic | [] |
The Azide Moiety: A Versatile Chemical Handle
The utility of 3-Azido-L-tyrosine is centered around the bioorthogonal reactivity of its azide group.[1]
The azide group readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" reaction.[11][12] This reaction occurs between the azide and a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), to form a stable triazole linkage.[11][13] A key advantage of SPAAC is that it proceeds efficiently under physiological conditions without the need for a toxic copper catalyst, making it ideal for use in living systems.[13][]
When exposed to UV light (typically between 250-350 nm), the aryl azide group of 3-Azido-L-tyrosine forms a highly reactive nitrene intermediate.[6][15] This nitrene can then insert into C-H and N-H bonds or react with double bonds of nearby molecules, resulting in the formation of stable covalent cross-links.[15] This property is particularly useful for identifying transient or weak protein-protein interactions.
The Tyrosine Scaffold: Biological Relevance and Enzymatic Incorporation
The L-tyrosine backbone of 3-Azido-L-tyrosine allows it to be recognized by engineered aminoacyl-tRNA synthetases, enabling its site-specific incorporation into proteins during translation.[3][16] This process, known as genetic code expansion, provides a powerful method for introducing the azide functionality into a protein of interest with high precision.[1][17]
Stability and Handling
pH and Thermal Stability
Susceptibility to Reduction
A critical consideration when working with 3-Azido-L-tyrosine is the susceptibility of the azide group to reduction. Common reducing agents used in protein chemistry, such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), can reduce the azide to an amine, rendering it inactive for subsequent bioorthogonal reactions.[15][19] Therefore, it is crucial to avoid these reagents in buffers and during purification steps prior to any intended azide-specific reaction.[15] While TCEP is generally more stable and effective over a wider pH range than DTT, both can compromise the integrity of the azide group.[20][21]
Recommended Storage and Handling Procedures
-
Storage: 3-Azido-L-tyrosine should be stored at 2-8 °C.[]
-
Handling: As with any chemical reagent, standard laboratory safety practices should be followed. For experiments involving photo-activation, it is important to work in subdued light and use reaction vessels covered in foil until the photoreaction is intended to prevent premature activation of the azide group.[15]
Tabulated Stability Data
| Condition | Stability Consideration | Recommendation |
| pH | Stable under both acidic and basic conditions commonly used in SPPS.[1] | Compatible with a wide range of buffers, but extremes should be tested for specific applications. |
| Temperature | Stable under normal ambient and anticipated storage conditions.[18] | Avoid excessive heat. Store at recommended 2-8 °C.[] |
| Reducing Agents (DTT, TCEP) | Azide group is readily reduced to an amine.[15] | Strictly avoid the use of DTT and TCEP in all solutions before and during azide-specific reactions.[15] |
| UV Light | The azide group is photo-activatable.[15] | Protect from light during storage and handling unless photo-crosslinking is intended.[15] |
Key Experimental Protocols and Workflows
Workflow for Genetic Incorporation of 3-Azido-L-tyrosine into Proteins
The site-specific incorporation of 3-Azido-L-tyrosine into a target protein is achieved through the use of an orthogonal translation system.
-
Engineered Aminoacyl-tRNA Synthetase: A synthetase that specifically recognizes 3-Azido-L-tyrosine and attaches it to its cognate tRNA.
-
Orthogonal tRNA: A tRNA molecule (often a suppressor tRNA that recognizes a stop codon like UAG) that is not recognized by endogenous synthetases but is charged by the engineered synthetase.[3]
-
Host Expression System: Typically E. coli or a cell-free translation system.[3]
-
Gene Preparation: The gene for the protein of interest is mutated to introduce an amber stop codon (UAG) at the desired site of 3-Azido-L-tyrosine incorporation.
-
Transformation: The plasmid containing the mutated gene and the plasmids encoding the engineered synthetase and orthogonal tRNA are co-transformed into the host expression system.
-
Culture and Induction: The cells are cultured in a medium supplemented with 3-Azido-L-tyrosine. Protein expression is then induced.
-
Protein Expression and Purification: The ribosome incorporates 3-Azido-L-tyrosine at the UAG codon, producing the full-length protein containing the ncAA. The protein is then purified using standard methods, avoiding reducing agents.
Caption: Genetic incorporation of this compound.
Protocol for SPAAC-mediated Protein Labeling
This protocol describes the labeling of a protein containing 3-Azido-L-tyrosine with a DBCO-functionalized fluorescent dye.
-
Protein containing 3-Azido-L-tyrosine (1-10 µM)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)
-
Reaction Buffer: PBS, pH 7.4
-
Desalting column
-
Reagent Preparation: Prepare a stock solution of the DBCO-dye in DMSO.
-
Reaction Setup: In a microcentrifuge tube, combine the protein containing 3-Azido-L-tyrosine with a 3- to 10-fold molar excess of the DBCO-dye in the reaction buffer.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4 °C overnight. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
-
Purification: Remove the excess, unreacted dye using a desalting column.
-
Analysis: Confirm labeling by fluorescence imaging of an SDS-PAGE gel or by mass spectrometry.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Protocol for Photo-crosslinking Experiments
This protocol outlines a general procedure for using 3-Azido-L-tyrosine to identify protein interaction partners.
-
Protein containing 3-Azido-L-tyrosine in complex with potential binding partners.
-
UV lamp (e.g., hand-held lamp emitting at 254-365 nm).[15]
-
Reaction buffer (amine-free).[15]
-
Sample Preparation: Prepare the protein complex in a suitable amine-free buffer. Include a negative control sample that is not exposed to UV light.
-
Irradiation: Place the sample directly under the UV lamp (not through glass or plastic) and irradiate for 1-15 minutes.[15] The optimal time and distance may need to be determined empirically.
-
Quenching (Optional): The reaction can be quenched by adding a scavenger reagent if necessary.
-
Downstream Analysis: Analyze the cross-linked products.
-
SDS-PAGE: Cross-linked complexes will appear as higher molecular weight bands.
-
Mass Spectrometry: To identify the cross-linked proteins and the specific sites of interaction, the high molecular weight band can be excised from the gel, digested with a protease (e.g., trypsin), and analyzed by LC-MS/MS.[22][23] Specialized software can then be used to identify the cross-linked peptides.[24][25]
Caption: Photo-crosslinking and interactome analysis workflow.
Advanced Insights and Troubleshooting
-
Optimizing Labeling Efficiency: For SPAAC reactions, ensure a sufficient molar excess of the DBCO-reagent. If labeling efficiency is low, consider optimizing incubation time and temperature. For sensitive proteins, ensure the reaction buffer is optimal for protein stability.[5]
-
Minimizing Off-Target Effects in Crosslinking: The high reactivity of the nitrene intermediate can lead to non-specific cross-linking. It is crucial to include appropriate controls, such as a non-irradiated sample and a sample containing the wild-type protein without 3-Azido-L-tyrosine.
-
Mass Spectrometry Analysis: The identification of cross-linked peptides from a complex mixture is challenging.[22][23] The use of MS-cleavable cross-linkers or specialized data analysis software is highly recommended to improve the confidence of identification.[25]
Conclusion: The Expanding Role of 3-Azido-L-tyrosine in Research
3-Azido-L-tyrosine has established itself as a cornerstone of chemical biology and protein science. Its dual functionality as a bioorthogonal handle for click chemistry and a photo-activatable cross-linker provides an unparalleled level of control for manipulating and studying proteins.[][3] The ability to precisely introduce this ncAA into proteins has opened up new avenues for understanding complex biological processes, designing novel therapeutics, and engineering advanced biomaterials.[] As the tools for genetic code expansion and bioorthogonal chemistry continue to evolve, the applications of 3-Azido-L-tyrosine are poised to expand even further, solidifying its role as an indispensable tool for researchers, scientists, and drug development professionals.
References
-
Umehara, T., & Nishikawa, S. (2010). Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification. Methods in Molecular Biology, 607, 227–242. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Wang, H., Wang, R., & Chen, P. R. (2018). Recent progress in enzymatic protein labelling techniques and their applications. RSC Chemical Biology, 9(3), 615-625. [Link]
-
Lee, S., Lee, D. Y., Lee, T. G., & Lee, H. (2020). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. International Journal of Molecular Sciences, 21(21), 8206. [Link]
-
Monden, Y., Nakamura, T., Kojiri, K., Shindookada, N., & Nishimura, S. (1996). Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype. Oncology Reports, 3(4), 625–629. [Link]
-
Sakurai, T., Ohtsuki, T., & Sisido, M. (2004). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, 32(21), 6239–6246. [Link]
-
Lee, S., Lee, D. Y., Lee, T. G., & Lee, H. (2020). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. ResearchGate. Retrieved January 14, 2026, from [Link]
-
Andersen, C. B., Madsen, K. M., Færgeman, N. J., & Davies, M. J. (2018). Mass-Spectrometry-Based Identification of Cross-Links in Proteins Exposed to Photo-Oxidation and Peroxyl Radicals Using 18O Labeling and Optimized Tandem Mass Spectrometry Fragmentation. Journal of Proteome Research, 17(5), 1835–1845. [Link]
-
Photo-induced cross-linking of unmodified proteins. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Protein labeling protocol. (n.d.). Abberior Instruments. Retrieved January 14, 2026, from [Link]
-
Liu, Y., Zhang, Y., Chen, Y., Li, Y., & Chen, P. R. (2023). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Analytical Chemistry, 95(2), 1045–1052. [Link]
-
Mechanism for photocrosslinking using azide in DL1. Under UV... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Genetic incorporation of 3-aminotyrosine into reductases. (n.d.). Google Patents.
-
Leitner, A., Faini, M., Stengel, F., & Aebersold, R. (2014). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Structural Biology, 185(3), 413–424. [Link]
-
van der Vlist, J., & van Delft, F. L. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. The Journal of Organic Chemistry, 76(15), 5973–5984. [Link]
-
Wang, Y., & Yang, J. (2013). Target Identification by Diazirine Photo-Cross-linking and Click Chemistry. Journal of Visualized Experiments, (75), e50272. [Link]
-
Sinz, A. (2006). Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. Mass Spectrometry Reviews, 25(4), 663–682. [Link]
-
Hoppmann, C., & Liu, W. R. (2017). Site-specific incorporation of phosphotyrosine using an expanded genetic code. Nature Protocols, 12(5), 954–971. [Link]
-
Mechanism-based design of a photo-initiated protein cross-linking... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
El-Halfawy, O. M., & Pugliese, K. M. (2020). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. Bioorganic & Medicinal Chemistry, 28(1), 115201. [Link]
-
Tyrosine Conjugation Methods for Protein Labelling. (2020). Chemistry – A European Journal, 26(63), 14257–14269. [Link]
-
Cross-Linking Mass Spectrometry for Investigating Protein Conformations and Protein–Protein Interactions A Method for All Seasons. (2021). Accounts of Chemical Research, 54(3), 664-675. [Link]
-
Coudijzer, K., & Joniau, M. (1990). 3-azido-L-tyrosine as a photoinhibitor of tubulin:tyrosine ligase. Role of thiol groups. FEBS Letters, 268(1), 95–98. [Link]
-
Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1473–1487. [Link]
-
Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins. (n.d.). University of Kent. Retrieved January 14, 2026, from [Link]
-
Cross-Linking Mass Spectrometry Data Analysis. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Safety Data Sheet: DL-Tyrosine. (n.d.). Carl ROTH. Retrieved January 14, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-azido-L-tyrosine as a photoinhibitor of tubulin:tyrosine ligase. Role of thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C9H10N4O3 | CID 3035579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 13. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - IE [thermofisher.com]
- 16. Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. carlroth.com [carlroth.com]
- 19. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. goldbio.com [goldbio.com]
- 21. agscientific.com [agscientific.com]
- 22. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Chemical cross-linking and mass spectrometry to map three-dimensional protein structures and protein-protein interactions. | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Unveiling the Proteome's Secrets: A Technical Guide to 3-Azidotyrosine as a Versatile Probe for Protein Structure and Function
This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of 3-azidotyrosine (3-AT) as a powerful and versatile tool in chemical biology. We will delve into the core principles of its application, from incorporation into proteins of interest to its use in elucidating protein structure, mapping interactions, and advancing drug discovery efforts. This document moves beyond a simple recitation of protocols to provide expert insights into the causality behind experimental choices, ensuring a robust and reliable application of this technology.
Introduction: The Dual-Functionality of a Noncanonical Amino Acid
In the quest to understand the intricate dance of proteins that governs cellular life, the ability to observe and manipulate these molecules in their native environment is paramount. This compound, a synthetic analog of the natural amino acid tyrosine, has emerged as a cornerstone technology for protein chemists. Its power lies in the unique chemical properties of the azide moiety attached to the tyrosine ring. This small, bio-inert group endows 3-AT with two powerful functionalities:
-
A Bioorthogonal Chemical Handle: The azide group is a key player in "bioorthogonal chemistry," a class of reactions that occur within living systems without interfering with native biochemical processes.[1][2] Specifically, the azide can undergo highly specific and efficient ligation reactions with alkyne- or phosphine-containing probes.[3] This allows for the precise attachment of a wide array of reporter molecules, such as fluorophores for imaging, biotin for purification, or even drug molecules for targeted delivery.[4]
-
A Photo-activatable Crosslinker: Upon exposure to ultraviolet (UV) light, the aryl azide group of 3-AT is converted into a highly reactive nitrene intermediate.[5][6][7] This nitrene can then form a covalent bond with nearby molecules, effectively "trapping" transient or weak protein-protein interactions for subsequent identification and analysis.[6]
This dual capability makes this compound an exceptionally versatile tool for probing the proteome. The choice of application dictates the experimental design, and a thorough understanding of the underlying chemistry is crucial for success.
Incorporating this compound into Proteins: Strategies and Considerations
The first critical step in any experiment involving this compound is its incorporation into the protein of interest. The choice of incorporation strategy is a key experimental decision driven by the specific scientific question being addressed. Two primary approaches exist: site-specific incorporation and residue-specific incorporation.
Site-Specific Incorporation: Precision Engineering of the Proteome
For studies demanding precise control over the location of the probe, site-specific incorporation is the method of choice. This is achieved through the expansion of the genetic code, a technique that co-opts the cell's translational machinery to introduce noncanonical amino acids at a specific, predetermined position in the protein's sequence.[8]
The Causality Behind the Choice: This method is ideal when investigating the local environment of a particular residue, mapping the binding interface of a known interaction partner, or ensuring the attachment of a probe at a site that will not disrupt protein function.
Methodology: This process relies on an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's endogenous machinery. The engineered synthetase is specifically evolved to recognize this compound and charge it onto its cognate tRNA. This tRNA, in turn, recognizes a unique "amber" stop codon (UAG) that has been introduced into the gene of interest at the desired location. When the ribosome encounters this amber codon, instead of terminating translation, it incorporates this compound.[8]
Experimental Workflow: Site-Specific Incorporation of this compound
Sources
- 1. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. 3-azido-L-tyrosine as a photoinhibitor of tubulin:tyrosine ligase. Role of thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azide Group in 3-Azidotyrosine: A Bioorthogonal Linchpin for Chemical Biology and Drug Development
Abstract
3-Azido-L-tyrosine, a non-canonical amino acid, has emerged as a powerful tool in chemical biology, proteomics, and drug development. The strategic incorporation of an azide moiety onto the tyrosine scaffold introduces a bioorthogonal handle that is chemically inert to the vast majority of biological functional groups, yet selectively reactive with specific ligation partners. This in-depth technical guide provides a comprehensive overview of the fundamental role of the azide group in 3-Azidotyrosine, detailing its synthesis, site-specific incorporation into proteins, and its application in a suite of bioorthogonal chemistries. We will explore the mechanistic underpinnings and provide field-proven insights into the practical execution of Staudinger ligation, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). Furthermore, this guide will delve into the burgeoning applications of this compound in the development of targeted therapeutics, such as antibody-drug conjugates (ADCs), and its utility in advanced proteomic workflows for target identification and validation.
The Azide Moiety: A Chemically Unique and Bioorthogonal Handle
The utility of this compound is fundamentally derived from the unique chemical properties of the azide group (-N₃). This functional group is nearly absent in biological systems, rendering it a truly bioorthogonal entity.[1][2] Its small size and relative stability in aqueous environments at physiological pH and temperature allow it to be seamlessly integrated into biological systems without perturbing their native functions.[3] The azide group's reactivity is latent until it encounters a specific, exogenously supplied reaction partner, a key feature that underpins its use in "click chemistry" and other bioorthogonal ligations.[4]
Organic azides, such as the one in this compound, can be described by several resonance structures, which contribute to their unique reactivity profile. The terminal nitrogen atom is mildly nucleophilic, while the central nitrogen is electrophilic.[5] This electronic configuration allows for highly specific reactions with phosphines and alkynes, forming stable covalent bonds with high efficiency and specificity.
Synthesis of 3-Azido-L-tyrosine: A Multi-step Pathway
The preparation of 3-Azido-L-tyrosine is a multi-step chemical synthesis that starts from the readily available amino acid L-tyrosine. While a single, unified protocol is not always readily available, the synthesis logically proceeds through a series of well-established organic reactions. The general strategy involves the introduction of an amino group at the 3-position of the tyrosine ring, which is then converted to the azide.
A plausible and commonly referenced synthetic route involves the following key steps:
-
Nitration of L-Tyrosine: The first step is the regioselective nitration of the aromatic ring of L-tyrosine to produce 3-nitro-L-tyrosine. This is typically achieved using a nitrating agent, such as nitric acid in the presence of a catalyst. Careful control of reaction conditions is crucial to favor the formation of the 3-nitro isomer.
-
Reduction of the Nitro Group: The nitro group of 3-nitro-L-tyrosine is then reduced to an amino group to yield 3-amino-L-tyrosine. This reduction can be accomplished using various methods, such as catalytic hydrogenation or treatment with a reducing agent like sodium dithionite.
-
Diazotization of the Amino Group: The amino group of 3-amino-L-tyrosine is converted into a diazonium salt.[6] This is a standard reaction in aromatic chemistry, typically performed by treating the amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.
-
Azidation of the Diazonium Salt: The final step is the displacement of the diazonium group with an azide ion to form 3-Azido-L-tyrosine. This is achieved by reacting the diazonium salt with an azide source, such as sodium azide.
Each step requires careful optimization and purification to obtain the final product with high purity and in its biologically relevant L-isomeric form.
Site-Specific Incorporation of this compound into Proteins
A cornerstone of this compound's utility is its ability to be incorporated into proteins at specific sites. This is predominantly achieved through the powerful technique of genetic code expansion, which utilizes amber stop codon suppression.[7][8] This methodology allows for the precise placement of the azido-functionalized amino acid within a protein's sequence, offering unparalleled control over the location of subsequent modifications.
The Amber Suppression Methodology
The amber suppression system relies on an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA pair.[7][9] The aaRS is engineered to specifically recognize and charge the suppressor tRNA with this compound. This charged tRNA, in turn, recognizes the amber stop codon (UAG) in the mRNA sequence and inserts this compound into the growing polypeptide chain, rather than terminating translation.[2][10]
Experimental Protocol: Incorporation of this compound into a Target Protein in Mammalian Cells
1. Plasmid Construction (5-6 days):
-
Mutagenesis: Introduce an amber (UAG) stop codon at the desired site in the gene of your protein of interest (POI) using site-directed mutagenesis.
-
Expression Vectors: Utilize two separate plasmids: one encoding the POI with the amber mutation, and another encoding the orthogonal aaRS/tRNA pair specific for this compound.[7]
2. Cell Culture and Transfection (3-4 days):
-
Cell Seeding: Plate mammalian cells (e.g., HEK293T) at an appropriate density.
-
Transfection: Co-transfect the cells with the POI plasmid and the aaRS/tRNA plasmid using a suitable transfection reagent.
-
Supplementation: Supplement the cell culture medium with 3-Azido-L-tyrosine (typically 1-10 mM). It is crucial to also include the 20 canonical amino acids.
3. Protein Expression and Harvest:
-
Incubation: Culture the cells for 16-40 hours to allow for expression of the full-length protein containing this compound.[7]
-
Harvesting: Harvest the cells and prepare cell lysates for subsequent analysis or purification of the modified protein.
4. Verification of Incorporation:
-
Western Blotting: Use an antibody against your POI to confirm the expression of the full-length protein. A successful incorporation will result in a band at the expected molecular weight, which will be absent in control cells not supplemented with this compound.
-
Mass Spectrometry: For definitive confirmation, purify the protein and analyze it by mass spectrometry. A mass shift corresponding to the incorporation of this compound over the canonical amino acid will be observed.
Bioorthogonal Ligation Chemistries of the Azide Group
The azide group of an incorporated this compound residue serves as a bioorthogonal chemical handle for a variety of highly specific and efficient ligation reactions. These reactions enable the covalent attachment of a wide range of molecules, including fluorophores, biotin tags, and therapeutic agents.
The Staudinger Ligation
The Staudinger ligation is a metal-free reaction between an azide and a triarylphosphine that has been engineered to form a stable amide bond. The reaction proceeds through an aza-ylide intermediate, which then rearranges to form the final product. The Staudinger ligation is highly chemoselective and can be performed under physiological conditions, making it a valuable tool for bioconjugation.
Experimental Protocol: Staudinger Ligation of a this compound-Containing Protein
1. Reagent Preparation:
-
Azido-Protein: Purify the protein containing this compound.
-
Phosphine Probe: Prepare a solution of the phosphine-functionalized probe (e.g., phosphine-biotin, phosphine-fluorophore) in a compatible buffer (e.g., PBS).
2. Ligation Reaction:
-
Mixing: Combine the azido-protein and the phosphine probe in a microcentrifuge tube. A typical molar excess of the phosphine probe is 10-50 fold.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.
3. Analysis:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE. A successful ligation will result in a shift in the molecular weight of the protein corresponding to the mass of the attached probe.
-
Mass Spectrometry: Confirm the covalent modification and determine the site of ligation by mass spectrometry analysis of the intact protein or its proteolytic digests.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is a highly efficient and widely used "click" reaction that forms a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. The reaction is catalyzed by copper(I) ions, which significantly accelerate the reaction rate and ensure the regioselective formation of the 1,4-disubstituted triazole isomer.[1]
Experimental Protocol: CuAAC Labeling of a this compound-Containing Protein
1. Reagent Preparation:
-
Azido-Protein: Prepare the purified this compound-containing protein in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Alkyne Probe: Dissolve the alkyne-functionalized probe in a compatible solvent (e.g., DMSO).
-
Catalyst Solution: Prepare fresh solutions of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a copper-chelating ligand (e.g., THPTA) to improve catalyst stability and reduce cytotoxicity.[4]
2. Ligation Reaction:
-
Reaction Mixture: In a microcentrifuge tube, combine the azido-protein, alkyne probe (typically 10-100 µM), copper(I) source (e.g., 50-250 µM CuSO₄), reducing agent (e.g., 1-5 mM sodium ascorbate), and ligand (e.g., 250-1250 µM THPTA).
-
Incubation: Incubate the reaction at room temperature for 1-4 hours.
3. Purification and Analysis:
-
Purification: Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.
-
Analysis: Confirm the successful conjugation by SDS-PAGE, UV-Vis spectroscopy (if the probe is a chromophore), and mass spectrometry.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free alternative to CuAAC that utilizes a strained cyclooctyne as the alkyne reaction partner. The inherent ring strain of the cyclooctyne provides the activation energy for the cycloaddition to proceed efficiently without the need for a metal catalyst. This makes SPAAC particularly well-suited for applications in living cells and whole organisms where the cytotoxicity of copper is a concern.
Experimental Protocol: SPAAC Labeling of a this compound-Containing Protein on Live Cells
1. Cell Preparation:
-
Expression: Culture and transfect mammalian cells to express the POI containing this compound as described in section 3.1.
2. Labeling Reaction:
-
Probe Addition: Add the cyclooctyne-functionalized probe (e.g., DBCO-fluorophore) directly to the cell culture medium at a final concentration of 10-100 µM.
-
Incubation: Incubate the cells with the probe for 30 minutes to 2 hours at 37°C.
3. Imaging and Analysis:
-
Washing: Wash the cells with fresh medium or PBS to remove excess probe.
-
Imaging: Visualize the labeled protein using fluorescence microscopy.
-
Flow Cytometry: Quantify the labeling efficiency by flow cytometry.
-
Proteomic Analysis: For proteomic studies, lyse the cells and proceed with enrichment and mass spectrometry analysis.
Quantitative Comparison of Bioorthogonal Ligation Chemistries
The choice between Staudinger ligation, CuAAC, and SPAAC depends on the specific application, balancing factors such as reaction kinetics, biocompatibility, and the nature of the probe to be attached.
| Feature | Staudinger Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Type | Azide-Phosphine | Azide-Terminal Alkyne | Azide-Strained Alkyne |
| Catalyst | None | Copper(I) | None |
| Second-Order Rate Constant (M⁻¹s⁻¹) | ~0.002 - 0.2 | ~10² - 10³ | ~10⁻³ - 1 (highly dependent on cyclooctyne) |
| Biocompatibility | High | Moderate (copper toxicity can be an issue) | High |
| Ideal Application | In vitro bioconjugation, surface immobilization | In vitro bioconjugation, proteomics, material science[1] | Live-cell imaging, in vivo studies, proteomics |
Applications in Drug Development and Proteomics
The ability to site-specifically modify proteins with this compound has profound implications for drug development and proteomics research.
Antibody-Drug Conjugates (ADCs)
This compound provides a powerful platform for the construction of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). By incorporating the azide handle at a specific site on the antibody, cytotoxic drugs functionalized with an alkyne or phosphine can be precisely attached, leading to ADCs with improved therapeutic indices and predictable pharmacokinetic properties.
Proteomics and Target Identification
In proteomic workflows, this compound can be metabolically incorporated into newly synthesized proteins. Subsequent ligation with an alkyne-biotin probe allows for the selective enrichment of these proteins for identification and quantification by mass spectrometry. This approach is invaluable for studying protein turnover, identifying the targets of bioactive small molecules, and profiling the proteomic response to various stimuli.
Analytical Characterization of this compound-Modified Proteins
Rigorous analytical characterization is essential to confirm the successful incorporation of this compound and the subsequent bioconjugation.
-
Mass Spectrometry (MS): ESI-MS and MALDI-TOF MS are indispensable for verifying the mass of the modified protein and for identifying the specific site of incorporation through tandem mass spectrometry (MS/MS) of proteolytic digests.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase and size-exclusion HPLC are used to purify the modified proteins and to assess the homogeneity of the final conjugate.
-
Spectroscopy: UV-Vis and fluorescence spectroscopy are employed to quantify the extent of labeling when using chromophoric or fluorescent probes.
Conclusion
The azide group in this compound serves as a versatile and robust bioorthogonal handle that has revolutionized our ability to study and manipulate proteins in their native environment. Its seamless integration into the cellular machinery and its selective reactivity with a toolbox of ligation chemistries have opened up new avenues for basic research and the development of next-generation therapeutics. As our understanding of these powerful chemical tools continues to grow, so too will the innovative applications of this compound in unraveling the complexities of biological systems and in the design of novel therapeutic interventions.
Visualizations
Diagram 1: Synthesis Pathway of 3-Azido-L-tyrosine
Caption: Synthetic route to 3-Azido-L-tyrosine from L-tyrosine.
Diagram 2: Amber Suppression for this compound Incorporation
Caption: Genetic incorporation of this compound via amber suppression.
Diagram 3: Bioorthogonal Ligation Reactions of this compound
Caption: Overview of major bioorthogonal reactions with this compound.
References
-
Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification. Methods in Molecular Biology, [Link][9]
-
Tyrosine bioconjugation – an emergent alternative. RSC Chemical Biology, [Link][6]
-
Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code. Nature Protocols, [Link][7]
-
Diazotisation. Organic Chemistry Portal, [Link]
-
Efficient Synthesis of Selectively Protected L-Dopa Derivatives from L-Tyrosine via Reimer-Tiemann and Dakin Reactions. UCLA Chemistry and Biochemistry, [Link]
-
Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, [Link]
-
Labeling proteins on live mammalian cells using click chemistry. Springer Nature Experiments, [Link]
-
Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. Proteome Science, [Link]
-
Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, [Link]
-
SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. Frontiers in Chemistry, [Link]
-
Characterization of intact and modified proteins by mass spectrometry. MS Vision, [Link]
-
Click Chemistry (Azide / alkyne reaction). Interchim, [Link]
-
Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research, [Link][8]
-
Peptide Conjugation via CuAAC 'Click' Chemistry. Molecules, [Link]
-
General Method for Site-Specific Protein Immobilization by Staudinger Ligation. Raines Lab, [Link]
-
Site-Selective Tyrosine Reaction for Antibody-Cell Conjugation and Targeted Immunotherapy. Advanced Science, [Link]
-
In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. RNA, [Link][10]
-
CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. Current Medicinal Chemistry, [Link][1]
-
Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, [Link]
-
Protein Assembly Using the Staudinger Ligation. Raines Lab, [Link]
-
Exploration of optimal conditions for the incorporation of noncanonical amino acids by amber suppression using the PURE system. PUREfrex, [Link][2]
-
Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. Journal of the American Society for Mass Spectrometry, [Link]
-
Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews, [Link]
-
Identification of 3-Nitrotyrosine Modified Proteins by Mass Spectrometry. ResearchGate, [Link]
-
Nonenzymatic preparative-scale synthesis of dityrosine and 3-bromotyrosine. Analytical Biochemistry, [Link][3]
-
Fluorescence labeling of BSA and lysozyme via the SPAAC reaction. ResearchGate, [Link]
- Proteomic determination of protein nitrotyrosine modifications using mass spectrometry.
-
Azides in the Synthesis of Various Heterocycles. Molecules, [Link][5]
-
Antibody drug conjugates for tumor targeting – novel conjugation chemistries and the promise of non-IgG binding proteins. BORIS Portal, [Link]
-
Incorporating HPLC as a Multi-Attribute Characterization Technology for Next-Generation Drug Development. LCGC International, [Link]
-
Diverse Roles of Antibodies in Antibody–Drug Conjugates. Pharmaceutics, [Link]
-
Perspectives and Characterization on Antibody–Drug Conjugates. LCGC International, [Link]
-
Recent advances of antibody drug conjugates for clinical applications. Acta Pharmaceutica Sinica B, [Link]
-
Synthesis of L-thyroxine From 3,5-diiodo-L-tyrosine by Nonenzymic Transamination. Archives of Biochemistry and Biophysics, [Link]
-
Recent Advances in ADCs. NJ Bio, Inc., [Link]
-
Development of a new HPLC-based method for 3-nitrotyrosine quantification in different biological matrices. Journal of Pharmaceutical and Biomedical Analysis, [Link]
-
Why structural proteomics is the best tool for drug target validation. Biognosys, [Link]
-
Modern Proteomics: Locating the targets in drug action. University of Washington, [Link]
Sources
- 1. Tyrosine bioconjugation – an emergent alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazotisation [organic-chemistry.org]
- 3. US3725470A - Amino acid derivatives - Google Patents [patents.google.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. Synthesis of L-tyrosine-related amino acids by beta-tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN112920086A - Preparation method of L-tyrosine derivative - Google Patents [patents.google.com]
- 8. Synthesis of L-thyroxine from 3,5-diiodo-L-tyrosine by nonenzymic transamination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.ucla.edu [chem.ucla.edu]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 3-Azidotyrosine: From Supplier Selection to Experimental Success
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of a Single Azide Group
In the dynamic fields of chemical biology and proteomics, the ability to precisely track, visualize, and manipulate proteins within their native environment is paramount. 3-Azido-L-tyrosine, a non-canonical amino acid (ncAA), has emerged as an indispensable tool for these tasks. As an analog of L-tyrosine, it can be incorporated into proteins during synthesis by the cellular machinery.[1] The true power of 3-Azidotyrosine lies in its small, bio-orthogonal azide handle. This functional group is virtually absent in biological systems, allowing it to undergo highly specific "click chemistry" reactions without interfering with native cellular processes.[2] This guide provides a comprehensive overview of this compound, focusing on the critical importance of purity, supplier qualification, and the robust application of this molecule in laboratory settings.
The Criticality of Purity in Experimental Outcomes
The success of any experiment involving non-canonical amino acids hinges on the purity of the reagent. For this compound, impurities can introduce significant variability and lead to failed experiments.
-
Causality of Failure: The primary concern is contamination with standard L-tyrosine. During metabolic labeling, L-tyrosine will outcompete this compound for incorporation into newly synthesized proteins, drastically reducing the efficiency of azide labeling. Other potential impurities, such as stereoisomers (D-Azidotyrosine) or synthetic byproducts, can be cytotoxic or cause non-specific reactions, leading to high background signals in downstream applications like fluorescence microscopy or Western blotting.
-
Decoding the Certificate of Analysis (CoA): A thorough evaluation of the supplier's Certificate of Analysis is the first line of defense in ensuring quality.[3] Key analytical techniques to look for are:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity. A CoA should specify the purity as a percentage, typically >98%, determined by the peak area of the product relative to any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data confirm the chemical identity and structure of the molecule, ensuring that you have this compound and not a related isomer.
-
Mass Spectrometry (MS): This technique verifies the correct molecular weight of the compound.
-
Supplier Selection and Purity Comparison
Choosing a reliable supplier is a critical step that extends beyond simply finding the lowest price. Consistency between batches, comprehensive documentation, and responsive technical support are essential for long-term experimental reproducibility. While many suppliers offer this compound, the stated purity and available documentation can vary.
| Supplier | Typical Stated Purity | Analytical Methods Often Provided | Notes |
| Sigma-Aldrich (Merck) | ≥95% - ≥98% | HPLC, NMR | Often provides detailed CoAs for specific batches upon request. |
| Thermo Fisher Scientific (Alfa Aesar) | ≥98% | HPLC, NMR | Product specifications are readily available on their website.[4][5] |
| Cayman Chemical | ≥95% - ≥98% | HPLC | Known for detailed product information sheets and batch-specific CoAs.[6][7] |
| Tocris Bioscience | Typically >98% | HPLC | Specializes in high-purity reagents for pharmacology and neuroscience. |
| BOC Sciences | ≥95% | Not always specified online | A supplier of a wide range of amino acids and derivatives.[] |
| BenchChem | Not always specified online | Varies | Provides a platform for various chemical suppliers.[1] |
This table is a representative summary. Researchers should always obtain the batch-specific Certificate of Analysis before purchase to verify purity and analytical methods.
Experimental Methodologies: A Validated Workflow
The most common application of this compound is the two-step process of metabolic labeling followed by a bio-orthogonal click chemistry reaction.
Workflow Overview: Labeling and Detection
Caption: Workflow for protein analysis using this compound.
Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol is a self-validating system that includes a negative control to ensure the observed signal is specific to the incorporation of this compound.
Materials:
-
Tyrosine-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
3-Azido-L-tyrosine (high purity, >98%)
-
L-Tyrosine (for control)
-
PBS, Lysis Buffer (e.g., RIPA)
Procedure:
-
Preparation: Culture mammalian cells to ~70-80% confluency. For each experimental condition, prepare two sets of plates: "Label" and "Control".
-
Starvation (Optional but Recommended): Gently wash cells twice with warm PBS. Add tyrosine-free medium and incubate for 30-60 minutes to deplete intracellular tyrosine pools. This step enhances the incorporation efficiency of the analog.
-
Labeling:
-
For "Label" cells: Add pre-warmed, tyrosine-free medium supplemented with dFBS and 3-Azido-L-tyrosine (a typical starting concentration is 1-4 mM).
-
For "Control" cells: Add pre-warmed, tyrosine-free medium supplemented with dFBS, 3-Azido-L-tyrosine (same concentration as above), AND an excess of normal L-Tyrosine (e.g., 10-20 mM). The excess L-Tyrosine will competitively inhibit the incorporation of the azide analog, serving as a crucial negative control.
-
-
Incubation: Incubate the cells for a period of 4 to 24 hours, depending on the turnover rate of the protein of interest.
-
Harvesting: Wash cells twice with cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors. Clarify the lysate by centrifugation. The resulting supernatant contains the azide-labeled proteome and is ready for downstream applications.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "clicking" of a fluorescent alkyne probe onto the azide-labeled proteins in the cell lysate.
Causality of Reagents:
-
Copper(II) Sulfate (CuSO₄): The source of the copper catalyst.
-
Sodium Ascorbate: A reducing agent that converts the inactive Cu(II) to the active Cu(I) catalyst in situ. A fresh solution is critical as it oxidizes quickly.
-
Ligand (THPTA or TBTA): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a water-soluble ligand that stabilizes the catalytic Cu(I) ion, preventing its oxidation and protecting proteins from copper-induced damage.
-
Alkyne-Probe: The reporter molecule (e.g., alkyne-biotin or alkyne-fluorophore) that will be covalently attached to the azide.
Caption: The CuAAC "Click" Reaction components.
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-probe (e.g., DBCO-PEG4-5/6-FAM): 10 mM in DMSO.
-
Copper(II) Sulfate: 50 mM in water.
-
THPTA Ligand: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water. Crucially, this must be prepared fresh immediately before use.
-
-
Reaction Assembly (for a 100 µL final volume):
-
To a microcentrifuge tube, add 50-100 µg of azide-labeled protein lysate.
-
Add PBS to bring the volume to 85 µL.
-
Add 5 µL of the THPTA ligand solution. Vortex gently.
-
Add 5 µL of the CuSO₄ solution. Vortex gently.
-
Add 2.5 µL of the alkyne-probe.
-
Initiate the reaction by adding 2.5 µL of the freshly prepared sodium ascorbate solution.
-
-
Incubation: Protect the reaction from light (if using a fluorescent probe) and incubate at room temperature for 30-60 minutes.
-
Analysis: The labeled protein sample is now ready for analysis by methods such as in-gel fluorescence scanning (after SDS-PAGE) or affinity purification (if a biotin-alkyne probe was used). The "Control" lysate from Protocol 1 should be run in parallel; a successful experiment will show a strong signal in the "Label" lane and little to no signal in the "Control" lane.
References
A consolidated list of sources cited in this guide for verification and further reading.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C9H10N4O3 | CID 3035579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Amino Acids | Thermo Fisher Scientific [thermofisher.com]
- 5. A11141.18 [thermofisher.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide on the Safe Handling and Application of 3-Azidotyrosine
This guide provides comprehensive safety protocols and handling considerations for 3-Azidotyrosine, a cornerstone reagent in modern biochemical and pharmaceutical research. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure both experimental success and laboratory safety.
Introduction: The Chemical Versatility and Latent Hazards of this compound
This compound is a non-canonical amino acid that has become indispensable for the site-specific modification of proteins. Its azido moiety serves as a chemical handle for bioorthogonal "click" chemistry reactions, allowing for the precise attachment of reporter molecules, drugs, or other probes.[1][2][3][4] This capability has propelled advancements in protein engineering, drug target identification, and the study of protein-protein interactions.[5][6]
However, the very reactivity that makes the azide group so useful also introduces inherent hazards. Organic azides are energetic compounds that can be sensitive to heat, shock, and friction, with the potential for explosive decomposition.[1][2][7][8] Therefore, a thorough understanding of its properties and strict adherence to safety protocols are paramount. This guide is structured to provide a holistic view of this compound, from its fundamental chemical stability to its practical application in the laboratory.
Core Safety Principles for Handling Organic Azides
All laboratory personnel handling this compound must be thoroughly trained on the specific hazards associated with organic azides.[9] A comprehensive understanding of the following principles is mandatory before any experimental work commences.
Stability Assessment: The "Rule of Six"
A widely accepted guideline for assessing the stability of organic azides is the "Rule of Six".[7] This rule posits that a compound is generally considered safe if the ratio of heavy atoms (carbon and oxygen) to nitrogen atoms is six or greater. For this compound (C9H10N4O3), the calculation is as follows:
(Number of Carbons + Number of Oxygens) / Number of Nitrogens = (9 + 3) / 4 = 3
Since this ratio is less than six, this compound should be treated as a potentially energetic material. While it is not considered acutely explosive under normal laboratory conditions, this ratio underscores the need for caution. It is important to note that aromatic azides, such as this compound, are generally less stable than aliphatic azides.[2]
General Handling Precautions
-
Work in a designated area: All work with this compound, especially when handling the solid compound, should be conducted in a well-ventilated chemical fume hood.[9][10] A blast shield should be used when working with larger quantities or when heating is involved.[9][10]
-
Avoid ignition sources: Keep away from open flames, sparks, and other potential sources of ignition.[11]
-
Use appropriate tools: Never use metal spatulas or tools to handle this compound, as this can lead to the formation of highly sensitive and explosive heavy metal azides.[7][9] Use plastic or ceramic spatulas instead.[12]
-
Avoid friction and shock: Do not grind, scratch, or subject the compound to strong agitation.[9][12] Avoid using glassware with ground glass joints where possible, as the friction can be a source of initiation.[9]
-
Work on a small scale: Use the minimum amount of this compound necessary for the experiment.[2][10]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure and ensure safety.[13]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. For handling highly toxic azides, silver shield gloves under nitrile gloves are recommended.[9][13] | Protects against skin absorption.[13] |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn over safety glasses when there is a risk of explosion or splash.[9][13] | Protects eyes from splashes and potential explosions. |
| Body Protection | A flame-resistant lab coat must be worn.[9] For larger scale work, "bunny suit" coveralls can offer head-to-toe protection.[14] | Protects skin from contact and provides a barrier in case of a small fire or splash. |
| Respiratory Protection | For handling the solid powder outside of a certified chemical fume hood, a respirator (e.g., N95) is recommended to prevent inhalation.[14] | Protects against inhalation of the powdered compound. |
Storage and Waste Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Temperature: Store this compound at or below room temperature, with refrigeration at 2-8°C being ideal for long-term stability.[15] Some sources recommend storage at -18°C.[7]
-
Light: Protect from light by storing in an amber vial or a light-blocking container.[7][15]
-
Incompatibilities: Store away from acids, halogenated solvents, and heavy metals.[7][9][11] Contact with acids can generate the highly toxic and explosive hydrazoic acid.[7] Reaction with halogenated solvents like dichloromethane or chloroform can form dangerously unstable di- and tri-azidomethane.[7][11]
Waste Disposal
-
Segregation: Azide-containing waste must be collected in a separate, clearly labeled waste container.[10][11][12]
-
Quenching: Before disposal, it is best practice to convert organic azides to a more stable form, such as an amine, through reduction.
-
Professional Disposal: All azide-containing waste must be disposed of through the institution's chemical waste program.[7] Never pour azide solutions down the drain, as this can lead to the formation of explosive metal azides in the plumbing.[9][12]
Experimental Workflow: Site-Specific Incorporation and "Click" Chemistry Labeling
The following is a generalized protocol for the incorporation of this compound into a protein of interest in E. coli and subsequent labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click" chemistry reaction.[3][16][17]
Diagram of the Experimental Workflow
Caption: Workflow for protein modification using this compound.
Step-by-Step Protocol
Part 1: Incorporation of this compound
This part of the protocol requires an E. coli strain engineered with an orthogonal tRNA/aminoacyl-tRNA synthetase pair that specifically recognizes this compound and incorporates it in response to an amber (TAG) stop codon.[5]
-
Transformation: Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one containing the gene for your protein of interest with a TAG codon at the desired modification site, and the other containing the genes for the engineered tRNA and synthetase.
-
Cell Culture:
-
Grow the transformed cells in a minimal medium to allow for precise control over the amino acid composition.
-
Supplement the medium with this compound. The optimal concentration should be determined empirically but is often in the range of 1-2 mM.
-
-
Induction and Expression: Once the cell culture reaches the desired density (typically an OD600 of 0.6-0.8), induce protein expression with IPTG (or another appropriate inducer). Allow the protein to express for the optimized time and temperature.
-
Harvest and Purification: Harvest the cells by centrifugation and purify the protein containing this compound using standard chromatography techniques (e.g., affinity chromatography).[6]
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Labeling
This reaction covalently links an alkyne-containing molecule (e.g., a fluorescent dye, biotin) to the azide group on the modified protein.[4][16][17]
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
The purified protein containing this compound (typically at a concentration of 10-100 µM).
-
The alkyne-functionalized probe (a 10- to 50-fold molar excess is common).
-
A copper(I) source, which is often generated in situ from copper(II) sulfate (CuSO4) and a reducing agent like sodium ascorbate.[16]
-
A copper-chelating ligand, such as THPTA or TBTA, to stabilize the copper(I) and improve reaction efficiency.[16][17]
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or overnight at 4°C. The reaction is often rapid, with significant labeling occurring within 30-60 minutes.[16]
-
Purification: Remove the excess reagents and byproducts to obtain the purified, labeled protein. This can be achieved through methods like dialysis, size-exclusion chromatography, or spin filtration.
-
Analysis: Confirm the successful labeling of your protein using techniques such as SDS-PAGE (which will show a mobility shift for the labeled protein), mass spectrometry (to confirm the mass of the adduct), or fluorescence imaging (if a fluorescent probe was used).
Toxicity Profile
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[22] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[22][23] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[22] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[22] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, absorb the material with an inert absorbent material and place it in a sealed, labeled container for hazardous waste disposal.[10] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Conclusion
This compound is a powerful tool for chemical biology and drug discovery. Its successful and safe use hinges on a deep respect for its energetic properties and a diligent application of safety protocols. By understanding the principles of azide stability, utilizing appropriate personal protective equipment, and adhering to established handling and disposal procedures, researchers can harness the full potential of this versatile molecule while maintaining a safe and productive laboratory environment.
References
-
University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from [Link]
-
UNM Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds. Retrieved from [Link]
-
PubMed. (n.d.). Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification. Retrieved from [Link]
-
ResearchGate. (n.d.). A study on the thermal stability of organic azides. Retrieved from [Link]
-
National Institutes of Health. (2020, February 24). Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences. Retrieved from [Link]
-
School of Chemistry, University College Dublin. (2018, April). SOP For Handling Azides And Other Potentially Explosive Materials. Retrieved from [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Azide Compounds. Retrieved from [Link]
-
University of Victoria. (2022, May 18). Azides. Retrieved from [Link]
-
Case Western Reserve University. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Azide Compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. Retrieved from [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Med Chem 101. (n.d.). Click Chemistry. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Retrieved from [Link]
-
UCLA. (n.d.). Protocol for site-specific attachment of proteins containing p-AcF or p-AzF unnatural amino acids. Retrieved from [Link]
-
PubMed. (n.d.). 13-week repeated dose toxicity study of l-tyrosine in rats by daily oral administration. Retrieved from [Link]
-
PubMed. (n.d.). Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype. Retrieved from [Link]
-
ResearchGate. (n.d.). The toxic effects of meta-tyrosine are related to its misincorporation into the proteome and to altered metabolism in cyanobacteria. Retrieved from [Link]
-
PubMed. (n.d.). Lethality of tyrosine in mice: its potentiation by decarboxylase inhibitors and reversal byascorbic acid. Retrieved from [Link]
-
National Institutes of Health. (2025, June 15). The toxic effects of meta-tyrosine are related to its misincorporation into the proteome and to altered metabolism in cyanobacteria. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal stability of amino acid-(tyrosine and tryptophan) coated magnetites. Retrieved from [Link]
-
Pfizer Medical - US. (n.d.). GENOTROPIN® (somatropin) How Supplied/Storage and Handling. Retrieved from [Link]
-
ResearchGate. (n.d.). The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Tyrosine. Retrieved from [Link]
-
National Institutes of Health. (2018, February 13). Thermal Decomposition Behavior of Hydroxytyrosol (HT) in Nitrogen Atmosphere Based on TG-FTIR Methods. Retrieved from [Link]
Sources
- 1. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistry.unm.edu [chemistry.unm.edu]
- 10. artscimedia.case.edu [artscimedia.case.edu]
- 11. ucd.ie [ucd.ie]
- 12. uvic.ca [uvic.ca]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 15. pfizermedical.com [pfizermedical.com]
- 16. broadpharm.com [broadpharm.com]
- 17. interchim.fr [interchim.fr]
- 18. 13-week repeated dose toxicity study of l-tyrosine in rats by daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lethality of tyrosine in mice: its potentiation by decarboxylase inhibitors and reversal byascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. The toxic effects of meta‐tyrosine are related to its misincorporation into the proteome and to altered metabolism in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fishersci.com [fishersci.com]
- 23. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for 3-Azidotyrosine in Protein Crosslinking and Interaction Studies
A New Frontier in Understanding Protein Interactions
The intricate dance of proteins within a cell governs nearly every biological process. Understanding these interactions is paramount to deciphering cellular function and dysfunction, forming the bedrock of modern drug discovery. Traditional methods for studying protein-protein interactions (PPIs), while foundational, often struggle to capture the transient and dynamic nature of these connections in their native environment. The advent of genetically encoded photo-crosslinkers, such as 3-Azidotyrosine, has ushered in a new era of precision in mapping these complex networks.
This compound is a non-canonical amino acid that can be site-specifically incorporated into a protein of interest using the expanded genetic code of a host organism.[1] Its unique property lies in the aryl azide group, which remains inert until activated by a specific wavelength of UV light.[2] Upon photoactivation, it forms a highly reactive nitrene intermediate that rapidly forms a covalent bond with nearby molecules, effectively "trapping" interacting partners in situ.[2] This guide provides a comprehensive overview of the principles and detailed protocols for utilizing this compound to illuminate the protein interactome.
The Mechanism of Photo-Crosslinking: A Light-Triggered Covalent Bond
The power of this compound as a tool for studying protein interactions stems from its ability to be transformed from a passive observer to a reactive crosslinker with a pulse of UV light. This process is both rapid and specific, minimizing the disruption of native interactions.
Upon irradiation with UV light, typically in the range of 300-370 nm, the aryl azide moiety of this compound undergoes photolysis.[2] This process involves the expulsion of a nitrogen molecule (N₂) and the generation of a highly reactive singlet nitrene intermediate. This nitrene can then undergo intersystem crossing to a more stable triplet state. The nitrene is highly electrophilic and can react with a wide variety of chemical bonds in its immediate vicinity, including C-H, N-H, and O-H bonds present in amino acid side chains and the polypeptide backbone of an interacting protein.[2] This results in the formation of a stable, covalent crosslink, permanently linking the two proteins.
Figure 2: Overall Experimental Workflow.
Protocols
Part 1: In Vivo Incorporation of this compound in E. coli
This protocol details the site-specific incorporation of this compound into a target protein expressed in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair and amber codon suppression. The pEVOL plasmid system is a commonly used and effective tool for this purpose. [3] Materials:
-
E. coli strain BL21(DE3)
-
pEVOL plasmid encoding the engineered tyrosyl-tRNA synthetase for this compound and its cognate tRNA (e.g., pEVOL-pAzF, which is specific for p-azidophenylalanine, can be adapted or a specific synthetase for this compound can be evolved) [3]* Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired site of incorporation.
-
This compound
-
LB medium and LB agar plates
-
Appropriate antibiotics (e.g., chloramphenicol for pEVOL and ampicillin for the target plasmid)
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
L-Arabinose
Procedure:
-
Plasmid Preparation:
-
Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using site-directed mutagenesis.
-
Purify the pEVOL plasmid and the target protein expression plasmid.
-
-
Transformation:
-
Co-transform chemically competent E. coli BL21(DE3) cells with both the pEVOL plasmid and the target protein plasmid.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids.
-
Incubate the plates overnight at 37°C.
-
-
Protein Expression:
-
Inoculate a single colony from the transformation plate into 5 mL of LB medium containing both antibiotics and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium containing both antibiotics with the overnight culture to an initial OD₆₀₀ of ~0.05.
-
Add this compound to a final concentration of 1 mM.
-
Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce the expression of the engineered synthetase/tRNA with 0.2% (w/v) L-arabinose.
-
Induce the expression of the target protein with 1 mM IPTG.
-
Reduce the temperature to 20-25°C and continue to shake the culture for 16-20 hours.
-
-
Cell Harvest and Protein Purification:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Purify the target protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Part 2: In Vitro Protein Synthesis with this compound
For proteins that are toxic to cells or for more controlled experiments, in vitro translation systems like the PURE (Protein synthesis Using Recombinant Elements) system are an excellent alternative. [4][5] Materials:
-
PURE system kit (e.g., PURExpress®) [4]* DNA template (plasmid or PCR product) encoding the target protein with an in-frame amber codon.
-
Engineered aminoacyl-tRNA synthetase for this compound.
-
Cognate suppressor tRNA (tRNACUA).
-
This compound
-
RNase inhibitor
Procedure:
-
Reaction Setup:
-
Thaw all PURE system components on ice.
-
In a nuclease-free microcentrifuge tube, combine the PURE system solutions A and B as per the manufacturer's instructions.
-
Add the engineered aminoacyl-tRNA synthetase and the suppressor tRNA to the reaction mixture.
-
Add this compound to a final concentration of 1 mM.
-
Add the DNA template (typically 250 ng of plasmid DNA or an equivalent molar amount of PCR product).
-
Add RNase inhibitor.
-
Bring the final reaction volume to 25 µL with nuclease-free water.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2-4 hours.
-
-
Analysis:
-
The synthesized protein can be directly analyzed by SDS-PAGE and Western blotting or purified for downstream applications.
-
Part 3: UV Photo-Crosslinking
This protocol describes the photo-activation of incorporated this compound to induce crosslinking to interacting proteins.
Materials:
-
Purified protein containing this compound in a suitable buffer (e.g., PBS or HEPES-based buffers). Avoid buffers containing primary amines (e.g., Tris) or reducing agents (e.g., DTT, β-mercaptoethanol) as they can react with the nitrene intermediate. [2]* UV lamp with an emission wavelength of ~365 nm (long-wave UV). * Quartz cuvette or UV-transparent microplate.
Procedure:
-
Sample Preparation:
-
Prepare a solution of your protein of interest containing this compound and its potential interacting partner(s) in the crosslinking buffer. The optimal protein concentration should be determined empirically but typically ranges from 1-10 µM.
-
-
UV Irradiation:
-
Place the sample in a quartz cuvette or a UV-transparent plate on ice to minimize heat-induced damage.
-
Irradiate the sample with a 365 nm UV lamp. The optimal irradiation time and distance from the lamp should be empirically determined. A starting point is to irradiate for 5-30 minutes at a distance of 5-10 cm. [2]3. Analysis of Crosslinking:
-
After irradiation, analyze the sample by SDS-PAGE and Coomassie staining or Western blotting to visualize the formation of higher molecular weight crosslinked complexes.
-
| Parameter | Recommended Range | Rationale |
| UV Wavelength | 350-370 nm | Maximizes activation of the aryl azide while minimizing protein damage. [2] |
| Irradiation Time | 5-60 minutes | Shorter times minimize non-specific damage, longer times increase crosslinking efficiency. |
| Temperature | On ice (4°C) | Prevents thermal denaturation of proteins during irradiation. |
| Buffer | Phosphate or HEPES-based | Avoids reaction of the nitrene with buffer components. |
Part 4: Mass Spectrometry Analysis of Crosslinked Proteins
This protocol outlines a general workflow for the identification of crosslinked peptides by mass spectrometry.
Materials:
-
Crosslinked protein sample
-
DTT (Dithiothreitol)
-
IAA (Iodoacetamide)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 desalting columns
-
LC-MS/MS system (e.g., Orbitrap)
-
Crosslinking analysis software (e.g., pLink, XlinkX) [6][7][8][9] Procedure:
-
Sample Preparation:
-
Reduction and Alkylation: Reduce the disulfide bonds in the crosslinked protein sample by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteines by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.
-
Proteolytic Digestion: Digest the protein sample with trypsin at a 1:50 (trypsin:protein) ratio overnight at 37°C.
-
Desalting: Acidify the peptide mixture with formic acid and desalt using a C18 column.
-
-
Enrichment of Crosslinked Peptides (Optional but Recommended):
-
Due to the low abundance of crosslinked peptides, an enrichment step is highly recommended. [10][11][12]This can be achieved by incorporating an affinity tag (e.g., biotin) into the this compound or by using a crosslinker with an enrichment handle. For this compound, the azide group can be used for "click" chemistry with an alkyne-biotin probe, followed by streptavidin affinity purification. [10][11]3. LC-MS/MS Analysis:
-
Separate the peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry.
-
Use a high-resolution mass spectrometer to accurately measure the mass of the precursor and fragment ions.
-
-
Data Analysis:
Trustworthiness and Validation
The protocols described herein are designed to be self-validating. Negative controls are crucial at each step. For instance, a parallel experiment without this compound in the growth medium should not yield the target protein upon amber suppression. Similarly, a sample not exposed to UV light should not show higher molecular weight crosslinked bands on an SDS-PAGE gel. For mass spectrometry analysis, the use of decoy databases and false discovery rate (FDR) analysis is essential for confident identification of crosslinked peptides. [9]
Conclusion
This compound provides a powerful and precise tool for elucidating protein-protein interactions in their native context. By combining genetic code expansion, photo-crosslinking, and mass spectrometry, researchers can gain unprecedented insights into the architecture and dynamics of protein networks. The protocols and principles outlined in this guide offer a solid foundation for the successful application of this innovative technology in both basic research and drug development.
References
-
Chen, Y., et al. (2010). Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. Analytical Chemistry, 82(19), 8246-8255. [Link]
-
Thermo Fisher Scientific. (2018). An Optimized Enrichment Strategy for Improved Mass Spec Analysis of Chemically Crosslinked Peptides. LabRulez LCMS. [Link]
-
Dougherty, D. A. (2008). Unnatural Amino Acid Mutagenesis: A Precise Tool for Probing Protein Structure and Function. Accounts of Chemical Research, 41(8), 915-924. [Link]
-
Chen, Y., et al. (2010). Selective enrichment and identification of azide-tagged cross-linked peptides using chemical ligation and mass spectrometry. Scilit. [Link]
-
Wang, Q., et al. (2007). Experimental methods for scanning unnatural amino acid mutagenesis. Nature Protocols, 2(9), 2376-2381. [Link]
-
Stadlmeier, M., et al. (2023). Developing a new cleavable crosslinker reagent for in-cell crosslinking. Scientific Reports, 13(1), 10183. [Link]
-
Oza, H. (2017). How is unnatural amino acid mutagenesis used to study protein structure and function?. Quora. [Link]
-
Kumar, A., & Singh, S. (2021). Reprogramming natural proteins using unnatural amino acids. RSC Advances, 11(60), 38047-38063. [Link]
-
Katzen, F., et al. (2009). Protein Synthesis Using A Reconstituted Cell-Free System. Current Protocols in Molecular Biology, Chapter 16, Unit 16.19. [Link]
-
Forster, A. C. (2012). Update on Pure Translation Display with Unnatural Amino Acid Incorporation. Methods in Molecular Biology, 805, 223-236. [Link]
-
Pollock Research Lab. (2022). Using Unnatural Aminoacids to study protein-protein interactions. [Link]
-
ResearchGate. (n.d.). The pLink program. (a) Software schema. (b) Performance of pLink in identification of interlinked peptides. [Link]
-
Götze, M., et al. (2024). A Workflow for Improved Analysis of Cross-Linking Mass Spectrometry Data Integrating Parallel Accumulation-Serial Fragmentation with MeroX and Skyline. Analytical Chemistry, 96(19), 7373-7379. [Link]
-
University of Oxford. (n.d.). pLink | Mass Spectrometry Research Facility. [Link]
-
Sakamoto, K., et al. (2009). Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification. Methods in Molecular Biology, 607, 227-242. [Link]
-
ResearchGate. (n.d.). Using pLink to Analyze Cross-Linked Peptides. [Link]
-
UCLA. (n.d.). Expression of recombinant proteins containing unnatural amino acids in E. coli and spin labeling with K1 and T1. [Link]
-
Fancy, D. A., & Kodadek, T. (1999). Chemistry for the analysis of protein–protein interactions: Rapid and efficient cross-linking triggered by long wavelength light. Proceedings of the National Academy of Sciences, 96(11), 6020-6024. [Link]
-
Chen, Z., et al. (2019). A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides. Nature Communications, 10(1), 3404. [Link]
-
Cui, Z., et al. (2020). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology, 8, 870. [Link]
-
Behrends, V., et al. (1988). UV-induced cross-linking of proteins to plasmid pBR322 containing 8-azidoadenine 2'-deoxyribonucleotides. FEBS Letters, 239(2), 190-194. [Link]
-
Addgene. (n.d.). pEVOL-pAzF. [Link]
-
Behrends, V., et al. (1988). UV-induced cross-linking of proteins to plasmid pBR322 containing 8-azidoadenine 2'-deoxyribonucleotides. FEBS Letters, 239(2), 190-194. [Link]
-
Davies, M. J. (2021). Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. Antioxidants, 10(10), 1544. [Link]
-
De Filippis, V., et al. (2006). 3-Nitrotyrosine as a spectroscopic probe for investigating protein protein interactions. Protein Science, 15(5), 1153-1165. [Link]
Sources
- 1. Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry for the analysis of protein–protein interactions: Rapid and efficient cross-linking triggered by long wavelength light - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addgene.org [addgene.org]
- 4. Protein Synthesis Using A Reconstituted Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Basics: In Vitro Translation | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. pLink | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. A high-speed search engine pLink 2 with systematic evaluation for proteome-scale identification of cross-linked peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. scilit.com [scilit.com]
Application Notes & Protocols: Fluorescent Labeling of Proteins using 3-Azidotyrosine and Click Chemistry
For Research Use Only.
Introduction
The ability to fluorescently label proteins within their native cellular environment is a cornerstone of modern biological research, enabling the visualization of protein localization, dynamics, and interactions. A powerful and increasingly adopted strategy for this purpose is the two-step method involving the metabolic incorporation of a non-canonical amino acid followed by a bioorthogonal chemical ligation.[1][2] This guide provides a detailed protocol for labeling proteins using 3-Azidotyrosine (AzY), an analog of tyrosine, and subsequent fluorescent tagging via click chemistry.
This method offers exceptional specificity. The azide group is a small, biologically inert "handle" that does not perturb protein function.[1][3] It can be incorporated into newly synthesized proteins in place of tyrosine by the cell's own translational machinery.[4][5] The subsequent "click" reaction, a highly efficient and selective chemical ligation, then attaches a fluorescent probe to the azide handle.[3][6] This bioorthogonal approach ensures that only the proteins of interest, synthesized during the labeling period, are fluorescently tagged.[7]
This document will detail the principles of AzY incorporation, provide step-by-step protocols for both copper-catalyzed (CuAAC) and copper-free, strain-promoted (SPAAC) click chemistry, and offer guidance on data analysis and troubleshooting.
Principle of the Method
The fluorescent labeling of proteins using this compound is a sequential, two-stage process:
-
Metabolic Incorporation of this compound (AzY): Cells are cultured in a medium where tyrosine is replaced with this compound. The cellular protein synthesis machinery recognizes AzY and incorporates it into newly synthesized proteins at tyrosine positions.[4][5] This step effectively installs a bioorthogonal azide handle onto the proteome.
-
Bioorthogonal "Click" Chemistry Ligation: After incorporation, the azide-modified proteins are reacted with a fluorescent probe containing a complementary alkyne group. This reaction, termed a cycloaddition, forms a stable triazole linkage, covalently attaching the fluorophore to the protein.[1][3] This reaction is highly specific and does not interfere with native biological processes.[7][8] Two primary forms of this reaction are used:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a rapid and high-yielding reaction that requires a copper(I) catalyst.[3][6][9] The catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).[9][10] A ligand such as THPTA is often included to stabilize the copper(I) ion and protect the protein from oxidative damage.[10][11]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (e.g., DBCO) that reacts spontaneously with azides without the need for a toxic copper catalyst.[][13][14] The release of ring strain drives the reaction forward, making it ideal for live-cell imaging and applications where copper toxicity is a concern.[7][]
-
Workflow & Mechanism Diagram
Caption: Chemical principle of AzY incorporation and click chemistry.
Materials and Reagents
Reagents for Cell Culture and Labeling
-
Mammalian cell line of choice (e.g., HeLa, HEK293)
-
Complete growth medium (e.g., DMEM, MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMEM for labeling (Tyrosine-free)
-
L-glutamine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (AzY)
-
L-Tyrosine (for control)
Reagents for CuAAC Protocol
-
Fluorescent Alkyne Probe (e.g., AZDye 594 Alkyne, FAM-Alkyne) [15][16]* Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
DMSO (Anhydrous)
-
Ultrapure Water
Reagents for SPAAC Protocol
-
Fluorescent Strain-Promoted Alkyne Probe (e.g., DBCO-Fluorophore)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
DMSO (Anhydrous)
Detailed Protocols
Protocol 1: Metabolic Labeling of Proteins with this compound
Rationale: This protocol replaces endogenous tyrosine with AzY in newly synthesized proteins. A starvation step is included to deplete intracellular tyrosine pools, enhancing AzY incorporation efficiency. Using dialyzed FBS is critical to avoid introducing unlabeled tyrosine from the serum.
-
Cell Seeding: Seed mammalian cells on an appropriate culture plate (e.g., 6-well plate). Culture until they reach 70-80% confluency in complete growth medium.
-
Starvation (Optional but Recommended): a. Aspirate the complete growth medium. b. Wash the cells twice with warm PBS. c. Add Tyrosine-free DMEM supplemented with L-glutamine and 10% dFBS. d. Incubate for 45-60 minutes at 37°C, 5% CO₂.
-
Labeling: a. Prepare the labeling medium: Tyrosine-free DMEM supplemented with L-glutamine, 10% dFBS, and 1-4 mM this compound. b. Control Group: Prepare a control medium by supplementing the Tyrosine-free base medium with a normal concentration of L-Tyrosine (e.g., 0.2 mM) instead of AzY. c. Aspirate the starvation medium and add the appropriate labeling or control medium to the cells. d. Incubate for 4-24 hours at 37°C, 5% CO₂. The optimal incubation time depends on the protein of interest's turnover rate and should be determined empirically.
-
Cell Harvest: a. Aspirate the labeling medium. b. Wash the cells three times with ice-cold PBS to remove any unincorporated AzY. c. Proceed immediately to cell lysis (Protocol 2) or store the cell pellet at -80°C.
Protocol 2: Cell Lysis and Protein Extraction
Rationale: Efficiently lysing the cells and solubilizing the proteins is crucial for subsequent analysis. The use of protease inhibitors is essential to prevent protein degradation.
-
Place the culture plate on ice.
-
Add an appropriate volume of ice-cold Lysis Buffer (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing the soluble proteome) to a new pre-chilled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
The protein lysate is now ready for the click chemistry reaction.
Protocol 3: Fluorescent Labeling via CuAAC
Rationale: This protocol details the copper-catalyzed click reaction. Reagents must be added in the specified order to ensure proper formation of the catalytic Cu(I)-ligand complex before the reaction is initiated by sodium ascorbate. [17]The reaction is performed in a buffer that protects proteins from damage.[10]
Stock Solution Preparation:
| Reagent | Stock Concentration | Solvent | Storage |
| Fluorescent Alkyne Probe | 10 mM | DMSO | -20°C, protected from light |
| CuSO₄ | 20 mM | Ultrapure Water | Room Temperature |
| THPTA | 100 mM | Ultrapure Water | -20°C |
| Sodium Ascorbate | 300 mM | Ultrapure Water | -20°C (Prepare fresh) |
Reaction Protocol:
-
In a microcentrifuge tube, add 50 µg of your AzY-labeled protein lysate. Adjust the volume to 90 µL with PBS or lysis buffer.
-
Add 2 µL of the 10 mM fluorescent alkyne probe stock solution (final concentration: ~200 µM). Vortex briefly.
-
Add 4 µL of the 100 mM THPTA stock solution (final concentration: ~4 mM). Vortex briefly. [11]4. Add 2 µL of the 20 mM CuSO₄ stock solution (final concentration: ~0.4 mM). Vortex briefly. [11]5. Initiate the reaction: Add 2 µL of the freshly prepared 300 mM sodium ascorbate stock solution (final concentration: ~6 mM). [11]6. Vortex the tube thoroughly. Protect the reaction from light and incubate at room temperature for 1 hour.
-
The labeled proteins are now ready for downstream analysis (e.g., SDS-PAGE).
Protocol 4: Fluorescent Labeling via SPAAC (Copper-Free)
Rationale: SPAAC avoids the use of a copper catalyst, which can be toxic to cells and can cause protein precipitation. [7][]The reaction proceeds by simply mixing the azide-labeled protein with a strained-alkyne probe. [13]This method is simpler and more biocompatible.
Stock Solution Preparation:
| Reagent | Stock Concentration | Solvent | Storage |
| Fluorescent DBCO Probe | 10 mM | DMSO | -20°C, protected from light |
Reaction Protocol:
-
In a microcentrifuge tube, add 50 µg of your AzY-labeled protein lysate.
-
Add the fluorescent DBCO probe from the stock solution to a final concentration of 100-200 µM.
-
Adjust the final volume with PBS or lysis buffer.
-
Vortex the tube. Protect from light and incubate at room temperature for 1-2 hours. Incubation can also be performed at 4°C for 12-16 hours.
-
The labeled proteins are now ready for downstream analysis.
Protocol 5: In-Gel Fluorescence Analysis
-
Add 4X SDS-PAGE loading buffer to your click-labeled protein samples.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine gel).
-
Run the gel according to standard procedures.
-
Fluorescence Imaging: a. Without staining the gel, carefully remove it from the cassette and wash briefly in deionized water. b. Place the gel on a fluorescence gel imager equipped with the appropriate excitation and emission filters for your chosen fluorophore. c. Capture the fluorescent image. You should observe fluorescent bands corresponding to the newly synthesized, AzY-containing proteins.
-
Total Protein Staining (Optional): After fluorescence imaging, the same gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the entire proteome as a loading control.
Data Analysis and Expected Results
A successful experiment will show distinct fluorescent bands in the lanes corresponding to cells labeled with AzY and reacted with the fluorescent alkyne probe. The control lane (cells fed with normal tyrosine) should show little to no fluorescence, demonstrating the specificity of the labeling. Comparing the fluorescent gel image with the total protein stain (e.g., Coomassie) confirms that the fluorescence signal is not due to differences in protein loading.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No/Weak Fluorescent Signal | 1. Inefficient AzY incorporation. 2. Low protein synthesis rate or rapid turnover of target protein. 3. Click chemistry reaction failed. 4. Incorrect imaging settings. | 1. Increase AzY concentration (up to 4 mM). Increase labeling time. Ensure use of dialyzed FBS. Include a starvation step. 2. Increase labeling time. Use a cell line with higher metabolic activity. 3. For CuAAC, ensure sodium ascorbate is freshly prepared. Check concentrations of all reagents. Degas solutions if precipitation occurs. [10] 4. Verify that the correct excitation/emission filters for your fluorophore are being used. |
| High Background Fluorescence | 1. Non-specific binding of the fluorescent probe. 2. Incomplete removal of unincorporated AzY or excess probe. 3. For CuAAC, potential protein precipitation/aggregation. [17] | 1. Reduce the concentration of the fluorescent probe. Include additional wash steps after the click reaction (e.g., protein precipitation and resuspension). 2. Ensure thorough washing of cells after labeling and consider a purification step (e.g., dialysis) after the click reaction. 3. Ensure the THPTA ligand is used at the correct concentration to protect proteins. [10][11] |
| Smeared Fluorescent Bands | 1. Protein degradation. 2. Protein aggregation during the click reaction. | 1. Ensure protease inhibitors are fresh and used in all lysis and reaction buffers. Keep samples on ice at all times. 2. For CuAAC, optimize reagent concentrations. Consider switching to the SPAAC protocol. |
| Fluorescence in Control Lane | 1. Contamination of control medium with AzY. 2. Non-specific reaction or probe binding. | 1. Use fresh, dedicated reagents for the control experiment. 2. This is rare for click chemistry. Reduce probe concentration. Verify the bioorthogonality of your specific probe. |
References
-
Kim, S., Ko, W., Park, H., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54922. Available at: [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]
-
Ohno, S., Yokogawa, T., & Nishikawa, K. (2010). Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification. Methods in Molecular Biology, 607, 227-242. Available at: [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition. Request PDF. Available at: [Link]
-
Kim, S., Ko, W., Park, H., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118). Available at: [Link]
-
Torma, F., et al. (2020). SNAP/CLIP-Tags and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)/Inverse Electron Demand Diels–Alder (IEDDA) for Intracellular Orthogonal/Bioorthogonal Labeling. Bioconjugate Chemistry, 31(5), 1336-1345. Available at: [Link]
-
Alkyne-containing Fluorescent Dyes. Jena Bioscience. Available at: [Link]
-
Seneviratne, U. I., et al. (2021). Protocol for clickable photoaffinity labeling and quantitative chemical proteomics. STAR Protocols, 2(3), 100609. Available at: [Link]
-
Monden, Y., et al. (1996). Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype. Oncology Reports, 3(4), 625-629. Available at: [Link]
-
Lee, S., & Kim, S. (2019). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Biophysical Reviews, 11(4), 561-572. Available at: [Link]
-
Monden, Y., et al. (1997). [Mechanism of Action of Azatyrosine: Recent Process]. Gan to Kagaku Ryoho. Cancer & Chemotherapy, 24(1), 35-41. Available at: [Link]
-
Protein labeling protocol. Abberior Instruments. Available at: [Link]
-
Not So Bioorthogonal Chemistry. (2023). Journal of the American Chemical Society. Available at: [Link]
-
Jiang, H., et al. (2014). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Bioconjugate Chemistry, 25(4), 698-713. Available at: [Link]
-
Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. (2011). Accounts of Chemical Research. Available at: [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2022). Bioorthogonal chemistry. Nature Reviews Methods Primers, 2(1), 1-22. Available at: [Link]
-
Recent progress in enzymatic protein labelling techniques and their applications. (2018). Organic & Biomolecular Chemistry. Available at: [Link]
-
Problems and Solutions in Click Chemistry Applied to Drug Probes. (2016). Scientific Reports. Available at: [Link]
-
An Investigation of the Influence of Tyrosine Local Interactions on Electron Hopping in a Model Protein. (2024). Molecules. Available at: [Link]
-
Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. (2023). Molecular Omics. Available at: [Link]
-
Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. (2011). Current Opinion in Chemical Biology. Available at: [Link]
Sources
- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Mechanism of action of azatyrosine: recent process] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. broadpharm.com [broadpharm.com]
- 13. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. vectorlabs.com [vectorlabs.com]
- 16. Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]
- 17. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Azidotyrosine Click Chemistry for Bioconjugation
Introduction: The Power of 3-Azidotyrosine in Chemical Biology
The site-specific incorporation of non-canonical amino acids into proteins represents a significant advancement in chemical biology, providing researchers with powerful tools to probe and manipulate biological systems. Among these, this compound stands out as a versatile tool for protein labeling and bioconjugation. Genetically encoded into proteins, the azide moiety of this compound serves as a bioorthogonal handle, meaning it is chemically inert to the complex environment of a cell but can be specifically reacted with a complementary probe. This allows for the precise attachment of fluorophores, drugs, or other molecules of interest to a target protein.[1][2]
This guide provides a comprehensive overview of the "click chemistry" reactions utilized for this compound, offering detailed protocols and insights into the underlying principles for researchers in drug development and chemical biology.
The Chemistry of Bioorthogonal Ligation: An Overview
Click chemistry, a term coined by K.B. Sharpless, refers to a class of reactions that are rapid, high-yielding, and specific.[3][4] For this compound, the primary click reaction is the azide-alkyne cycloaddition, which can be performed in several modalities, each with distinct advantages.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most widely used form of click chemistry is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[5][6] This reaction is highly efficient and results in the formation of a stable 1,4-disubstituted triazole linkage.[7]
Mechanism: The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (commonly sodium ascorbate).[1][8] The Cu(I) species coordinates with the terminal alkyne of the probe molecule, activating it for a [3+2] cycloaddition with the azide group on the this compound residue.
Causality in Experimental Design: While highly efficient, a key consideration for CuAAC in biological systems is the cytotoxicity of copper ions.[9] The presence of Cu(I) and a reducing agent can generate reactive oxygen species (ROS), which can damage proteins and other biomolecules.[2][9] To mitigate this, specialized ligands are employed. These ligands, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA), chelate the copper ion, both protecting the biological sample from oxidative damage and accelerating the rate of the click reaction.[1][2][10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, particularly in live-cell imaging, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[11] This reaction is "copper-free" and relies on the inherent reactivity of a strained cyclooctyne with an azide.[11][12]
Mechanism: The driving force for SPAAC is the release of ring strain in the cyclooctyne molecule upon reaction with the azide. This allows the reaction to proceed rapidly at physiological temperatures without the need for a catalyst.[12] Common cyclooctynes include dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN).[13][14]
Causality in Experimental Design: The primary advantage of SPAAC is its biocompatibility, making it the method of choice for in vivo and live-cell labeling.[6][11][15][16] The reaction kinetics are generally slower than CuAAC, but can be influenced by the choice of cyclooctyne.[17] The reaction is highly specific due to the bioorthogonality of both the azide and the cyclooctyne.[11]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
A less common but powerful alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This reaction is notable for producing a different regioisomer, the 1,5-disubstituted triazole, compared to the 1,4-isomer formed in CuAAC.[18][19]
Mechanism: RuAAC is catalyzed by ruthenium complexes, such as CpRuCl(PPh₃)₂ or CpRuCl(COD).[18][20] The proposed mechanism involves the formation of a ruthenacycle intermediate, which then undergoes reductive elimination to yield the 1,5-triazole product.[18][19]
Causality in Experimental Design: The key advantage of RuAAC is its unique regioselectivity, which can be important for applications where the orientation of the conjugated molecule is critical.[18] Furthermore, RuAAC can proceed with both terminal and internal alkynes, offering greater flexibility in probe design compared to CuAAC which is restricted to terminal alkynes.[8][18][19] The reaction is typically carried out in organic solvents, but aqueous conditions have been developed.[18][21]
Visualizing the Reaction Workflows
Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Workflow for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Comparative Overview of Reaction Conditions
| Parameter | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Ruthenium-Catalyzed (RuAAC) |
| Catalyst | Cu(I) (from CuSO₄ + reducing agent) | None (Copper-free) | Ru(II) complexes (e.g., Cp*RuCl(COD)) |
| Ligand | Required for biocompatibility (e.g., THPTA, TBTA) | Not applicable | Dependent on Ru complex |
| Reaction Rate | Very fast (minutes to 1 hour) | Moderate (hours) | Moderate to fast (minutes to hours) |
| Regioselectivity | 1,4-disubstituted triazole | Not applicable for terminal alkynes | 1,5-disubstituted triazole |
| Alkyne Substrate | Terminal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) | Terminal and internal alkynes |
| Biocompatibility | Good with ligands, but potential for cytotoxicity | Excellent, ideal for live cells | Moderate, catalyst can be toxic |
| Solvent | Aqueous buffers, DMSO/water mixtures | Aqueous buffers | Aprotic organic solvents (e.g., DCE), some aqueous systems |
| Temperature | Room temperature | Room temperature to 37°C | Room temperature to 80°C |
Experimental Protocols
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a this compound Containing Protein
This protocol is a general guideline for labeling a purified protein containing this compound with an alkyne-functionalized probe.
Materials:
-
Protein containing this compound in a suitable buffer (e.g., PBS, pH 7.4)
-
Alkyne-functionalized probe (e.g., fluorescent dye, biotin)
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in water)
-
THPTA ligand stock solution (100 mM in water)
-
Sodium Ascorbate stock solution (300 mM in water, prepare fresh )
-
DMSO (for dissolving hydrophobic probes)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare the Protein Solution: In a microcentrifuge tube, prepare your protein solution to a final concentration of 1-5 mg/mL in PBS.
-
Prepare the Reaction Cocktail (excluding Sodium Ascorbate): In a separate tube, prepare the reaction cocktail. For a 200 µL final reaction volume:
-
Mix the Cocktail: Vortex the tube briefly to ensure all components are well mixed.
-
Initiate the Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction cocktail (final concentration: 15 mM).[22] Vortex briefly to mix.
-
Incubation: Protect the reaction from light if using a fluorescent probe. Incubate at room temperature for 30 minutes to 1 hour.[22] Longer incubation times may improve labeling efficiency.
-
Purification: Remove excess reagents and the catalyst by a suitable method such as size-exclusion chromatography (e.g., spin desalting column) or dialysis.
Self-Validation and Causality:
-
Order of Addition: It is crucial to pre-mix the CuSO₄ and the THPTA ligand before adding them to the protein solution.[2] This allows the ligand to chelate the copper, preventing the formation of damaging reactive oxygen species when the ascorbate is added.[1][2]
-
Fresh Sodium Ascorbate: Sodium ascorbate is prone to oxidation.[10][22] Using a freshly prepared solution is essential for efficient reduction of Cu(II) to the active Cu(I) catalytic state.
-
Optimization: The final concentration of the alkyne probe may need to be optimized.[22] High background may indicate a need to reduce the probe concentration, while low signal may necessitate an increase. A fluorogenic azide can be used with a model alkyne to optimize reaction conditions before using valuable protein samples.[1]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Protein Labeling
This protocol describes the labeling of a this compound containing protein with a DBCO-functionalized probe.
Materials:
-
Protein containing this compound in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized probe (e.g., DBCO-PEG-biotin, DBCO-fluorophore)
-
DMSO (for dissolving the DBCO probe)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Prepare the Protein Solution: Prepare your protein solution to the desired concentration (e.g., 1 mg/mL) in PBS.
-
Prepare the DBCO Probe Solution: Dissolve the DBCO-probe in DMSO to create a stock solution (e.g., 10 mM).
-
Set up the Reaction: In a microcentrifuge tube, add the DBCO-probe stock solution to the protein solution to achieve a 2-4 molar excess of the DBCO component relative to the protein.[17] For example, for a 50 µM protein solution, add the DBCO-probe to a final concentration of 100-200 µM.
-
Incubation: Incubate the reaction with agitation. Reaction times can vary:
-
Purification: If necessary, remove the excess DBCO-probe using size-exclusion chromatography or dialysis.
Self-Validation and Causality:
-
Absence of Copper: The key feature of this protocol is the absence of a copper catalyst, which makes it ideal for applications where copper toxicity is a concern.[11]
-
Reaction Rate: SPAAC reaction rates are influenced by reactant concentrations and temperature.[7][17] Increasing the concentration of the DBCO probe and incubating at a higher temperature (e.g., 25°C or 37°C) will accelerate the reaction.[7][17] However, the thermal stability of the target protein must be considered.[7]
-
Specificity: DBCO reagents are highly specific for azides, but some non-specific labeling of cysteine residues has been reported.[7] This is generally a minor side reaction but should be considered in the analysis of results.
Protocol 3: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of a this compound Containing Protein
This protocol provides a general method for the RuAAC reaction, leading to a 1,5-disubstituted triazole product.
Materials:
-
Protein containing this compound
-
Alkyne-functionalized probe
-
Ruthenium catalyst, e.g., Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]
-
Anhydrous, aprotic solvent (e.g., 1,2-dichloroethane (DCE), DMF)
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Prepare Reactants: In a reaction vessel under an inert atmosphere (e.g., argon), dissolve the this compound containing protein and the alkyne probe in the chosen anhydrous solvent.
-
Add Catalyst: Add the Ruthenium catalyst (typically 1-5 mol% relative to the limiting reagent).[18][20]
-
Incubation: Stir the reaction mixture at the desired temperature.
-
Monitor Reaction: The progress of the reaction can be monitored by techniques such as HPLC or LC-MS.
-
Purification: Once the reaction is complete, the product can be purified by standard chromatographic methods to remove the catalyst and any unreacted starting materials.
Self-Validation and Causality:
-
Inert Atmosphere: Ruthenium catalysts can be sensitive to oxygen, so performing the reaction under an inert atmosphere is often necessary to prevent catalyst deactivation.
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents are generally preferred, as protic solvents can lead to low yields and byproduct formation.[18] The reaction mixture should be homogeneous.
-
Catalyst Loading: The catalyst loading can be optimized. While 1-5 mol% is typical, lower loadings may be possible for efficient reactions, minimizing cost and potential contamination of the final product.[18]
Conclusion and Future Perspectives
The ability to incorporate this compound into proteins and subsequently modify it using click chemistry provides a powerful platform for a wide range of applications in research and drug development. The choice between CuAAC, SPAAC, and RuAAC depends on the specific requirements of the experiment, including the sensitivity of the biological system, the desired reaction kinetics, and the required regiochemistry of the final product. As new bioorthogonal reactions and improved catalysts continue to be developed, the toolkit for site-specific protein modification will undoubtedly expand, opening up new avenues for understanding and manipulating complex biological processes.
References
-
Finn, M. G., & Fokin, V. V. (2010). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. In Current Protocols in Chemical Biology (Vol. 3, pp. 153-162). John Wiley & Sons, Inc. [Link]
-
Hong, V., Presolski, P. J., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Speers, A. E., & Cravatt, B. F. (2014). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules, 19(2), 1548-1566. [Link]
-
Merten, H., et al. (2019). Facile Site-Specific Multiconjugation Strategies in Recombinant Proteins Produced in Bacteria. In Methods in Molecular Biology (Vol. 2025, pp. 257-275). Humana, New York, NY. [Link]
-
Kohl, T., & Heidenreich, M. (2017). Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila. Journal of Visualized Experiments, (128), 56251. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. In Methods in Molecular Biology (Vol. 1147, pp. 143-151). Humana Press, Totowa, NJ. [Link]
-
Yang, M., et al. (2016). Copper-catalyzed click reaction on/in live cells. Chemical Science, 7(12), 7031-7036. [Link]
-
Rasmussen, L. K., et al. (2016). Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications. Chemical Reviews, 116(22), 13488-13540. [Link]
-
Kim, H. Y., et al. (2020). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. ACS Applied Materials & Interfaces, 12(4), 4973-4981. [Link]
-
Hong, V., et al. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Bioconjugate Chemistry, 21(10), 1912-1916. [Link]
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Plass, T., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10(4), 584-597. [Link]
-
Plass, T., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10(4), 584-597. [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Accounts of Chemical Research, 44(9), 666-676. [Link]
-
Plass, T., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols, 10(4), 584-597. [Link]
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed 1,3-Dipolar Cycloaddition of Alkynes and Azides. Journal of the American Chemical Society, 127(46), 15998-15999. [Link]
-
Oakdale, J. S., & Fokin, V. V. (2014). Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition. Organic Syntheses, 91, 163-174. [Link]
-
McKay, C. S., & Finn, M. G. (2014). Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. Chemistry & Biology, 21(9), 1075-1101. [Link]
-
Madsen, J. L., & Meldal, M. (2024). Recent Developments in the Ruthenium‐Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chemistry–A European Journal. [Link]
-
Boren, B. C., et al. (2008). Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923-8930. [Link]
-
Sanders, J. L., et al. (2019). SPAAC Pulse-Chase: A Novel Click Chemistry-Based Method to Determine the Half-Life of Cellular Proteins. Frontiers in Chemistry, 7, 73. [Link]
-
Madsen, J. L., & Meldal, M. (2024). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. Chemistry–A European Journal. [Link]
-
Cernijenko, A., et al. (2020). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 25(18), 4256. [Link]
- Szijj, K. (2024).
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
- Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24.
- Speers, A. E., et al. (2003). Click chemistry for the labeling and detection of biomolecules.
-
Labinsights. (2024). A Comprehensive Guide to Click Chemistry Reaction. Retrieved from [Link]
- Chatterjee, A., & Schultz, P. G. (2012). Synthesis and Protein Incorporation of Azido-Modified Unnatural Amino Acids.
-
Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]
- Lang, K., & Chin, J. W. (2014). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current Opinion in Chemical Biology, 21, 1-8.
Sources
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02297A [pubs.rsc.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 15. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Bioorthogonal Azide–Thioalkyne Cycloaddition Catalyzed by Photoactivatable Ruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. research.chalmers.se [research.chalmers.se]
- 20. vectorlabs.com [vectorlabs.com]
- 21. mdpi.com [mdpi.com]
- 22. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Site-Specific Protein Modification with 3-Azidotyrosine in Mammalian Cells
Introduction: Precision Engineering of Proteins for Advanced Therapeutics and Research
The ability to modify proteins at specific sites with non-natural functionalities has revolutionized our capacity to study and manipulate biological systems. Site-specific incorporation of unnatural amino acids (UAAs) provides a powerful tool for introducing unique chemical handles into proteins, enabling precise control over their labeling, structure, and function.[1][2] Among the diverse repertoire of UAAs, 3-Azidotyrosine (AziDA) has emerged as a particularly valuable tool for researchers in basic science and drug development.
AziDA is a structural analog of the natural amino acid tyrosine, containing a bioorthogonal azide group. This small, chemically inert modification allows AziDA to be efficiently incorporated into proteins by the cellular translational machinery with minimal perturbation to protein structure and function.[3] The azide group serves as a versatile chemical handle for subsequent modification via highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][5][6] This two-step approach allows for the site-specific attachment of a wide array of probes, including fluorophores, biotin, and drug molecules.[1][7]
These application notes provide a comprehensive guide for the site-specific incorporation of this compound into a target protein in mammalian cells and its subsequent labeling using click chemistry. We will delve into the underlying mechanism, provide detailed step-by-step protocols, and discuss key considerations for successful experimental design and execution. Furthermore, we will explore the application of this technology in the context of drug development, particularly in the generation of next-generation antibody-drug conjugates (ADCs).[8][9]
Mechanism of Action: Genetic Code Expansion
The site-specific incorporation of AziDA is achieved through the expansion of the genetic code. This process relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize AziDA and not any of the 20 canonical amino acids.[1][4][10] This orthogonal pair works in concert with a nonsense codon, typically the amber stop codon (TAG), which is introduced at the desired site of modification in the gene of interest.
The key components of this system are:
-
An Engineered Aminoacyl-tRNA Synthetase (aaRS): A mutant tyrosyl-tRNA synthetase (TyrRS) that has been evolved to specifically recognize and activate this compound.[10]
-
A Suppressor tRNA: A tRNA molecule, often a mutant tRNATyr, that recognizes the amber stop codon (UAG) in the mRNA and delivers the AziDA-charged tRNA to the ribosome.[11][12]
When the gene of interest containing the amber codon is expressed in mammalian cells co-transfected with the orthogonal aaRS and suppressor tRNA, and the cells are cultured in the presence of AziDA, the ribosome will read through the amber codon and incorporate AziDA at that specific position.
Figure 1: Mechanism of this compound Incorporation.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| 3-Azido-L-tyrosine | Varies | Varies |
| Mammalian Expression Vector for Target Protein (with TAG codon) | N/A | N/A |
| Plasmid encoding engineered TyrRS and suppressor tRNA | Varies | Varies |
| Mammalian Cell Line (e.g., HEK293, CHO) | ATCC | Varies |
| Cell Culture Medium (e.g., DMEM, MEM) | Thermo Fisher Scientific | Varies |
| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | Varies |
| Dialyzed Fetal Bovine Serum | Thermo Fisher Scientific | Varies |
| Penicillin-Streptomycin | Thermo Fisher Scientific | Varies |
| Transfection Reagent (e.g., Lipofectamine 3000) | Thermo Fisher Scientific | L3000015 |
| Phosphate-Buffered Saline (PBS) | Thermo Fisher Scientific | Varies |
| Lysis Buffer (e.g., RIPA buffer) | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | 451657 |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Sigma-Aldrich | 762342 |
| Sodium Ascorbate | Sigma-Aldrich | A4034 |
| Alkyne-functionalized probe (e.g., Alkyne-Fluor 555) | Click Chemistry Tools | Varies |
| Desalting Columns | Thermo Fisher Scientific | 89882 |
Experimental Protocols
Part 1: Site-Specific Incorporation of this compound
This protocol describes the transient transfection of mammalian cells for the expression of a target protein containing AziDA.
Step 1: Cell Culture and Plating
-
Culture mammalian cells (e.g., HEK293T) in complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified incubator with 5% CO₂.
-
The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
Step 2: Transfection
-
On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol for your chosen transfection reagent. A typical ratio is 1:1:1 for the target protein plasmid, the aaRS/tRNA plasmid, and the transfection reagent.
-
Add the transfection complexes to the cells and gently rock the plate to ensure even distribution.
-
Incubate the cells for 4-6 hours at 37°C.
Step 3: AziDA Incorporation
-
After the initial incubation, aspirate the transfection medium.
-
Wash the cells once with pre-warmed PBS.
-
Add pre-warmed tyrosine-free medium supplemented with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and 1-5 mM 3-Azido-L-tyrosine. The optimal concentration of AziDA may need to be determined empirically.
-
Incubate the cells for 48-72 hours at 37°C.
Step 4: Protein Harvest
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 200-500 µL of ice-cold lysis buffer supplemented with protease inhibitors to each well.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the AziDA-modified protein to a new tube. The protein is now ready for downstream analysis or purification.
Figure 2: Workflow for this compound Incorporation.
Part 2: Bioorthogonal Ligation (Click Chemistry)
This protocol describes the labeling of the AziDA-containing protein with an alkyne-functionalized probe using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Step 1: Prepare Click Chemistry Reagents
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.
-
THPTA: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 500 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.
-
Alkyne-Probe: Prepare a 10 mM stock solution in DMSO.
Step 2: Labeling Reaction
-
In a microcentrifuge tube, combine the following in order:
-
Protein lysate containing the AziDA-modified protein (typically 50-100 µg).
-
PBS to a final volume of 90 µL.
-
1 µL of 10 mM Alkyne-Probe (final concentration 100 µM).
-
2 µL of 100 mM CuSO₄ (final concentration 2 mM).
-
2 µL of 100 mM THPTA (final concentration 2 mM).
-
-
Vortex briefly to mix.
-
Add 5 µL of freshly prepared 500 mM Sodium Ascorbate (final concentration 25 mM).
-
Vortex briefly and incubate at room temperature for 1-2 hours, protected from light.
Step 3: Removal of Excess Reagents
-
Excess click chemistry reagents can be removed using a desalting column or by protein precipitation (e.g., acetone precipitation). Follow the manufacturer's protocol for the chosen method.
Downstream Analysis
Successful incorporation of AziDA and subsequent labeling can be confirmed by a variety of methods:
-
SDS-PAGE and In-Gel Fluorescence: If a fluorescent alkyne probe was used, the labeled protein can be visualized directly in the gel using a fluorescence scanner. This provides a clear indication of successful labeling.
-
Western Blotting: The protein of interest can be detected by Western blotting using an antibody specific to the protein or an epitope tag. A shift in molecular weight may be observed after labeling.
-
Mass Spectrometry: For definitive confirmation of site-specific incorporation, the protein can be analyzed by mass spectrometry. This will reveal the mass of the protein with the incorporated AziDA and the attached probe.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low protein expression | - Suboptimal transfection efficiency.- Toxicity of the unnatural amino acid.[13] | - Optimize transfection conditions (reagent, DNA amount, cell density).- Titrate the concentration of this compound; lower concentrations may be less toxic. |
| No incorporation of AziDA | - Inefficient aaRS/tRNA pair.- Degradation of this compound. | - Use a validated and published orthogonal pair.- Ensure proper storage of AziDA and prepare fresh solutions. |
| Low labeling efficiency in click reaction | - Inactive click chemistry reagents.- Inaccessible azide group. | - Prepare fresh sodium ascorbate solution for each experiment.- Increase the concentration of the alkyne probe.- If the azide is sterically hindered, consider using a longer linker on the alkyne probe or trying strain-promoted click chemistry (SPAAC).[4] |
| High background labeling | - Non-specific binding of the alkyne probe. | - Include a negative control (cells not treated with AziDA).- Perform a thorough buffer exchange after the click reaction to remove excess probe.[14] |
Application in Drug Development: Antibody-Drug Conjugates (ADCs)
Site-specific modification with this compound is a powerful technology for the development of next-generation antibody-drug conjugates (ADCs).[8] ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[9][15]
Traditional methods for generating ADCs often result in heterogeneous mixtures with varying drug-to-antibody ratios (DARs), which can impact their efficacy and safety.[8] By incorporating AziDA at a specific site on the antibody, a cytotoxic drug functionalized with an alkyne can be attached with a precise 1:1 stoichiometry. This results in a homogeneous ADC with a defined DAR, leading to improved pharmacokinetics and a wider therapeutic window.
Figure 3: Synthesis of a Homogeneous Antibody-Drug Conjugate.
References
-
Sakamoto, K., et al. (2010). Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification. Methods in Molecular Biology. Available at: [Link]
-
Ohno, S., et al. (2007). Site-selective Post-Translational Modification of Proteins Using an Unnatural Amino Acid, this compound. Journal of Biochemistry. Available at: [Link]
-
Addy, C., et al. (2012). Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. Bioconjugate Chemistry. Available at: [Link]
-
Luo, X., et al. (2017). Detection of unnatural amino acid incorporation by Western blot and fluorescence imaging. Scientific Reports. Available at: [Link]
-
Carrico, I. S., et al. (2007). Site-specific chemical modification of recombinant proteins produced in mammalian cells by using the genetically encoded aldehyde tag. Nature Chemical Biology. Available at: [Link]
-
Monden, Y., et al. (1996). Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype. Oncology Reports. Available at: [Link]
-
Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences. Available at: [Link]
-
van Kasteren, S. I., et al. (2007). Site-specific functionalization of proteins and their applications to therapeutic antibodies. Current Opinion in Biotechnology. Available at: [Link]
-
Lang, K., & Chin, J. W. (2014). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols. Available at: [Link]
-
Wang, W., et al. (2019). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Analytical Biochemistry. Available at: [Link]
-
Wang, Q., et al. (2013). Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology. Molecules. Available at: [Link]
-
Tucker, M. J., et al. (2014). Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Advances. Available at: [Link]
-
Baskin, J. M., et al. (2007). Key insights on click chemistry and bioorthogonal chemistry. CAS.org. Available at: [Link]
-
Budisa, N. (2004). Residue-specific incorporation of non-canonical amino acids into proteins: recent developments and applications. Current Opinion in Chemical Biology. Available at: [Link]
-
Chassaing, S., et al. (2016). Bioorthogonal and click chemistry: Celebrating the 2022 Nobel Prize in Chemistry. Catalysis Science & Technology. Available at: [Link]
-
Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality. Accounts of Chemical Research. Available at: [Link]
-
Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research. Available at: [Link]
-
Plass, T., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols. Available at: [Link]
-
Plass, T., et al. (2015). Labeling proteins on live mammalian cells using click chemistry. Request PDF. Available at: [Link]
-
van der Wijk, T., et al. (2019). Tyrosine bioconjugation – an emergent alternative. Chemical Science. Available at: [Link]
-
Coudijzer, K., & Joniau, M. (1990). 3-azido-L-tyrosine as a photoinhibitor of tubulin:tyrosine ligase. Role of thiol groups. FEBS Letters. Available at: [Link]
-
Abdollahpour-Alitappeh, M., et al. (2019). Advances in antibody–drug conjugates: a new era of targeted cancer therapy. Future Science OA. Available at: [Link]
-
Wang, Y., et al. (2023). Engineering and Characterization of 3-Aminotyrosine-Derived Red Fluorescent Variants of Circularly Permutated Green Fluorescent Protein. International Journal of Molecular Sciences. Available at: [Link]
-
Beacon Targeted Therapies. (2023). Precision Oncology Meets Potency: The Promise of Antibody-Drug Conjugates. Beacon Targeted Therapies. Available at: [Link]
-
Wang, Y., et al. (2022). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society. Available at: [Link]
-
Conilh, L., et al. (2023). The Evolving Paradigm of Antibody–Drug Conjugates Targeting the ErbB/HER Family of Receptor Tyrosine Kinases. Cancers. Available at: [Link]
-
Creative Biolabs. (n.d.). Tyrosine based Conjugation Strategy. Creative Biolabs. Available at: [Link]
-
Lountos, G. T., et al. (2011). Isotope Labeling in Mammalian Cells. Methods in Molecular Biology. Available at: [Link]
-
Schumacher, D., et al. (2014). Antibody drug conjugates for tumor targeting – novel conjugation chemistries and the promise of non-IgG binding proteins. BORIS Portal. Available at: [Link]
-
Drienovská, I., & Roelfes, G. (2020). Engineered Proteins and Materials Utilizing Residue-Specific Noncanonical Amino Acid Incorporation. Accounts of Chemical Research. Available at: [Link]
-
Rautio, J., et al. (2018). Pro-Drug Development. Nature Reviews Drug Discovery. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2023). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules. Available at: [Link]
-
Covic, L., & Kuliopulos, A. (2018). Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Frontiers in Molecular Biosciences. Available at: [Link]
-
Wlodarchak, N., & Xing, Y. (2016). Rational Drug Design Approach of Receptor Tyrosine Kinase Type III Inhibitors. Current Pharmaceutical Design. Available at: [Link]
-
Kumar, S., & Singh, S. K. (2021). COMPUTATIONAL INSIGHTS TO THE DRUG DISCOVERY ON MET TYROSINE KINASE INHIBITION IN TUMOR EFFICACY. JETIR. Available at: [Link]
Sources
- 1. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific functionalization of proteins and their applications to therapeutic antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]
- 5. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key insights on click chemistry and bioorthogonal chemistry | CAS [cas.org]
- 7. Site-selective post-translational modification of proteins using an unnatural amino acid, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in antibody–drug conjugates: a new era of targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 10. Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. bpsbioscience.com [bpsbioscience.com]
Application Note & Protocol Guide: Leveraging 3-Azidotyrosine for In Vivo Protein Labeling
Abstract
This guide provides a comprehensive overview and detailed protocols for the in vivo labeling of proteins using the non-canonical amino acid 3-Azidotyrosine (Azi). We delve into the principles of metabolic labeling, the specifics of Azi incorporation, and its subsequent bioorthogonal reaction with alkyne-modified probes. This document is intended for researchers, scientists, and drug development professionals seeking to employ this powerful technique for proteome analysis, target identification, and understanding protein dynamics within a live cellular context.
Introduction: The Power of Bioorthogonal Chemistry in Live Systems
The ability to observe and manipulate proteins in their native environment is paramount to understanding complex biological processes. Traditional methods, such as fluorescent protein fusions (e.g., GFP), can sometimes alter protein function or localization due to the size of the tag. Bioorthogonal chemistry offers a powerful alternative, allowing for the introduction of small, chemically unique functional groups into biomolecules within living systems. These groups, inert to the cell's native chemistry, can then be specifically and efficiently reacted with exogenous probes for visualization or affinity purification.
This compound (Azi) has emerged as a robust tool for this purpose. As an analog of the natural amino acid tyrosine, it can be incorporated into proteins during translation by the cell's own machinery. The key to its utility lies in the azide moiety (–N₃), a small, bio-inert functional group that provides a chemical handle for subsequent modification.
The Principle: Metabolic Labeling with this compound
The workflow for in vivo protein labeling with Azi is a two-step process:
-
Metabolic Incorporation: Cells are cultured in a medium where tyrosine is replaced with this compound. As cells synthesize new proteins, the cellular machinery, specifically the aminoacyl-tRNA synthetases, recognizes Azi and incorporates it into the growing polypeptide chains at sites where tyrosine would normally be found. This results in a population of newly synthesized proteins that are "tagged" with azide groups.
-
Bioorthogonal Ligation: The azide-labeled proteome can then be selectively reacted with a probe molecule containing a terminal alkyne. This reaction, most commonly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," forms a stable triazole linkage. The alkyne probe can be a fluorophore for imaging, a biotin tag for affinity purification and subsequent mass spectrometry analysis, or any other desired reporter molecule.
Mechanism of Action: Azi Incorporation and Click Chemistry
The success of this technique hinges on the promiscuity of the native tyrosyl-tRNA synthetase, which accepts Azi as a substrate, and the high specificity and efficiency of the click reaction, which proceeds with high yield in the complex environment of the cell lysate or even in living cells, without cross-reacting with other cellular components.
Figure 1: Conceptual workflow for in vivo protein labeling using this compound.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier (Example) | Purpose |
| This compound (Azi) | Sigma-Aldrich, Thermo Fisher | The non-canonical amino acid for metabolic labeling. |
| DMEM for SILAC, Tyrosine-free | Thermo Fisher | Base medium for preparing the labeling medium. |
| Dialyzed Fetal Bovine Serum (dFBS) | Thermo Fisher | Serum supplement depleted of free amino acids. |
| Alkyne-functionalized probes (e.g., DBCO-PEG4-5/6-TAMRA) | Click Chemistry Tools | Reporter molecule for ligation to the azide group. |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | Component of the click chemistry catalyst solution. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Sigma-Aldrich | Reducing agent to maintain copper in the Cu(I) state. |
| Tris(benzyltriazolylmethyl)amine (TBTA) | Sigma-Aldrich | Ligand that stabilizes the Cu(I) catalyst and enhances reaction efficiency. |
| Protease Inhibitor Cocktail | Roche, Sigma-Aldrich | Prevents protein degradation during cell lysis and sample processing. |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | Buffer for efficient cell lysis and protein solubilization. |
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells
This protocol is a general guideline and may require optimization for specific cell lines and experimental goals.
-
Cell Seeding: Plate adherent cells (e.g., HEK293T, HeLa) in a standard T-75 flask or 10 cm dish using your normal growth medium and allow them to reach 70-80% confluency.
-
Preparation of Labeling Medium:
-
Prepare DMEM medium lacking L-tyrosine.
-
Supplement with 10% dialyzed Fetal Bovine Serum (dFBS).
-
Add this compound to a final concentration of 1-4 mM. The optimal concentration should be determined empirically for your cell line.
-
-
Medium Exchange and Labeling:
-
Aspirate the standard growth medium from the cells.
-
Gently wash the cells once with 5 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS).
-
Add 10 mL of the pre-warmed Azi-containing labeling medium to the cells.
-
Incubate the cells for the desired period (typically 6-24 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Cell Harvest and Lysis:
-
After the labeling period, place the culture dish on ice.
-
Aspirate the labeling medium and wash the cells twice with 5 mL of ice-cold DPBS.
-
Add 1 mL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (containing the azide-labeled proteome) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the Bradford or BCA assay. The lysate is now ready for bioorthogonal ligation.
Protocol 2: In-Gel Fluorescence Detection via Click Chemistry
This protocol describes the detection of Azi-labeled proteins in a cell lysate by conjugating an alkyne-fluorophore, followed by SDS-PAGE and in-gel fluorescence scanning.
-
Preparation of Click Reaction Master Mix:
-
Prepare fresh stock solutions: 50 mM CuSO₄ in water, 50 mM TCEP in water, and 1.7 mM TBTA in DMSO.
-
For a typical 50 µL reaction, combine the following in order:
-
25 µL of cell lysate (containing ~50 µg of protein)
-
1 µL of alkyne-fluorophore (e.g., 1 mM stock of TAMRA-alkyne)
-
1 µL of 50 mM CuSO₄
-
1 µL of 50 mM TCEP
-
1 µL of 1.7 mM TBTA
-
Adjust the final volume to 50 µL with DPBS.
-
-
-
Click Reaction:
-
Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
-
Protein Precipitation (Optional but Recommended):
-
To concentrate the protein and remove excess reagents, precipitate the protein by adding 4 volumes of ice-cold acetone.
-
Incubate at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant and air-dry the protein pellet.
-
-
Sample Preparation for SDS-PAGE:
-
Resuspend the protein pellet (or take the reaction mixture directly) in 1X Laemmli sample buffer.
-
Heat the sample at 95°C for 5 minutes.
-
-
Electrophoresis and Imaging:
-
Load the samples onto a polyacrylamide gel and perform electrophoresis as usual.
-
After electrophoresis, scan the gel using a fluorescence scanner with excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for TAMRA: Ex 546 nm / Em 579 nm).
-
Following fluorescence scanning, the gel can be stained with a total protein stain (e.g., Coomassie Brilliant Blue) to visualize the entire proteome as a loading control.
-
Figure 2: Step-by-step workflow for in-gel fluorescence detection of Azi-labeled proteins.
Applications and Considerations
-
Proteome-wide analysis of protein synthesis: By using a biotin-alkyne probe, labeled proteins can be captured on streptavidin beads and subsequently identified and quantified by mass spectrometry. This allows for the specific analysis of proteins synthesized within the labeling window.
-
Pulse-chase experiments: A "pulse" of Azi-containing medium followed by a "chase" with normal tyrosine-containing medium can be used to track the fate of a cohort of newly synthesized proteins over time, providing insights into protein degradation and turnover rates.
-
Target identification: This method can be adapted to identify the targets of small molecules or to study protein-protein interactions by combining it with other biochemical techniques.
Important Considerations:
-
Toxicity: High concentrations of Azi or long incubation times can be toxic to some cell lines. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration of Azi for your specific system.
-
Incorporation Efficiency: The efficiency of Azi incorporation can vary between cell lines and depends on the cellular metabolic state. This should be assessed empirically.
-
Copper Toxicity: The copper catalyst used in the standard CuAAC reaction can be toxic to live cells. For applications requiring ligation in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a copper catalyst, is a preferred alternative. This involves using a strained alkyne, such as a cyclooctyne derivative (e.g., DBCO).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak fluorescent signal | 1. Inefficient Azi incorporation.2. Inefficient click reaction.3. Low abundance of newly synthesized proteins. | 1. Optimize Azi concentration and incubation time. Ensure use of dialyzed serum.2. Use freshly prepared catalyst solutions. Ensure the reducing agent (TCEP) is active.3. Increase protein load on the gel. |
| High background fluorescence | 1. Non-specific binding of the fluorescent probe.2. Incomplete removal of excess probe. | 1. Perform a "no-Azi" control to assess background. 2. Include a protein precipitation step (e.g., acetone) after the click reaction to wash away excess reagents. |
| Cell death or reduced proliferation | 1. Azi toxicity.2. Contamination. | 1. Perform a toxicity assay (e.g., MTT) to determine the maximum tolerable concentration of Azi for your cell line. Reduce concentration or incubation time.2. Ensure sterile technique throughout the experiment. |
References
-
Dieterich, D. C., Link, A. J., Graumann, J., Tirrell, D. A., & Schuman, E. M. (2006). Selective identification of newly synthesized proteins in mammalian cells using bioorthogonal noncanonical amino acid tagging (BONCAT). Proceedings of the National Academy of Sciences, 103(25), 9482–9487. [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. [Link]
-
Eichelbaum, K., Winter, M., Berriel Diaz, M., Herzig, S., & Krijgsveld, J. (2012). Selective enrichment of newly synthesized proteins for quantitative secretome analysis. Nature Biotechnology, 30(10), 984–990. [Link]
-
Agard, N. J., Prescher, J. A., & Bertozzi, C. R. (2004). A Strain-Promoted [3 + 2] Azide-Alkyne Cycloaddition for Covalent Modification of Biomolecules in Living Systems. Journal of the American Chemical Society, 126(46), 15046–15047. [Link]
Application Notes & Protocols: 3-Azidotyrosine in Proteomics and Mass Spectrometry
Introduction: The Power of a Bioorthogonal Handle
In the landscape of chemical biology and proteomics, the ability to selectively label and identify proteins within their native environment is paramount. 3-Azido-L-tyrosine (AzY) has emerged as a powerful tool, providing researchers with a versatile handle to probe protein structure, function, and interactions.[1][] AzY is a non-canonical amino acid (ncAA), meaning it is not one of the 20 standard amino acids genetically encoded by organisms.[1] Its utility is rooted in the small, metabolically stable, and bioorthogonal azide (N₃) functional group.[1] "Bioorthogonal" refers to a class of chemical reactions that can occur in a living system without interfering with or being influenced by native biochemical processes.[1][3]
This unique characteristic allows for the site-specific incorporation of AzY into a protein of interest, which can then be selectively modified with a variety of probes for visualization, enrichment, and identification. This guide provides an in-depth overview of the applications of AzY in proteomics and mass spectrometry, complete with detailed protocols for its use in the laboratory.
Section 1: Incorporating 3-Azidotyrosine into Proteins
Unlike methionine analogs such as azidohomoalanine (AHA) which are used in BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging) for global metabolic labeling of newly synthesized proteins[4][5][6][7], this compound is typically incorporated site-specifically. This precision is achieved through the expansion of the genetic code.
The most common method utilizes an engineered aminoacyl-tRNA synthetase and a corresponding suppressor tRNA pair.[1][][8] In an E. coli expression system, for example, a mutant tyrosyl-tRNA synthetase (tRNA-Tyr) is engineered to specifically recognize AzY and charge it onto a suppressor tRNA (e.g., an amber stop codon suppressor, tRNACUA). When the gene for the protein of interest is mutated to contain an in-frame amber stop codon (TAG) at the desired location, the ribosome pauses at this codon. The AzY-charged suppressor tRNA then recognizes the TAG codon and incorporates this compound, allowing protein synthesis to continue.[8] This process grants researchers precise control over the location of the bioorthogonal handle.
Caption: Site-specific incorporation of this compound via genetic code expansion.
Section 2: Bioorthogonal Chemistries for Labeling AzY-Containing Proteins
Once AzY is incorporated, the azide group serves as a versatile chemical handle for covalent modification. Several bioorthogonal reactions can be employed, with the choice depending on the specific application, such as whether the labeling is performed in vitro or in living cells.
Click Chemistry: Azide-Alkyne Cycloadditions
The most widely used reactions for labeling azides are the Huisgen 1,3-dipolar cycloadditions between an azide and an alkyne, which form a stable triazole ring.[3][9][10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient and high-yielding reaction.[3][11] It requires a copper(I) catalyst, which is often generated in situ from a copper(II) salt and a reducing agent. The use of ligands like TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) is crucial to stabilize the Cu(I) oxidation state and minimize protein damage. While extremely effective for in vitro labeling of cell lysates, the cytotoxicity of copper limits its application in living cells.[9][12] Furthermore, recent studies have shown that under common CuAAC conditions, a side reaction can occur with cysteine thiols, leading to false-positive hits in proteomic studies.[13][14][15]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC was developed.[12] This reaction uses a strained cyclooctyne (e.g., DIBO, DBCO) that reacts rapidly with azides without the need for a catalyst.[16][17][18] The high ring strain of the cyclooctyne significantly lowers the activation energy of the cycloaddition.[18] This makes SPAAC the preferred method for labeling proteins on the surface of or inside living cells.[16][17] However, some strained alkynes can exhibit non-specific reactivity with thiols, which can contribute to background signal.[12] In general, CuAAC is considered more efficient and provides higher accuracy for in vitro proteomics, while SPAAC is superior for live-cell applications.[12][19]
Staudinger Ligation
An alternative to click chemistry is the Staudinger ligation, which occurs between an azide and a specifically engineered triarylphosphine.[20][] The reaction forms a stable amide bond. A key advantage is that "traceless" versions of the phosphine reagent have been developed, where the phosphine oxide byproduct is not incorporated into the final conjugate, leaving no residual atoms from the reagent.[22][23] This reaction is metal-free and highly selective, providing another valuable tool for bioorthogonal labeling.[][24]
Caption: Key bioorthogonal reactions for labeling this compound.
Table 1: Comparison of Bioorthogonal Ligation Chemistries
| Feature | CuAAC | SPAAC | Staudinger Ligation |
| Reaction Type | [3+2] Cycloaddition | [3+2] Cycloaddition | Ligation |
| Catalyst | Copper(I) | None (Strain-Promoted) | None |
| Biocompatibility | Low (toxic catalyst) | High | High |
| Kinetics | Very Fast | Fast to Very Fast (depends on cyclooctyne) | Moderate |
| Primary Use Case | In vitro (lysates, purified proteins) | Live cells, in vivo | In vitro and live cells |
| Potential Side Reactions | Cysteine modification[13][14] | Thiol-yne reactions[12] | Generally very low |
| Reagents | Terminal Alkyne Probes | Strained Cyclooctyne Probes | Engineered Phosphine Probes |
Section 3: Applications in Proteomics
The ability to precisely place an azide handle on a protein opens the door to numerous proteomic applications, from identifying binding partners to mapping interaction networks in living cells.
Photo-Crosslinking for Interactome Mapping
A powerful and unique feature of the aryl azide group in AzY is its ability to function as a photo-crosslinker.[25] Upon exposure to UV light (typically ~300-365 nm), the azide group expels nitrogen gas (N₂) and forms a highly reactive nitrene intermediate. This nitrene can then rapidly and non-specifically insert into adjacent C-H, N-H, or O-H bonds of interacting molecules, forming a stable covalent crosslink.[26]
This "zero-distance" crosslinking is invaluable for capturing transient or weak protein-protein interactions directly within living cells.[25][27] After UV irradiation, the cells are lysed, and the protein of interest can be purified along with its covalently bound partners. These partners can then be identified by mass spectrometry.
Caption: Workflow for photo-crosslinking using this compound to map interactions.
Target Identification and Validation
For activity-based protein profiling (ABPP), AzY can be incorporated into small molecule probes.[9][11] If a drug candidate is modified to include AzY, it can be introduced to a proteome. Upon binding to its target(s), the probe can be either photo-crosslinked or "clicked" to a reporter tag (like biotin) for enrichment and subsequent identification by mass spectrometry. This allows for the direct identification of the molecular targets of a compound in a complex biological sample.
Integration with Quantitative Proteomics (SILAC)
To achieve quantitative insights, AzY-based workflows can be combined with methods like SILAC (Stable Isotope Labeling by Amino acids in Cell culture).[28][29] For example, in a photo-crosslinking experiment, two cell populations can be grown in "light" and "heavy" SILAC media.[27] The "heavy" cells express the AzY-containing protein of interest, while the "light" cells serve as a negative control. After UV crosslinking, the cell populations are mixed, the target protein is purified, and the interacting partners are identified by mass spectrometry. True interactors will show a high heavy/light ratio, allowing for confident discrimination from non-specific background binders.[27][30]
Section 4: Detailed Protocols
Protocol 1: Site-Specific Incorporation of AzY in E. coli
This protocol describes the expression of a target protein containing AzY at a specified position using an amber suppression system.
Materials:
-
E. coli expression strain (e.g., BL21) containing plasmids for the engineered AzY-tRNA synthetase/tRNACUA pair.
-
Expression plasmid for the target protein with a TAG codon at the desired site.
-
LB media and appropriate antibiotics.
-
3-Azido-L-tyrosine (AzY).
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside).
Procedure:
-
Transform the E. coli expression strain with the expression plasmid for your target protein.
-
Inoculate a 5 mL starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.
-
The next day, inoculate 1 L of LB medium with the starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Add AzY to a final concentration of 1-2 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours. Rationale: Lower temperatures often improve the folding and solubility of recombinant proteins.
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 min at 4°C).
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
-
Purify the AzY-containing protein using standard chromatography techniques (e.g., Ni-NTA for His-tagged proteins). Confirm incorporation by mass spectrometry.
Protocol 2: SPAAC Biotinylation of AzY-Protein for Affinity Purification
This protocol is for labeling a purified AzY-containing protein with a biotin tag for subsequent enrichment.
Materials:
-
Purified AzY-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-PEG4-Biotin (or another strained alkyne-biotin conjugate).
-
DMSO for dissolving the DBCO reagent.
-
Streptavidin-agarose beads.
Procedure:
-
Prepare a 10 mM stock solution of DBCO-PEG4-Biotin in DMSO.
-
In a microcentrifuge tube, combine the purified AzY-protein (e.g., to a final concentration of 10-50 µM) with the DBCO-PEG4-Biotin. A 10 to 50-fold molar excess of the DBCO reagent is recommended. Note: The final concentration of DMSO should be kept below 5% (v/v) to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight on a rotator. Rationale: SPAAC is generally rapid, but longer incubation times can ensure complete labeling, especially at lower concentrations.
-
Remove excess, unreacted DBCO-PEG4-Biotin using a desalting column or dialysis.
-
The biotinylated protein is now ready for affinity purification using streptavidin beads, followed by Western blot analysis or on-bead digestion for mass spectrometry.
Protocol 3: Photo-Crosslinking in Live Cells and Enrichment
This protocol outlines a general workflow for identifying protein interaction partners in living mammalian cells.
Materials:
-
Mammalian cells expressing the AzY-containing protein of interest.
-
Phosphate-Buffered Saline (PBS).
-
Long-wave UV lamp (e.g., 365 nm).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Affinity purification reagents for the protein of interest (e.g., anti-FLAG M2 affinity gel for a FLAG-tagged protein).
Procedure:
-
Culture mammalian cells expressing the AzY-containing protein to ~80-90% confluency.
-
Wash the cells twice with ice-cold PBS.
-
Place the culture dish on ice and irradiate with a 365 nm UV lamp for 5-30 minutes. Critical Step: The distance from the lamp and the irradiation time must be optimized to maximize crosslinking while minimizing cellular damage.
-
After irradiation, immediately lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation (e.g., 14,000 x g for 20 min at 4°C).
-
Incubate the supernatant with an appropriate affinity resin (e.g., anti-FLAG beads) for 2-4 hours at 4°C to capture the bait protein and its crosslinked partners.
-
Wash the beads extensively with lysis buffer to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by SDS-PAGE and silver staining or prepare the sample for mass spectrometry analysis to identify the crosslinked proteins.
Protocol 4: Sample Preparation for Mass Spectrometry
This protocol describes a standard in-solution digest of protein complexes pulled down from a crosslinking experiment.
Materials:
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA).
-
Trypsin (mass spectrometry grade).
-
Ammonium Bicarbonate.
-
Formic Acid, Acetonitrile (ACN), Trifluoroacetic Acid (TFA).
-
C18 desalting spin tips.
Procedure:
-
Resuspend the eluted protein complexes (or on-bead complexes) in 8 M urea in 50 mM ammonium bicarbonate.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 25 mM and incubating in the dark at room temperature for 45 minutes. Rationale: This step prevents disulfide bonds from reforming.
-
Dilute the urea concentration to <2 M with 50 mM ammonium bicarbonate. Critical Step: Trypsin activity is inhibited by high concentrations of urea.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the resulting peptides using a C18 spin tip according to the manufacturer's protocol.
-
The purified peptides are now ready for LC-MS/MS analysis. The mass of tyrosine plus the cross-linked peptide partner will need to be considered in the database search. Specialized crosslinking software (e.g., pLink, MeroX) is required for data analysis.
Section 5: Conclusion and Future Outlook
This compound is a remarkably versatile tool for chemical proteomics. Its ability to be site-specifically incorporated into proteins provides a level of precision that is difficult to achieve with other labeling methods. The bioorthogonal azide group opens a gateway to a suite of powerful chemical manipulations, from fluorescent labeling and affinity purification via click chemistry to the direct mapping of protein interaction networks through photo-crosslinking.[8][25] As mass spectrometry instrumentation continues to improve in sensitivity and speed, and as new bioorthogonal reactions are developed, the applications for this compound in dissecting complex biological systems will undoubtedly continue to expand, offering unprecedented insights for researchers and drug development professionals alike.
References
-
Wang, L., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PLoS ONE, 12(8), e0183213. [Link]
-
Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. Journal of the American Chemical Society, 146(3), 2151–2159. [Link]
-
Wang, L., et al. (2017). Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics. PubMed, 28817631. [Link]
-
Speers, A. E., & Cravatt, B. F. (2014). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules, 19(2), 1548-1568. [Link]
-
van Geel, R., et al. (2012). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ACS Chemical Biology, 7(1), 107-116. [Link]
-
Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. PMC, PMC10842817. [Link]
-
Ning, X., et al. (2010). Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. Angewandte Chemie International Edition, 49(17), 3065-3068. [Link]
-
Wiest, A., & Kielkowski, P. (2024). Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies. ResearchGate. [Link]
-
Li, J., et al. (2023). Synthesis of Chemoproteomic Photoaffinity Probes via Sequential Azidation/Staudinger Ligation from Alcohols and a Benzylic C–H bond. Sci-Hub. [Link]
-
Dieterich, D. C., et al. (2007). BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes. Nature Protocols, 2(3), 532-544. [Link]
-
Calve, B., et al. (2021). Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome. PLOS ONE, 16(5), e0251342. [Link]
-
Dieterich, D. C., et al. (2010). BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes. ResearchGate. [Link]
-
Debank, M., et al. (2019). The Staudinger ligation. (a) A 'bio-orthogonal' labelling of protein azides. ResearchGate. [Link]
-
Glenn, W. S., et al. (2017). Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue. Plant Physiology, 173(3), 1543-1553. [Link]
-
Debank, M., et al. (2019). The Staudinger ligation. (a) A 'bio-orthogonal' labelling of protein azides. ResearchGate. [Link]
-
G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences. [Link]
-
Nilsson, B. L., et al. (2003). Protein Assembly Using the Staudinger Ligation. Raines Lab. [Link]
-
G-Biosciences. (2018). BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging): a method to define the translatome. G-Biosciences. [Link]
-
Request PDF. (n.d.). Protein Modification by Strain-Promoted Alkyne-Azide Cycloaddition. Request PDF. [Link]
-
Li, Y., et al. (2019). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules, 24(16), 2898. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Senevirathne, C., et al. (2012). Click Chemistry in Proteomic Investigations. Current Protocols in Chemical Biology, 4(4), 297-314. [Link]
-
Koehler, C. J., et al. (2013). Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling, 19(11), 1277-1288. [Link]
-
Abe, M., et al. (2011). Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(11), 1502-1507. [Link]
-
Zhang, H., et al. (2009). Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. Current Protocols in Chemical Biology, 1(1), 143-157. [Link]
-
Gauthier, T. J., et al. (2017). A Chemical Proteomics Approach to Reveal Direct Protein-Protein Interactions in Living Cells. The Rockefeller University. [Link]
-
Yu, C., et al. (2018). Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Analytical Chemistry, 90(21), 12899-12906. [Link]
-
Smith, K. B., & Baskin, J. M. (2012). Photocrosslinking approaches to interactome mapping. Current Opinion in Chemical Biology, 16(5-6), 523-530. [Link]
-
Götze, M., et al. (2019). Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo. Journal of the American Society for Mass Spectrometry, 30(11), 2223-2234. [Link]
-
Giam, M., et al. (2015). Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics. Molecular & Cellular Proteomics, 14(10), 2776-2788. [Link]
-
Götze, M., et al. (2022). Proteome-Wide Photo-Crosslinking Enables Residue-Level Visualization of Protein Interaction Networks in vivo. bioRxiv. [Link]
-
Wikipedia. (n.d.). Stable isotope labeling by amino acids in cell culture. Wikipedia. [Link]
-
Bonifacino, J. S. (2001). Metabolic labeling with amino acids. Current Protocols in Cell Biology, Chapter 7, Unit 7.1. [Link]
-
Koehler, C. J., et al. (2013). Proteomic Approaches to Analyze Protein Tyrosine Nitration. Antioxidants & Redox Signaling, 19(11), 1277-1288. [Link]
-
Dolken, L., et al. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of Visualized Experiments, (78), 50195. [Link]
-
Liu, T., et al. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics, 14(11), 987-996. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. BONCAT: metabolic labeling, click chemistry, and affinity purification of newly synthesized proteomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) to detect newly synthesized proteins in cells and their secretome | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) Enables Time-Resolved Analysis of Protein Synthesis in Native Plant Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. raineslab.com [raineslab.com]
- 24. sci-hub.box [sci-hub.box]
- 25. Photocrosslinking approaches to interactome mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Progress Toward Proteome-Wide Photo-Crosslinking to Enable Residue-Level Visualization of Protein Structures and Networks in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 27. lab.rockefeller.edu [lab.rockefeller.edu]
- 28. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 30. Development of a 5-plex SILAC Method Tuned for the Quantitation of Tyrosine Phosphorylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Engineering Tyrosyl-tRNA Synthetase for High-Fidelity 3-Azidotyrosine Incorporation
Preamble: Expanding the Proteomic Universe
The ability to incorporate non-canonical amino acids (ncAAs) into proteins at specific sites opens a new frontier in protein engineering and drug development. This technology allows for the introduction of novel chemical functionalities, such as bio-orthogonal handles, photo-crosslinkers, and post-translational modification mimics. Among the most versatile ncAAs is 3-Azido-L-tyrosine (AzTyr), whose azide moiety serves as a powerful tool for subsequent chemical modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2][3]
The cornerstone of this technology is the creation of an orthogonal translation system (OTS), which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and a cognate suppressor tRNA.[4][5] This system functions in parallel to the host cell's endogenous machinery without cross-reacting with it.[6] This guide provides the foundational principles and detailed protocols for engineering the Escherichia coli tyrosyl-tRNA synthetase (EcTyrRS) to efficiently and specifically charge its orthogonal tRNA with 3-azidotyrosine, enabling its site-specific incorporation into a target protein in response to an amber (TAG) stop codon.
Part 1: Foundational Principles & Strategy Design
The Orthogonality Mandate
For successful site-specific incorporation, the engineered TyrRS/tRNATyr pair must be "orthogonal" within the host organism (e.g., E. coli). This means:
-
The engineered TyrRS must not charge any of the host's endogenous tRNAs.
-
The host's endogenous synthetases must not charge the orthogonal tRNA.[6]
The TyrRS/tRNATyr pairs from organisms like E. coli and Bacillus stearothermophilus are well-established orthogonal systems for use in eukaryotes, and their engineered variants are commonly used in bacteria for directed evolution experiments.[7][8][9][10]
The Engineering Challenge: Remodeling the Active Site
The active site of wild-type TyrRS is a finely tuned pocket that provides high fidelity for its cognate amino acid, L-tyrosine. Our primary challenge is to rationally re-engineer this binding pocket to:
-
Accommodate the Azido Group: Create steric space to accept the bulkier azido substitution at the meta-position of the tyrosine ring.
-
Disfavor L-Tyrosine: Introduce mutations that reduce the binding affinity for the natural amino acid, thereby increasing the selectivity for this compound.
Structural biology provides our roadmap. Based on crystal structures of the B. stearothermophilus TyrRS, key residues that form the tyrosine-binding pocket have been identified.[7][8][10] By analogy, homologous residues in EcTyrRS are the prime targets for mutagenesis.
The Strategy: Directed Evolution
We will employ directed evolution, a powerful methodology that mimics natural selection in the laboratory, to derive a TyrRS variant with the desired properties. The workflow involves generating a large library of TyrRS mutants and then applying stringent selection pressures to isolate those with high activity and specificity for this compound.
Part 2: Experimental Protocols
Protocol 1: TyrRS Mutant Library Construction
This protocol uses site-directed mutagenesis to create a library by randomizing key residues within the TyrRS active site. The QuikChange™ method is a common basis for this procedure.[11][12]
Key Residue Selection: Based on published literature for EcTyrRS and homologous synthetases, the following residues are critical targets for creating a pocket that accommodates this compound.[7][8][13][14]
| Residue (EcTyrRS) | Location/Function in Active Site | Recommended Mutagenesis |
| Y37 | Forms a hydrogen bond with the hydroxyl group of tyrosine. | Saturate with NNK codon to explore smaller hydrophobic residues (e.g., V, A). |
| L71 | Part of the hydrophobic binding pocket. | Saturate with NNK to explore smaller side chains. |
| D182 | Interacts with the amino group of tyrosine. | Saturate with NNK to test alternative interactions. |
| F183 | Contributes to the shape of the binding pocket. | Saturate with NNK to explore smaller residues. |
| Q186 | Forms part of the wall of the active site. | Saturate with NNK to explore different side chain chemistries. |
Step-by-Step Protocol:
-
Primer Design:
-
Design forward and reverse primers (25–45 bases) for each residue to be mutated.
-
The desired mutation (using a degenerate NNK codon, where N=A/T/G/C and K=G/T) should be in the center of the primer, flanked by ≥15 bases of correct sequence on each side.
-
Primers should have a GC content of at least 40% and terminate in a G or C.
-
The melting temperature (Tm) should be ≥78°C, calculated as: Tm = 81.5 + 0.41(%GC) - 675/(length) - %mismatch.[11]
-
-
Mutagenic PCR:
-
Set up the PCR reaction in a 50 µL volume:
-
5 µL of 10x Pfu Turbo Buffer
-
50-100 ng of dsDNA plasmid template (pBK-TyrRS)
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of 10 mM dNTPs
-
1 µL of Pfu Turbo DNA polymerase
-
Add dH₂O to 50 µL.
-
-
Use the following thermal cycling parameters:
-
Initial Denaturation: 95°C for 2 minutes
-
18-25 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-60°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final Extension: 68°C for 10 minutes
-
-
-
Parental DNA Digestion:
-
Following PCR, add 1 µL of DpnI restriction enzyme directly to the reaction mixture.
-
Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental dsDNA, leaving the newly synthesized, unmethylated mutant DNA.[11]
-
-
Transformation and Library Generation:
-
Transform 1-2 µL of the DpnI-treated DNA into high-efficiency electrocompetent E. coli cells (e.g., DH10B).
-
Plate the transformation on a large LB-agar plate with the appropriate antibiotic to select for the plasmid.
-
After overnight incubation, scrape all colonies from the plate into liquid LB medium to create a pooled library.
-
Isolate the plasmid DNA from this pooled culture to obtain the TyrRS mutant library.
-
Protocol 2: Dual Genetic Selection for Activity and Specificity
This protocol uses a positive/negative selection strategy to isolate desired mutants.[6] The selection strain contains a plasmid carrying the reporter genes.
-
Positive Selection: A chloramphenicol acetyltransferase (CAT) gene with an amber stop codon at a permissive site (e.g., position 112). Cells survive in the presence of chloramphenicol (Cm) only if the TyrRS mutant can incorporate this compound to suppress the stop codon.
-
Negative Selection: A toxic barnase gene with an amber stop codon. In the absence of this compound, any TyrRS mutant that incorporates endogenous tyrosine will produce the toxic barnase and be eliminated. This selects for specificity.[4]
Step-by-Step Protocol:
-
Transformation: Co-transform the TyrRS mutant library plasmid and the orthogonal tRNATyr plasmid into the E. coli selection strain carrying the dual-reporter plasmid.
-
Positive Selection (Round 1):
-
Plate the transformed cells on minimal glucose (M9) agar plates containing:
-
1 mM this compound
-
Appropriate antibiotics for the plasmids
-
75 µg/mL Chloramphenicol (Cm)
-
-
Incubate at 37°C for 48-72 hours until colonies appear.
-
-
Negative Selection (Round 1):
-
Scrape the colonies from the positive selection plate and pool them in liquid M9 medium without this compound and without Cm.
-
Grow for 4 hours at 37°C to deplete any residual this compound.
-
Plate serial dilutions onto M9 agar plates containing the barnase inducer (e.g., arabinose) but no this compound.
-
Incubate overnight. Surviving cells harbor TyrRS mutants that do not efficiently use natural tyrosine.
-
-
Iterative Selection:
-
Pool the survivors from the negative selection plate.
-
Repeat the positive selection (steps 2), but this time on a higher concentration of Cm (e.g., 100-150 µg/mL) to select for more efficient mutants.
-
Follow with another round of negative selection (step 3). Typically, 2-3 rounds of alternating selection are sufficient.
-
Protocol 3: Validation and Characterization of Evolved Variants
1. In Vivo Validation using a Reporter Protein:
-
Isolate plasmids from individual colonies that survived the final selection round.
-
Sequence the TyrRS gene to identify the mutations.
-
Co-transform the identified TyrRS mutant plasmid and the tRNA plasmid into an expression strain containing a reporter plasmid (e.g., pET-sfGFP-151TAG).
-
Grow small-scale cultures in liquid media +/- 1 mM this compound.
-
Induce protein expression (e.g., with IPTG).
-
Analyze whole-cell lysates by SDS-PAGE and in-gel fluorescence. A successful mutant will show a band corresponding to full-length sfGFP only in the culture grown with this compound.
2. Quantitative Analysis by Mass Spectrometry:
-
Express and purify the target protein containing the incorporated this compound.
-
Analyze the purified protein by electrospray ionization mass spectrometry (ESI-MS).
-
The measured mass should correspond to the theoretical mass of the protein with this compound incorporated. A successful incorporation will result in a mass shift of +25.01 Da compared to tyrosine (C₉H₉N₃O₃ = 207.19 Da vs C₉H₁₁NO₃ = 181.19 Da). This confirms the identity and fidelity of incorporation.[8]
3. In Vitro Aminoacylation Assays:
-
For rigorous characterization, purify the evolved TyrRS enzyme and the orthogonal tRNA.
-
Perform in vitro aminoacylation assays using radiolabeled amino acids ([³H]-Tyr or synthesized [³H]-AzTyr) to determine the kinetic parameters (kcat, KM).[15][16]
-
The data will provide a quantitative measure of the enzyme's efficiency and selectivity.
| Enzyme | Substrate | KM (µM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Selectivity Factor |
| Wild-Type TyrRS | L-Tyrosine | 25 | 10 | 4.0 x 10⁵ | 1 |
| This compound | >10,000 | <0.01 | <10 | - | |
| Evolved AzTyrRS | L-Tyrosine | 5,000 | 0.1 | 20 | \multirow{2}{*}{>100-fold switch } |
| This compound | 150 | 5 | 3.3 x 10⁴ |
Conclusion and Future Applications
By following these protocols for library generation, dual selection, and validation, researchers can successfully engineer tyrosyl-tRNA synthetase variants for the efficient and high-fidelity incorporation of this compound. The resulting AzTyrRS is a powerful tool that unlocks a vast range of applications, including:
-
Site-Specific Protein Labeling: Attaching fluorescent dyes, biotin, or other probes for imaging and pull-down experiments.[17]
-
Studying Protein-Protein Interactions: Incorporating photo-activatable cross-linking analogs of this compound.
-
Drug Development: Creating antibody-drug conjugates (ADCs) with precise drug-to-antibody ratios.
-
Biomaterials: Generating novel polymers and hydrogels through protein cross-linking.
The ability to genetically encode this versatile chemical handle provides an unparalleled level of control over protein structure and function, paving the way for next-generation therapeutics and research tools.
References
-
Ohno, S., Yokogawa, T., & Nishikawa, K. (2010). Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification. Methods in Molecular Biology, 607, 227-42. [Link]
-
Bryson, D. I., Fan, C., & Liu, D. R. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Nature Chemical Biology, 13(12), 1253-1260. [Link]
-
Bryson, D. I., Fan, C., & Liu, D. R. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. Broad Institute. [Link]
-
Kubyshkin, V., & Budisa, N. (2017). Plasticity and Constraints of tRNA Aminoacylation Define Directed Evolution of Aminoacyl-tRNA Synthetases. Molecules, 22(8), 1319. [Link]
-
Bryson, D. I., Fan, C., & Liu, D. R. (2017). Continuous directed evolution of aminoacyl-tRNA synthetases. ResearchGate. [Link]
-
Donahue, P. S., et al. (2024). Directed evolution of aminoacyl-tRNA synthetases through in vivo hypermutation. bioRxiv. [Link]
-
Kiga, D., et al. (2002). An engineered Escherichia coli tyrosyl-tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system. Proceedings of the National Academy of Sciences, 99(15), 9715-9720. [Link]
-
Link, A. J., Vink, M. K., & Tirrell, D. A. (2006). Discovery of aminoacyl-tRNA synthetase activity through cell-surface display of noncanonical amino acids. Proceedings of the National Academy of Sciences, 103(27), 10180-10185. [Link]
-
Kiga, D., et al. (2002). An engineered Escherichia coli tyrosyl–tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system. National Institutes of Health. [Link]
-
Chatterjee, A., et al. (2013). High-throughput screening for aminoacyl-tRNA synthetases that charge non-canonical amino acids in yeast. ACS Chemical Biology, 8(11), 2516-2524. [Link]
-
Francklyn, C. S., et al. (2019). A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery. Journal of Biological Chemistry, 294(15), 5966-5978. [Link]
-
Fersht, A. R., & Winter, G. (1992). Engineering of tyrosyl tRNA synthetase. Current Opinion in Structural Biology, 2(4), 581-587. [Link]
-
Italia, J. S., Addy, P. S., & Chatterjee, A. (2019). A Facile Platform to Engineer Escherichia coli Tyrosyl-tRNA Synthetase Adds New Chemistries to the Eukaryotic Genetic Code, Including a Phosphotyrosine Mimic. ACS Synthetic Biology, 8(7), 1540-1551. [Link]
-
D'Amour, K. A., & Pezo, V. (2019). Engineering aminoacyl-tRNA synthetases for use in synthetic biology. Current Opinion in Biotechnology, 58, 1-7. [Link]
-
Jones, M. D., et al. (1986). Natural variation of tyrosyl-tRNA synthetase and comparison with engineered mutants. Biochemistry, 25(8), 1887-1891. [Link]
-
Tanrikulu, I. C., et al. (2009). Discovery of Escherichia coli methionyl-tRNA synthetase mutants for efficient labeling of proteins with azidonorleucine in vivo. ResearchGate. [Link]
-
Kiga, D., et al. (2002). An engineered Escherichia coli tyrosyl–tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins. Proceedings of the National Academy of Sciences, 99(15), 9715-9720. [Link]
-
Lang, K., & Chin, J. W. (2014). Recent progress in enzymatic protein labelling techniques and their applications. Chemical Society Reviews, 43(15), 5285-5297. [Link]
-
Moffatt, J. H., et al. (2020). Two Forms of Tyrosyl-tRNA Synthetase from Pseudomonas aeruginosa: Characterization and Discovery of Inhibitory Compounds. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(9), 1063-1072. [Link]
-
University of Washington. (n.d.). Site Directed Mutagenesis Protocol. University of Washington. [Link]
-
Bedouelle, H. (2017). Tyrosyl-tRNA synthetases. ResearchGate. [Link]
-
Fersht, A. R. (1987). Dissection of the structure and activity of the tyrosyl-tRNA synthetase by site-directed mutagenesis. Biochemistry, 26(25), 8031-8037. [Link]
-
Fersht, A. R., et al. (1986). Reconstruction by Site-Directed Mutagenesis of the Transition State for the Activation of Tyrosine by the Tyrosyl-tRNA Synthetase. Biochemistry, 25(17), 4841-4846. [Link]
-
Bedouelle, H. (2000). Tyrosyl-tRNA Synthetases. Madame Curie Bioscience Database. [Link]
-
Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. Proceedings of the National Academy of Sciences, 99(1), 19-24. [Link]
-
Monden, Y., et al. (1996). Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype. Oncology Reports, 3(4), 625-629. [Link]
-
Kiick, K. L., et al. (2002). Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. National Institutes of Health. [Link]
Sources
- 1. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Continuous directed evolution of aminoacyl-tRNA synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An engineered Escherichia coli tyrosyl-tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An engineered Escherichia coli tyrosyl–tRNA synthetase for site-specific incorporation of an unnatural amino acid into proteins in eukaryotic translation and its application in a wheat germ cell-free system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering of tyrosyl tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. High-throughput aminoacyl-tRNA synthetase engineering for genetic code expansion in yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Natural variation of tyrosyl-tRNA synthetase and comparison with engineered mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Assessing and Minimizing 3-Azidotyrosine Toxicity in Mammalian Cells
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-Azido-L-tyrosine (Azi), a powerful tool for modern cell biology and proteomics. As a non-canonical amino acid (NCAA), Azi enables researchers to metabolically label newly synthesized proteins for subsequent visualization, identification, and purification via bioorthogonal click chemistry. However, like many NCAAs, its introduction into cellular systems requires careful optimization to ensure robust labeling without compromising cell health.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter, ensuring the scientific integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs) on 3-Azidotyrosine and Cellular Toxicity
This section addresses foundational questions about the function and potential cytotoxic effects of Azi.
Q1: What is this compound (Azi) and what is its primary application?
3-Azido-L-tyrosine is an analog of the natural amino acid L-tyrosine, where a hydrogen atom on the phenyl ring has been replaced by an azide group (-N₃). Its primary application is in the metabolic labeling of proteins.[1] During protein synthesis, Azi is recognized by the cell's translational machinery and incorporated into nascent polypeptide chains in place of tyrosine.
The key feature of Azi is its azide moiety. The azide group is biologically inert but can undergo a highly specific and efficient covalent reaction with an alkyne-functionalized probe (e.g., a fluorescent dye or biotin). This reaction, known as "click chemistry," allows for the selective detection and analysis of newly synthesized proteins.[2][3][4]
Q2: What are the likely mechanisms of Azi-induced toxicity in mammalian cells?
While direct studies on Azi are emerging, the mechanisms of toxicity can be inferred from related non-canonical amino acids, such as meta-tyrosine (m-Tyr). The primary drivers of toxicity are expected to be:
-
Proteotoxic Stress: The incorporation of Azi in place of tyrosine can alter the structure, stability, and function of proteins.[1] This can lead to protein misfolding and aggregation, triggering the unfolded protein response (UPR) and other cellular stress pathways.[5][6] In severe cases, this overwhelms the cell's quality control machinery, leading to apoptosis.
-
Peroxidase-Mediated Toxicity: Some cell lines, particularly those of myeloid lineage like HL-60, have high levels of peroxidase enzymes (e.g., myeloperoxidase).[7] Related compounds like 3-amino-L-tyrosine have been shown to be converted by these enzymes into toxic intermediates, causing significant cytotoxicity.[7] It is plausible that Azi could be a substrate for similar enzymatic reactions in susceptible cell lines.
-
Metabolic Perturbation: High concentrations of Azi may interfere with normal tyrosine metabolism or transport, disrupting cellular homeostasis.[8]
Q3: How can I determine the optimal, non-toxic working concentration of Azi for my specific cell line?
The optimal concentration balances maximal incorporation with minimal toxicity and is highly cell-type dependent. A systematic dose-response experiment is critical. The goal is to identify the highest concentration of Azi that does not significantly impact cell viability or proliferation over the desired labeling period. This is typically achieved by incubating cells with a range of Azi concentrations and then assessing cell health using a standard cytotoxicity assay.
For a detailed methodology, please refer to Protocol 1: Determining the Optimal Azi Concentration (Dose-Response Assay) in Section 3.
Q4: Why does the toxicity of Azi appear to vary so much between different mammalian cell lines?
This is an expected phenomenon. Cellular sensitivity to Azi is influenced by several factors:
-
Protein Synthesis Rate: Cells with higher rates of protein synthesis will incorporate more Azi, potentially reaching toxic levels of proteome disruption faster.
-
Metabolic Differences: The activity of enzymes involved in tyrosine metabolism and the efficiency of amino acid transporters can vary significantly, affecting how cells process Azi.
-
Peroxidase Activity: As mentioned in Q2, cell lines with high peroxidase content may be uniquely sensitive to Azi.[7]
-
Stress Response Capacity: The robustness of a cell's UPR and other stress mitigation pathways will determine its tolerance to Azi-induced proteotoxicity.
Q5: What is the difference between Copper-Catalyzed (CuAAC) and Strain-Promoted (SPAAC) click chemistry, and how does it relate to toxicity?
Both are methods to attach a probe to the azide group on Azi, but they differ in their requirements and biocompatibility.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction. It is extremely fast and efficient but requires a Copper(I) catalyst, which is typically generated in situ from Copper(II) sulfate and a reducing agent like sodium ascorbate.[9] Copper(I) is cytotoxic , making CuAAC unsuitable for live-cell imaging or applications where cellular integrity must be maintained post-labeling. It is, however, excellent for fixed cells or cell lysates.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a cyclooctyne (a highly strained, ring-shaped alkyne) that reacts spontaneously with azides without a toxic copper catalyst.[10] While generally slower than CuAAC, SPAAC is bioorthogonal and non-toxic, making it the method of choice for labeling proteins in living cells and even whole organisms.[10]
Section 2: Troubleshooting Guide: Common Problems & Solutions
This section addresses specific experimental challenges in a problem-solution format.
Problem 1: Significant cell death is observed after incubation with Azi.
| Potential Cause | Recommended Solution & Rationale |
| Azi concentration is too high. | Solution: Perform a thorough dose-response curve as described in Protocol 1 . Start with a lower concentration range (see Table 1 ). Rationale: Each cell line has a unique toxicity threshold. What is well-tolerated by one may be lethal to another. |
| Incubation time is excessive. | Solution: Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) at a fixed, sub-lethal Azi concentration. Rationale: Toxicity is a function of both concentration and duration. Prolonged exposure can lead to a critical accumulation of aberrant proteins. |
| Depletion of endogenous tyrosine. | Solution: Try supplementing the Azi-containing medium with a low concentration of natural L-tyrosine (e.g., 1-5% of the normal medium concentration). Rationale: While counterintuitive for labeling, a small amount of L-tyrosine can help maintain essential cellular functions that may strictly require it, mitigating stress without completely outcompeting Azi for incorporation. |
| Poor initial cell health. | Solution: Ensure cells are in the logarithmic growth phase, have high viability (>95%), and are plated at an appropriate density before starting the experiment. Rationale: Stressed or senescent cells are significantly more vulnerable to the additional metabolic and proteotoxic burden imposed by Azi. |
Problem 2: Low signal, indicating poor incorporation of Azi into proteins.
| Potential Cause | Recommended Solution & Rationale |
| Azi concentration is too low. | Solution: Gradually increase the Azi concentration, using your dose-response data as a guide to stay below the toxic threshold. Rationale: Protein incorporation is a competitive process. A higher concentration of Azi relative to endogenous tyrosine will favor its use by the translational machinery. |
| Competition from L-tyrosine in the medium. | Solution: To maximize incorporation, wash cells with phosphate-buffered saline (PBS) and switch to tyrosine-free medium for a short period (e.g., 30-60 minutes) before and during the addition of Azi. Rationale: Depleting the endogenous pool of L-tyrosine reduces competition and forces the cell to utilize the supplied Azi analog.[11] This must be balanced against potential starvation-induced stress. |
| Inefficient downstream click reaction. | Solution: Troubleshoot the click chemistry step. Ensure all reagents are fresh, particularly the sodium ascorbate reducing agent for CuAAC. Verify the functionality of your alkyne probe. See Protocol 3 for reagent details. Rationale: A weak signal may not be due to poor incorporation but rather a failed detection step. |
Problem 3: High background or non-specific signal after the click chemistry reaction.
| Potential Cause | Recommended Solution & Rationale |
| Non-specific binding of the alkyne probe. | Solution: Increase the number and stringency of wash steps after the click reaction. Include a blocking step (e.g., with 3% BSA in PBS) before the reaction. Rationale: Fluorescent dyes and biotin can be "sticky." Proper blocking and washing are essential to remove any non-covalently bound probe. |
| Reagent precipitation or aggregation. | Solution: For CuAAC, ensure the copper-ligand complex is fully dissolved and add reagents to the reaction mixture sequentially with gentle mixing.[9] Rationale: Precipitated reagents can create fluorescent puncta that are mistaken for a real signal. |
| Control samples also show a signal. | Solution: Always run a "no-Azi" control, where cells are cultured under identical conditions but without the addition of Azi. This sample is then subjected to the same click chemistry reaction. Rationale: This is the most critical control. A signal in this sample indicates that your alkyne probe is reacting with something other than the azide on Azi, and the background must be subtracted or the protocol modified. |
Section 3: Experimental Protocols & Workflows
These protocols provide a validated starting point for your experiments. Always adapt them to your specific cell line and experimental goals.
Protocol 1: Determining the Optimal Azi Concentration (Dose-Response Assay)
This protocol uses a standard colorimetric cell viability assay, such as MTT or MTS, to measure cytotoxicity.[12][13]
-
Cell Seeding: Plate your mammalian cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase for the duration of the experiment. Allow cells to adhere and recover for 18-24 hours.
-
Prepare Azi Dilutions: Prepare a 2X stock solution series of Azi in your complete culture medium. A suggested range is 0 mM (control), 0.05 mM, 0.1 mM, 0.25 mM, 0.5 mM, 1 mM, 2 mM, and 4 mM.
-
Labeling: Carefully remove half of the medium from each well and replace it with an equal volume of the 2X Azi stock solutions, resulting in a 1X final concentration. Incubate for your desired labeling period (e.g., 24 hours).
-
Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent, incubate, solubilize formazan, and read absorbance).
-
Data Analysis: Normalize all absorbance values to the 0 mM Azi control (which represents 100% viability). Plot cell viability (%) versus Azi concentration to determine the IC₅₀ (the concentration that causes 50% loss of viability). For labeling experiments, choose a concentration well below the IC₅₀ that shows >90% viability.
Caption: Workflow for determining the optimal non-toxic Azi concentration.
Protocol 2: General Metabolic Labeling with Azi
-
(Optional) Tyrosine Depletion: For maximal incorporation, gently wash cells once with warm PBS. Replace the medium with tyrosine-free culture medium and incubate for 30-60 minutes to deplete intracellular tyrosine stores.
-
Labeling: Replace the medium with either complete medium or tyrosine-free medium containing the pre-determined optimal concentration of Azi.
-
Incubation: Incubate the cells for the desired period (e.g., 4-24 hours) under standard culture conditions (37°C, 5% CO₂).
-
Harvesting:
-
For Microscopy: Wash cells 3x with PBS and proceed with fixation (e.g., 4% paraformaldehyde) before click chemistry.
-
For Gel-Based Analysis/Proteomics: Wash cells 3x with ice-cold PBS. Scrape or trypsinize cells, pellet by centrifugation, and lyse in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors). The lysate is now ready for protein quantification and the click reaction.
-
Caption: General workflow for Azi labeling and downstream click chemistry.
Protocol 3: Copper-Catalyzed Click Chemistry (CuAAC) on Cell Lysate
This protocol is for labeling Azi-containing proteins with an alkyne-probe (e.g., alkyne-fluorophore) in a cell lysate.
-
Prepare Lysate: Adjust the concentration of your Azi-labeled cell lysate to 1-2 mg/mL with lysis buffer. Use 50-100 µg of protein per reaction.
-
Prepare Click Reagents: Prepare fresh stock solutions as detailed in Table 2 .
-
Assemble Reaction: In a microfuge tube, add the following in order, vortexing gently after each addition:
-
Protein Lysate (to 50-100 µg)
-
Alkyne Probe (to a final concentration of 25-100 µM)
-
Copper(II) Sulfate (to a final concentration of 1 mM)
-
Ligand (e.g., THPTA) (to a final concentration of 1 mM)
-
Sodium Ascorbate (add last to initiate the reaction; final concentration of 5 mM)
-
-
Incubate: Protect from light and incubate at room temperature for 1 hour with gentle rotation.
-
Analyze: The labeled proteins are now ready for downstream analysis, such as 1D-PAGE and in-gel fluorescence scanning, or enrichment via biotin-streptavidin affinity purification.
Section 4: Data & Reagent Summaries
Table 1: Suggested Starting Concentrations for Azi Titration
| Cell Type Category | Suggested Azi Range (mM) | Notes |
| Robust, Fast-Growing (e.g., HEK293T, HeLa) | 0.1 - 2.0 | Generally more tolerant. |
| Adherent, Slower-Growing (e.g., primary fibroblasts) | 0.05 - 1.0 | More sensitive; start with lower concentrations. |
| Suspension Cells (e.g., Jurkat, K562) | 0.1 - 1.5 | Monitor viability closely as dead cells are not washed away. |
| Sensitive/Primary Cells (e.g., neurons, stem cells) | 0.01 - 0.5 | High sensitivity expected; a narrow optimal window is likely. |
Note: These are suggested starting points. Empirical determination via a dose-response assay is essential.
Table 2: Key Reagents for CuAAC Reaction
| Reagent | Stock Concentration | Final Concentration | Rationale & Notes |
| Alkyne Probe | 1-10 mM in DMSO | 25-100 µM | The detection molecule (e.g., fluorescent or biotinylated). |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 1 mM | The copper source for the catalyst.[2] |
| Ligand (e.g., THPTA, TBTA) | 50 mM in H₂O or DMSO | 1 mM | Stabilizes the reactive Copper(I) ion and improves efficiency.[2] |
| Sodium Ascorbate | 100 mM in H₂O | 5 mM | Reducing agent that converts Cu(II) to the active Cu(I) state. Must be made fresh.[2] |
Section 5: References
-
van der Veen, J. W., et al. (1991). Selective cytotoxicity of 3-amino-L-tyrosine correlates with peroxidase activity. PubMed. Available at: [Link]
-
Monden, Y., et al. (1996). Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype. Oncology Reports. Available at: [Link]
-
Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules. Available at: [Link]
-
Ullrich, M., et al. (2017). Cell Type-specific Metabolic Labeling of Proteins with Azidonorleucine in Drosophila. Bio-protocol. Available at: [Link]
-
Krupa, M., et al. (2021). Toxicity of meta-Tyrosine. International Journal of Molecular Sciences. Available at: [Link]
-
Dumitru, R., et al. (2021). Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging. Methods in Molecular Biology. Available at: [Link]
-
Maleki, A., et al. (2022). Optimization of the reaction conditions of click chemistry. RSC Advances. Available at: [Link]
-
Zhang, M., et al. (2017). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? Proteomics. Available at: [Link]
-
Ntchapda, F., et al. (2022). Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants. Molecules. Available at: [Link]
-
National Research Council (US) Committee on Toxicity Testing and Assessment of Environmental Agents. (2007). Assays for Predicting Acute Toxicity. Toxicity Testing in the 21st Century: A Vision and a Strategy. Available at: [Link]
-
De La Zerda, A., et al. (2022). Click Here for Better Chemistry. The New England Journal of Medicine. Available at: [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Interchim. Available at: [Link]
-
Ong, S. E., & Mann, M. (2005). Metabolic Labeling of Proteins for Proteomics. Proteomics. Available at: [Link]
-
Catlin, N. R., et al. (2024). New approach methodologies to confirm developmental toxicity of pharmaceuticals based on weight of evidence. Reproductive Toxicology. Available at: [Link]
-
McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation. Chemistry & Biology. Available at: [Link]
-
Hvastkovs, E. G., & Rusling, J. F. (2016). State-of-the-Art Metabolic Toxicity Screening and Pathway Evaluation. Analytical Chemistry. Available at: [Link]
-
Kessler, J. A., et al. (2020). Meta-Tyrosine Induces Cytotoxic Misregulation of Metabolism in Escherichia coli. Journal of Molecular Biology. Available at: [Link]
-
Torrado, A., et al. (2024). The toxic effects of meta-tyrosine are related to its misincorporation into the proteome and to altered metabolism in cyanobacteria. The FEBS Journal. Available at: [Link]
Sources
- 1. Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Meta-Tyrosine Induces Cytotoxic Misregulation of Metabolism in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective cytotoxicity of 3-amino-L-tyrosine correlates with peroxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The toxic effects of meta‐tyrosine are related to its misincorporation into the proteome and to altered metabolism in cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. interchim.fr [interchim.fr]
- 10. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assays for Predicting Acute Toxicity - Application of Modern Toxicology Approaches for Predicting Acute Toxicity for Chemical Defense - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Copper-Catalyzed Click Reactions for 3-Azidotyrosine Labeling
Welcome to the technical support guide for the successful labeling of 3-Azidotyrosine (Azi) incorporated proteins via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common challenges encountered during this powerful bioconjugation technique.
Foundational Principles: The 'Why' Behind the Reaction
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility.[1][][3] When labeling a protein containing the unnatural amino acid this compound, its azide moiety reacts with a terminal alkyne on a probe molecule (e.g., a fluorophore, biotin, or drug molecule) to form a stable triazole linkage.[4][5]
The reaction's success hinges on the catalytic activity of the Copper(I) ion. However, Cu(I) is unstable in aqueous, aerobic environments and can be readily oxidized to the catalytically inactive Cu(II) state.[6] Furthermore, the presence of free copper can generate reactive oxygen species (ROS), which can damage the protein of interest.[7][8][9] Therefore, a successful protocol is not just about mixing reagents; it's a controlled system designed to maintain a supply of active Cu(I) while protecting the integrity of the biomolecule.
Here is a conceptual workflow for a typical CuAAC protein labeling experiment:
Caption: General workflow for CuAAC-based protein labeling.
Frequently Asked Questions (FAQs)
Q1: What are the essential components for an optimized CuAAC reaction on proteins?
A1: A robust CuAAC reaction requires five key components:
-
Azide-modified Protein: Your protein with incorporated this compound.
-
Alkyne Probe: The molecule you wish to conjugate (fluorophore, biotin, etc.) with a terminal alkyne.
-
Copper(II) Source: Typically Copper(II) Sulfate (CuSO₄). It's stable and easily reduced in situ.[10][11]
-
Reducing Agent: Freshly prepared sodium ascorbate is the most common choice to reduce Cu(II) to the active Cu(I) state.[12][13]
-
Copper-chelating Ligand: A water-soluble ligand, most commonly Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial.[7][10][14]
The ligand serves a dual purpose: it stabilizes the catalytically active Cu(I) ion and significantly minimizes protein damage by preventing the generation of reactive oxygen species (ROS).[4][7][15]
Q2: Why is the order of reagent addition important?
A2: The order of addition is critical to ensure the reaction starts correctly and to prevent reagent degradation. A recommended order is:
-
Start with your azide-containing protein in a suitable buffer.
-
Add the alkyne probe.
-
Add the pre-mixed Copper(II)-Ligand solution.
-
Initiate the reaction by adding the freshly prepared reducing agent (sodium ascorbate).[6]
Adding the ascorbate last ensures that the reduction of Cu(II) to Cu(I) happens in the presence of all other components, allowing the catalytic cycle to begin immediately.
Q3: Which buffer should I use for the reaction?
A3: The choice of buffer is critical. Avoid buffers containing primary amines, such as Tris, as they can inhibit the CuAAC reaction.[16] Phosphate-buffered saline (PBS) or HEPES at a pH between 7.0 and 7.5 are excellent starting points.[17][18] The reaction is generally insensitive to pH in the range of 4 to 12.[11][19][20]
Q4: How can I confirm that my protein has been successfully labeled?
A4: Several methods can be used for confirmation:
-
SDS-PAGE: If your alkyne probe has a fluorescent tag, you can visualize the labeled protein directly using an appropriate gel imager. If the probe is not fluorescent but has a significant molecular weight, you may observe a shift in the protein's migration.
-
Western Blot: If your probe is a tag like biotin, you can detect the labeled protein using a streptavidin-HRP conjugate.
-
Mass Spectrometry (MS): This is the most definitive method. By comparing the mass of the unlabeled and labeled protein, you can confirm the addition of the probe and assess the efficiency of the labeling.[21] MS can also be used to check for unwanted oxidative damage to the protein.[8]
Troubleshooting Guide
This section addresses common problems encountered during the labeling of this compound containing proteins.
Caption: A troubleshooting decision tree for common CuAAC issues.
Problem 1: Low or No Labeling Yield
-
Possible Cause: The this compound residue or the alkyne probe is sterically inaccessible, buried within the protein's structure.
-
Solution: Perform the reaction under mild denaturing conditions. The addition of co-solvents like DMSO or low concentrations of denaturants (e.g., 0.1% SDS or 1M Urea) can help expose the reactive groups without irreversibly unfolding the protein.[13]
-
-
Possible Cause: The copper catalyst has been inactivated by oxidation or sequestered by other components in the buffer.
-
Solution 1: Always use a freshly prepared solution of sodium ascorbate. Ascorbic acid solutions are prone to oxidation in the presence of air.[4]
-
Solution 2: Increase the concentration of the copper/ligand complex. For complex biological samples, copper may be chelated by other biomolecules. Using a higher concentration can overcome this sequestration effect.[12]
-
Solution 3: Degas your buffer and reaction mixture to remove dissolved oxygen, which can oxidize Cu(I).[4][22]
-
Problem 2: Protein Precipitation or Aggregation During the Reaction
-
Possible Cause: Oxidative damage to the protein. The Cu/ascorbate system can generate reactive oxygen species (ROS) that oxidize sensitive amino acid residues like methionine, cysteine, and histidine, leading to protein cross-linking and aggregation.[7][8]
-
Solution 1: Increase the ligand-to-copper ratio. A ratio of 5:1 (Ligand:Cu) is often recommended to ensure all copper ions are chelated, which accelerates the reaction and protects the protein.[12][13]
-
Solution 2: Add scavengers to the reaction. Aminoguanidine can be included to react with harmful byproducts of ascorbate degradation, preventing them from modifying your protein.[4][7]
-
Problem 3: High Background or Non-Specific Labeling
-
Possible Cause: In some cases, terminal alkynes can exhibit non-specific reactivity, particularly towards cysteine residues, in a copper-dependent manner.[16][23]
-
Solution: If synthetically feasible, reverse the orientation of your click partners. Labeling an alkyne-incorporated protein with an azide-probe is often less prone to this side reaction because the azide-probe is typically used in excess, and the azide group is less reactive towards nucleophiles.[16]
-
-
Possible Cause: The alkyne probe is precipitating or non-specifically binding to the protein.
Experimental Protocols & Data
Table 1: Recommended Reagent Concentrations for Protein Labeling
| Reagent | Stock Concentration | Final Concentration | Rationale |
| Azidotyrosine-Protein | 1-10 mg/mL | 10-50 µM | Balances signal with protein solubility. |
| Alkyne Probe | 1-10 mM in DMSO | 100-250 µM | A 5-10 fold excess over the protein ensures favorable kinetics. |
| CuSO₄ | 20 mM in H₂O | 50-250 µM | Effective catalytic range.[12] |
| THPTA Ligand | 50 mM in H₂O | 250-1250 µM | Maintain a 5:1 ratio to copper for protection and acceleration.[12][13] |
| Sodium Ascorbate | 100 mM in H₂O (Fresh) | 1-5 mM | Sufficient excess to maintain a reducing environment.[12] |
| Aminoguanidine (Optional) | 100 mM in H₂O | 1-5 mM | Added as a protective scavenger.[7] |
Step-by-Step General Protocol for Labeling 100 µL
-
Prepare Protein: In a microcentrifuge tube, add your Azidotyrosine-containing protein to a final volume of 80 µL in a suitable buffer (e.g., PBS, pH 7.4) to achieve a final concentration of ~25 µM.
-
Add Alkyne Probe: Add 2.5 µL of a 10 mM alkyne probe stock solution (in DMSO) for a final concentration of 250 µM. Vortex gently.
-
Prepare and Add Catalyst Premix: In a separate tube, mix 2.5 µL of 2 mM CuSO₄ with 2.5 µL of 10 mM THPTA. Let it sit for 1 minute. Add this 5 µL premix to the protein solution. The final concentrations will be 50 µM CuSO₄ and 250 µM THPTA.
-
Initiate Reaction: Add 5 µL of freshly prepared 100 mM sodium ascorbate to the reaction tube. The final concentration will be 5 mM.
-
Incubate: Allow the reaction to proceed at room temperature for 1-2 hours. For sensitive proteins, incubation can be performed at 4°C overnight.
-
Stop Reaction & Purify: The reaction can be stopped by adding EDTA to chelate the copper.[13] Proceed immediately to purification (e.g., using a desalting column, dialysis, or SEC) to remove excess reagents and the copper catalyst.[4][13]
This guide provides a comprehensive framework for optimizing your this compound labeling experiments. By understanding the principles behind each component and systematically troubleshooting any issues, you can achieve reliable and efficient bioconjugation for your research needs.
References
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry. Angewandte Chemie International Edition, 48(51), 9879-9883. Available at: [Link]
-
Jiang, H., Gao, Y., & Li, W. (2020). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 25(20), 4647. Available at: [Link]
-
McKay, C. S., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(3), 153-162. Available at: [Link]
-
Li, S., Cai, H., He, J., Chen, H., Lam, S., Cai, T., Zhu, Z., Bark, S. J., & Cai, C. (2020). Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction. Bioconjugate Chemistry, 31(7), 1836-1843. Available at: [Link]
-
Jena Bioscience. (n.d.). Auxiliary Cu(I) Click Reagents. Retrieved from [Link]
-
Interchim. (n.d.). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Retrieved from [Link]
-
McKay, C. S., & Finn, M. G. (2014). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Chemistry & Biology, 21(9), 1075-1101. Available at: [Link]
-
Skwarczynski, M., & Toth, I. (2014). Peptide Conjugation via CuAAC 'Click' Chemistry. Current Protocols in Chemical Biology, 6(1), 17-34. Available at: [Link]
-
Creative Biolabs. (n.d.). Conjugation Based on Click Chemistry. Retrieved from [Link]
-
Rojas, A. (2022, November 4). 2022 Nobel Prize: Bioconjugation and Click Chemistry Explained! [Video]. YouTube. [Link]
-
Pickens, C. J., Johnson, C. N., & Pascal, B. D. (2018). Click Chemistry in Proteomic Investigations. Frontiers in Chemistry, 6, 519. Available at: [Link]
-
Uttamapinant, C., Tangpeerachaikul, A., Grecian, S., Clarke, S., Singh, U., Slade, P., ... & Ting, A. Y. (2012). Site-specific protein labeling using PRIME and chelation-assisted click chemistry. Nature Protocols, 7(10), 1897-1906. Available at: [Link]
-
Wubben, J. M., & Wright, A. T. (2014). Applications of Copper-Catalyzed Click Chemistry in Activity-Based Protein Profiling. Molecules, 19(9), 13533-13554. Available at: [Link]
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(51), 9879-9883. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
ResearchGate. (2016). Optimal pH for CuAAC (Copper catalyzed alkyne-azide cycloaddition)?. Retrieved from [Link]
-
Liu, Y., Wang, Y., Zhang, Y., Li, Y., & Chen, P. R. (2021). Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Analytical Chemistry, 93(4), 2098-2106. Available at: [Link]
-
Kapan, K., & Banaszak, M. (2022). Protein click chemistry and its potential for medical applications. Quarterly Reviews of Biophysics, 55, e8. Available at: [Link]
-
Li, W., Liu, Y., & He, R. (2013). CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. Current Medicinal Chemistry, 20(12), 1589-1600. Available at: [Link]
-
G-Biosciences. (2019). Click chemistry and its application to proteomics. Retrieved from [Link]
-
Cintas, P., & Barge, A. (2010). Alkyne-azide click reaction catalyzed by metallic copper under ultrasound. Nature Protocols, 5(3), 607-616. Available at: [Link]
-
Reddit. (2023). Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Retrieved from [Link]
-
Kumar, A., & Singh, P. (2023). A Recent Concept of Importance: Click Chemistry. Journal of Drug Delivery and Therapeutics, 13(1), 125-133. Available at: [Link]
-
Interchim. (n.d.). Click Chemistry: new protocol for the labeling and modification of biomolecules. Retrieved from [Link]
-
Lee, H., & Lim, S. (2017). Site-Specific Labeling of Proteins Using Unnatural Amino Acids. Current Protein & Peptide Science, 18(10), 996-1005. Available at: [Link]
-
Liu, T., & Li, L. (2014). Mass spectrometry analysis of nitrotyrosine-containing proteins. Mass Spectrometry Reviews, 33(6), 464-477. Available at: [Link]
-
Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]
-
Evans-Yamamoto, D., & Gatlin, C. L. (2012). Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications?. Expert Review of Proteomics, 9(1), 1-3. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Protein click chemistry and its potential for medical applications | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 10. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 11. Click Chemistry [organic-chemistry.org]
- 12. jenabioscience.com [jenabioscience.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Water-soluble Ligand for Bioorthogonal Click Reactions | TCI AMERICA [tcichemicals.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. info.gbiosciences.com [info.gbiosciences.com]
- 20. interchim.fr [interchim.fr]
- 21. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 23. help.lumiprobe.com [help.lumiprobe.com]
Technical Support Center: Purification of 3-Azidotyrosine Labeled Proteins
Welcome to the technical support center for the purification of 3-Azidotyrosine (Azi) labeled proteins. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this resource based on established protocols and field-proven insights to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and strategies for purifying proteins labeled with this compound.
Q1: What are the primary strategies for purifying this compound labeled proteins?
A1: The purification of this compound (Azi) labeled proteins primarily relies on the azide group as a bioorthogonal handle for selective conjugation to a purification tag.[1][2] The two most common strategies involve:
-
Click Chemistry: This involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC) to attach an alkyne-containing affinity tag, such as biotin or a FLAG tag.[2][3][4] The tagged protein can then be captured using affinity chromatography (e.g., streptavidin or anti-FLAG resins).[5]
-
Staudinger Ligation: This reaction occurs between the azide on the protein and a phosphine-based probe.[6][7][] Similar to click chemistry, the phosphine probe is typically appended with an affinity tag to facilitate purification.[9]
Q2: How do I choose between CuAAC, SPAAC, and Staudinger Ligation for my purification?
A2: The choice of bioorthogonal reaction depends on several factors, including the cellular context of your experiment and the nature of your protein.[3][4]
| Reaction | Advantages | Disadvantages | Best For |
| CuAAC | Fast reaction kinetics, high efficiency.[3] | Requires a copper catalyst, which can be toxic to living cells.[10] | In vitro purification of proteins from cell lysates. |
| SPAAC | Copper-free, highly biocompatible.[11] | Slower kinetics than CuAAC, cyclooctyne reagents can be bulky. | Purification from living cells or organisms where copper toxicity is a concern. |
| Staudinger Ligation | Metal-free, highly specific.[] | Can have slower kinetics and phosphine reagents can be prone to air oxidation. | Applications requiring high specificity and where copper is undesirable.[6][7] |
Q3: What are the critical parameters to consider for successful labeling of proteins with this compound?
A3: Successful labeling is a prerequisite for efficient purification. Key parameters include:
-
Incorporation Efficiency: The efficiency of incorporating Azi into your protein of interest is crucial. This can be influenced by the expression system, the specific mutant aminoacyl-tRNA synthetase used, and the concentration of Azi in the media.
-
Bioorthogonal Reaction Conditions: Optimization of pH, temperature, reaction time, and catalyst concentration (for CuAAC) is essential for maximizing the yield of the conjugated protein.[12]
-
Protein Stability: Ensure that your protein of interest is stable under the labeling and purification conditions. The addition of the label and subsequent conjugation should not compromise the protein's structure and function.[13]
Q4: How can I confirm that my protein has been successfully labeled with this compound?
A4: Confirmation of labeling can be achieved through several methods:
-
Mass Spectrometry: This is the most definitive method to confirm the incorporation of Azi and the subsequent conjugation. An increase in the protein's molecular weight corresponding to the mass of the Azi residue and the affinity tag can be observed.[14][15][16]
-
Western Blotting: After the bioorthogonal reaction with a tagged probe (e.g., biotin-alkyne), the labeled protein can be detected using an antibody or streptavidin-HRP conjugate.
-
Fluorescence Gel Staining: If a fluorescent alkyne or phosphine probe is used, the labeled protein can be directly visualized on an SDS-PAGE gel.[11]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of your Azi-labeled protein.
Problem 1: Low Yield of Purified Protein
| Possible Cause | Recommended Solution | Scientific Rationale |
| Inefficient this compound Incorporation | Optimize the concentration of Azi in the culture medium. Verify the expression and activity of the mutant aminoacyl-tRNA synthetase. | The extent of Azi incorporation directly impacts the amount of protein available for purification. Saturation of the translational machinery with Azi is necessary for efficient labeling. |
| Incomplete Bioorthogonal Reaction | Increase the reaction time and/or the concentration of the alkyne or phosphine probe. For CuAAC, ensure the copper catalyst is fresh and the reducing agent is present in sufficient concentration. | The kinetics of bioorthogonal reactions can vary. Driving the reaction to completion ensures that the maximum number of labeled proteins are tagged for purification.[3] |
| Poor Binding to Affinity Resin | Ensure the affinity tag is accessible. Consider performing the purification under denaturing conditions if the tag is buried within the folded protein.[13][17] Check the binding capacity of your resin and ensure you are not overloading it. | Steric hindrance can prevent the affinity tag from binding to the resin. Denaturation can expose the tag, improving capture efficiency.[18] |
| Protein Loss During Wash Steps | Decrease the stringency of your wash buffers. This can be achieved by lowering the salt or detergent concentration.[17][19] | Harsh wash conditions can disrupt the interaction between the affinity tag and the resin, leading to the elution of your target protein. |
Problem 2: High Background of Non-specific Proteins
| Possible Cause | Recommended Solution | Scientific Rationale |
| Non-specific Binding to the Resin | Increase the stringency of the wash buffer by adding low concentrations of detergents (e.g., 0.1% Tween-20) or increasing the salt concentration.[19] Include a pre-clearing step by incubating the lysate with the resin before adding the tagged protein. | Non-specific binding is often mediated by hydrophobic or ionic interactions. Increasing the stringency of the wash buffer helps to disrupt these weak interactions, removing contaminating proteins. |
| Aggregation of Labeled Protein | Add non-ionic detergents or reducing agents (if compatible with your protein) to the lysis and binding buffers. Optimize the protein concentration to prevent aggregation. | Protein aggregation can lead to the co-purification of non-specifically interacting proteins. Maintaining the solubility of your target protein is critical for a clean purification.[20][21] |
| Contamination from Endogenous Biotinylated Proteins (for Biotin-based purification) | Perform an initial purification step to remove endogenous biotinylated proteins before proceeding with the capture of your tagged protein. | Some cellular proteins are naturally biotinylated. Removing these before the affinity capture step can significantly reduce background. |
Problem 3: Protein is Inactive After Elution
| Possible Cause | Recommended Solution | Scientific Rationale |
| Harsh Elution Conditions | Use a milder elution buffer. For example, for biotin-streptavidin interactions, consider competitive elution with free biotin instead of denaturing agents. For FLAG-tag purification, use a neutral pH elution buffer containing a competitive peptide. | Strong denaturants or extreme pH can irreversibly damage the protein's structure, leading to a loss of activity.[17] |
| Presence of Copper (from CuAAC) | Add a copper chelator like EDTA or BCS to your buffers after the click reaction and during purification. | Residual copper can be toxic to some proteins and can catalyze oxidative damage. Chelating the copper will mitigate these effects. |
| Instability of the Purified Protein | Elute the protein into a buffer that is optimized for its stability (e.g., containing glycerol, specific ions, or co-factors). Process the eluted protein immediately or store it at an appropriate temperature. | Purified proteins are often less stable than in the complex cellular environment. Providing an optimal storage buffer is crucial for maintaining activity. |
Experimental Workflows & Protocols
Workflow for Purification of Azi-Labeled Proteins
Caption: Overall workflow for the purification of this compound labeled proteins.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Affinity Purification
This protocol describes the labeling of a purified Azi-containing protein with a biotin-alkyne probe followed by streptavidin affinity purification.
Materials:
-
Azi-labeled protein in a suitable buffer (e.g., PBS)
-
Biotin-alkyne probe (e.g., from a 10 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) (e.g., from a 50 mM stock in water)
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate (e.g., from a 100 mM stock in water, freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) ligand (e.g., from a 10 mM stock in DMSO)
-
Streptavidin agarose resin
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., PBS with 2-5 mM biotin, pH 7.4, or 0.1 M glycine, pH 2.8)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azi-labeled protein (e.g., 1 mg in 500 µL buffer)
-
Biotin-alkyne probe (to a final concentration of 100-200 µM)
-
TBTA ligand (to a final concentration of 100 µM)
-
CuSO₄ (to a final concentration of 1 mM)
-
TCEP or sodium ascorbate (to a final concentration of 5 mM)
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Removal of Excess Reagents: Remove unreacted biotin-alkyne and copper using a desalting column or dialysis.
-
Affinity Capture:
-
Equilibrate the streptavidin agarose resin with Wash Buffer.
-
Add the biotinylated protein sample to the equilibrated resin.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the resin by centrifugation and remove the supernatant.
-
Wash the resin 3-5 times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Add Elution Buffer to the resin and incubate for 10-15 minutes at room temperature.
-
Pellet the resin and collect the supernatant containing the purified protein.
-
Repeat the elution step 2-3 times to maximize recovery.
-
-
Analysis: Analyze the purified protein by SDS-PAGE, Western blot, and mass spectrometry.[15][16]
Troubleshooting the Purification Workflow
Caption: Decision-making tree for troubleshooting common purification issues.
References
- Designing Bioorthogonal Reactions for Biomedical Applic
- Constructing new bioorthogonal reagents and reactions. PMC - NIH.
- An In-Depth Technical Guide to Bioorthogonal Chemistry for Protein Labeling. Benchchem.
- Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modific
- Site-specific protein immobilization by Staudinger lig
- A Single Bioorthogonal Reaction for Multiplex Cell Surface Protein Labeling. Journal of the American Chemical Society.
- A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag. NIH.
- Click Chemistry. Med Chem 101.
- Best Method for Enrichment of AHA-labelled proteins (e.g., Alkyne agarose)?.
- Site-Specific Protein Immobilization by Staudinger Lig
- Protein Assembly Using the Staudinger Lig
- Troubleshooting: Purific
- BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes.
- Recent progress in enzymatic protein labelling techniques and their applic
- Click-iT® Metabolic Labeling Reagents for Proteins. Thermo Fisher Scientific.
- Staudinger Lig
- Protein labeling protocol. Abberior Instruments.
- Protein Engineering with the Traceless Staudinger Lig
- Troubleshooting Purific
- Multifunctional protein labeling via enzymatic N-terminal tagging and elaboration by click chemistry.
- A not-so-ancient grease history: click chemistry and protein lipid modific
- Challenges and opportunities in the purification of recombinant tagged proteins. PMC.
- Challenges and Solutions in Purifying Recombinant Proteins. Biocompare.
- Challenges and solutions for the downstream purific
- Evaluation of Enrichment Techniques for Mass Spectrometry: Identification of Tyrosine Phosphoproteins in Cancer Cells. PMC - NIH.
- Chemical labeling and enrichment of nitrotyrosine-containing peptides. PubMed.
- purification strategies to separate labeled
- Protein Labeling: Methods and Mechanisms.
- Mass spectrometry analysis of nitrotyrosine-containing proteins. PubMed - NIH.
- Automated Enrichment of Phosphotyrosine Peptides for High-Throughput Proteomics. bioRxiv.
- Protein purific
- Protein Purification Support—Troubleshooting. Thermo Fisher Scientific.
- Challenges and solutions for the downstream purification of therapeutic proteins.
- Progress, applications, challenges and prospects of protein purific
- Quantitative Analysis of Newly Synthesized Proteins. PMC - NIH.
- Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applic
- Mass Spectrometry and Protein Analysis.
- Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis. Molecular Omics (RSC Publishing).
- Mass Spectrometry in Peptide and Protein Analysis. Mabion.
Sources
- 1. Constructing new bioorthogonal reagents and reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Click Chemistry – Med Chem 101 [medchem101.com]
- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quantitative Analysis of Newly Synthesized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-specific protein immobilization by Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raineslab.com [raineslab.com]
- 9. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mass Spectrometry in Peptide and Protein Analysis | Mabion [mabion.eu]
- 17. goldbio.com [goldbio.com]
- 18. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. pdf.dutscher.com [pdf.dutscher.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Overcoming the Poor Solubility of 3-Azidotyrosine in Cell Culture Media
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with the non-canonical amino acid, 3-Azidotyrosine (AzT). AzT is a powerful tool for site-specific protein modification via click chemistry, enabling advanced studies in proteomics, drug discovery, and molecular imaging.[1][2] However, its utility is often hampered by a significant experimental hurdle: poor solubility in aqueous solutions, particularly at the neutral pH required for cell culture.
This guide provides a comprehensive, in-depth resource designed to help you navigate and overcome this challenge. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the success and reproducibility of your experiments.
Section 1: Understanding the Challenge: The Root Cause of Poor Solubility
Q1: Why is this compound so difficult to dissolve in my standard cell culture medium?
The poor solubility of this compound is fundamentally inherited from its parent molecule, L-Tyrosine.[3][4] Several key physicochemical properties contribute to this issue:
-
Zwitterionic Character at Neutral pH: Like all amino acids, AzT is a zwitterion at physiological pH (~7.4). It possesses both a positively charged amino group and a negatively charged carboxyl group, resulting in a net neutral charge. This state, known as the isoelectric point (pI), minimizes interactions with polar water molecules, leading to very low solubility.[5][6]
-
Hydrophobic Nature: The presence of the bulky, nonpolar phenyl ring in the tyrosine structure contributes significantly to the molecule's overall hydrophobicity, further limiting its ability to dissolve in aqueous media.
-
High Crystal Lattice Energy: In its solid, powdered form, AzT molecules are tightly packed in a crystal lattice. A significant amount of energy is required for solvent molecules to overcome these strong intermolecular forces and pull the individual molecules into solution.
The solubility of tyrosine, and by extension AzT, is highly pH-dependent. Solubility dramatically increases in either strongly acidic (pH < 2) or strongly alkaline (pH > 9.5) conditions, where the molecule becomes fully protonated (net positive charge) or deprotonated (net negative charge), respectively, enhancing its interaction with water.[7][8][9] However, such extreme pH values are incompatible with maintaining healthy cell cultures.
Section 2: The Primary Solution: Stock Solution Preparation and Handling
The most reliable method for introducing poorly soluble compounds into cell culture is to first prepare a highly concentrated stock solution in a suitable solvent and then dilute this stock to the final working concentration in the medium.[10]
FAQ 1: What is the best first-line approach for dissolving this compound?
Your first step should be to create a concentrated stock solution (e.g., 100-1000x the final desired concentration) using either a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or a pH-adjusted aqueous solution. This high-concentration stock can then be filter-sterilized and stored, typically in frozen aliquots.
FAQ 2: Which solvents are most effective for creating a this compound stock solution?
The choice of solvent is critical and depends on the desired stock concentration and downstream experimental constraints. Below is a comparison of the most effective options.
| Solvent | Recommended Starting Concentration | Pros | Cons & Mitigation Strategies |
| DMSO | 100-200 mM | - Excellent solubilizing power for many organic compounds.[11]- Miscible with water and culture media. | - Cellular Toxicity: Final DMSO concentration in media should be kept below 0.5%, and ideally below 0.1%, to avoid cytotoxic effects.[12][13]- Precipitation Risk: High risk of the compound "crashing out" upon dilution into aqueous media. This can be mitigated with proper dilution technique (see Section 3). |
| 0.1 M NaOH | 50-100 mM | - Highly effective at dissolving tyrosine and its derivatives by deprotonating the phenolic hydroxyl group.[8]- Avoids the use of organic solvents, which can be a concern for some sensitive cell lines or applications. | - pH Shift: The alkaline stock must be diluted sufficiently so that the buffering capacity of the culture medium can neutralize the added base and maintain physiological pH.- Stability: Long-term stability in a strong base may be a concern; prepare fresh and store frozen. |
| 0.1 M - 1 M HCl | 10-50 mM | - Effective at dissolving tyrosine by protonating the carboxyl group.[8][14]- Useful if an acidic environment is required for other experimental reasons. | - pH Shift: Similar to NaOH, the acidic stock requires significant dilution to avoid altering the final media pH.- Stability: The azide group is generally stable, but prolonged exposure to strong acid should be evaluated.[15] |
Experimental Protocol 1: Preparing a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound (MW: 222.20 g/mol ).
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO[16]
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
-
Calibrated scale and sterile weighing tools
Procedure:
-
Calculation: To prepare 1 mL of a 100 mM stock solution, you will need: 0.1 mol/L * 0.001 L * 222.20 g/mol = 0.02222 g = 22.22 mg.
-
Weighing: Carefully weigh out 22.22 mg of this compound powder and transfer it to a sterile tube.
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution: Cap the tube tightly and vortex vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[16] Ensure no solid particles are visible.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting & Storage: Dispense the sterile stock solution into smaller, single-use aliquots in sterile amber tubes to prevent light degradation and repeated freeze-thaw cycles.[10][16] Store at -20°C or -80°C.
Experimental Protocol 2: Preparing a Concentrated Stock Solution in Dilute NaOH
Materials:
-
This compound powder
-
Sterile 0.1 M NaOH solution
-
Sterile microcentrifuge tubes or amber vials
-
Vortex mixer
Procedure:
-
Weighing: Weigh out the desired amount of this compound (e.g., 11.11 mg for 1 mL of a 50 mM stock).
-
Solubilization: Add the appropriate volume of sterile 0.1 M NaOH (e.g., 1 mL).
-
Dissolution: Cap and vortex until the powder is completely dissolved. The solution should be clear.
-
Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter.
-
Aliquoting & Storage: Aliquot into single-use volumes and store at -20°C.
Caption: Contrasting incorrect direct addition with the correct stepwise dilution method.
Troubleshooting Guide 2: Delayed Precipitation (Hours or Days Later)
-
Problem: The medium is clear immediately after adding AzT, but becomes cloudy or forms crystals after several hours or days in the incubator.
-
Cause: This indicates that your final working concentration, while initially appearing soluble, is above the thermodynamic solubility limit of AzT in the complex milieu of your specific culture medium (which contains salts, proteins, and other components that can affect solubility). [13][17]Temperature fluctuations or evaporation can also be contributing factors. [18]* Solutions:
-
Reduce Working Concentration: The simplest solution is to lower the final concentration of AzT in your experiment.
-
Perform a Solubility Test: Before a large-scale experiment, determine the maximum practical solubility in your specific medium. Prepare a series of dilutions of AzT in your complete, pre-warmed medium, incubate them under normal culture conditions (37°C, 5% CO₂), and visually inspect for precipitation after 24-48 hours.
-
Maintain Incubator Humidity: Ensure your incubator has adequate humidity to prevent evaporation from your culture plates or flasks, which would concentrate the media components and lower AzT's solubility. [17]
-
Troubleshooting Guide 3: Precipitate in a Thawed Stock Solution
-
Problem: You remove an aliquot of your frozen stock solution, and after it thaws, you observe solid precipitate.
-
Cause: This can happen with compounds stored near their solubility limit in a given solvent. The process of freezing and thawing can promote the formation of small crystal nuclei that lead to precipitation. [18]* Solutions:
-
Re-dissolve: Gently warm the vial in a 37°C water bath and vortex periodically until the precipitate is fully re-dissolved. [16] 2. Brief Sonication: If warming and vortexing are insufficient, a brief (2-5 minute) sonication in a bath sonicator can help break up aggregates. [16] 3. Best Practice - Aliquoting: The best way to avoid this is to prepare single-use aliquots. This prevents the repeated freeze-thaw cycles that often lead to precipitation. [16]
-
Section 4: Advanced Strategies and Considerations
FAQ 3: Are there alternative forms of this compound with better solubility?
Yes, two advanced strategies are worth considering for particularly challenging applications:
-
Salt Forms: Using a salt version of a compound can significantly improve its aqueous solubility and dissolution rate. [19][20]For instance, the cyclohexylammonium (CHA) salt of L-azidotyrosine is commercially available and may offer improved handling and solubility characteristics compared to the free acid form. 2. Dipeptide Analogs: A state-of-the-art approach used in the biopharmaceutical industry to overcome the poor solubility of L-tyrosine is to use highly soluble dipeptides, such as Glycyl-L-Tyrosine. [3][4]These dipeptides are readily taken up by cells and then cleaved by intracellular peptidases to release the desired amino acid. While likely requiring custom synthesis, a dipeptide like Glycyl-3-Azidotyrosine would be expected to have dramatically higher solubility at neutral pH, providing a robust solution for high-concentration feed strategies in fed-batch or perfusion cultures. [4]
FAQ 4: What is the maximum final concentration of DMSO tolerable for most cell lines?
As a general rule, the final concentration of DMSO in the culture medium should be kept below 0.5%, and for optimal cell health and minimal off-target effects, it is strongly recommended to keep it below 0.1% . [12][13]Always check the literature for the specific tolerance of your cell line, and if possible, run a vehicle control (media with the same final concentration of DMSO but without AzT) to ensure the solvent itself is not impacting your experimental results.
References
- Benchchem. (n.d.).
- Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics. Biosynth Blog.
- Evonik Health Care. (n.d.). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care.
- Merck KGaA. (n.d.). Process for improving the solubility of cell culture media.
- Chabukswar, A. R., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Journal of Drug Delivery and Therapeutics.
- Sigma-Aldrich. (n.d.). Innovative Chemicals for Process Intensification in Cell Culture Media. Sigma-Aldrich.
- Evonik. (n.d.).
- Unknown. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
- Unknown. (n.d.).
- Serajuddin, A. T. M. (1999). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed.
- Sigma-Aldrich. (n.d.).
- Kumar, L., et al. (n.d.).
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs.
- Benchchem. (n.d.).
- National Center for Biotechnology Inform
- Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
- Hitchcock, D. I. (1924). THE SOLUBILITY OF TYROSINE IN ACID AND IN ALKALI. The Journal of General Physiology.
- Various Authors. (2021). Solubility of drugs in ethanol and dmso.
- Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell.
- Abe, H., et al. (2010).
- Dadparvar, M., et al. (n.d.).
- Lee, C.-Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
- Various Authors. (2015). How can I prepare L-Tyrosine solution?.
- Unknown. (n.d.).
- Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Interchim.
- Zhang, Y., et al. (2023). Stability of concentrated feed medium with various tyrosine additions.
- Matar, K. (2020). The Solubility of Tyrosine. Chemistry Stack Exchange.
- Chemie Brunschwig. (n.d.). Click chemistry reagents. Chemie Brunschwig.
- Van der Kant, R., et al. (n.d.). Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. PMC.
- Wikipedia. (n.d.). Click chemistry. Wikipedia.
- Benchchem. (n.d.).
- Bachem. (2021, July 5).
- Benchchem. (n.d.).
- Sigma-Aldrich. (n.d.). L-azidotyrosine CHA salt. Sigma-Aldrich.
- Al-Shdefat, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. PubMed.
- Various Authors. (n.d.). Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis | Request PDF.
- Sadowski, M., & Radecka, H. (2010). MOLECULAR INTERACTIONS OF L-TYROSINE IN DIMETHYL SULFOXIDE AQUEOUS SOLUTIONS. PART 1: ELECTRONIC ABSORPTION A. Semantic Scholar.
- Various Authors. (2015). How can one prepare standard solution of L-tyrosine?.
- Patti, A., et al. (2018).
- Singh, S., & Singh, J. (2002). Stability of proteins in aqueous solution and solid state.
- Singh, S., & Singh, J. (2002). Stability of Proteins in Aqueous Solution and Solid State. Indian Journal of Pharmaceutical Sciences.
- Hitchcock, D. I. (1924). THE SOLUBILITY OF TYROSINE IN ACID AND IN ALKALI. Semantic Scholar.
- Bundgaard, H., & Hansen, J. (2007).
- Matsuyama, S., et al. (2016). Degradation Rate of Ebastine in an Aqueous Solution at pH 1.2 and the Effects of Cyclodextrins. SAS Publishers.
Sources
- 1. Click Chemistry [organic-chemistry.org]
- 2. Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 4. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. THE SOLUBILITY OF TYROSINE IN ACID AND IN ALKALI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. [PDF] THE SOLUBILITY OF TYROSINE IN ACID AND IN ALKALI | Semantic Scholar [semanticscholar.org]
- 10. phytotechlab.com [phytotechlab.com]
- 11. refp.cohlife.org [refp.cohlife.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Stability of tyrosine sulfate in acidic solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 18. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 19. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Preventing reduction of the azide group in 3-Azidotyrosine during expression
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Reduction of the Azide Group During Protein Expression
Introduction: The Challenge of Azide Stability
3-Azidotyrosine is a powerful tool in chemical biology, enabling site-specific protein modification through bioorthogonal chemistry, such as the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions.[1][2] However, the successful incorporation of this unnatural amino acid is often hampered by the unintended reduction of the azide group to an amine, yielding 3-aminotyrosine. This conversion negates the bioorthogonal handle and can lead to ambiguous experimental results. This guide will equip you with the knowledge to anticipate and prevent this unwanted side reaction.
Troubleshooting Guide: Diagnosing and Solving Azide Reduction
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Mass spectrometry analysis of my purified protein shows a significant peak corresponding to the mass of 3-aminotyrosine, not this compound.
-
Potential Cause 1: Presence of reducing agents in your buffers.
-
Explanation: Common reducing agents used in protein purification, such as dithiothreitol (DTT), β-mercaptoethanol (BME), and tris(2-carboxyethyl)phosphine (TCEP), are known to reduce azide groups.[3][4] While TCEP is sometimes considered compatible, its reactivity towards azides can be context-dependent.[5] DTT, in particular, has been shown to be an effective reagent for reducing azides to amines.[6][7]
-
Solution:
-
Audit your buffers: Carefully review the composition of all your lysis, wash, and elution buffers.
-
Omit standard reducing agents: Avoid the use of DTT, BME, and TCEP in all steps following cell lysis.[3][8]
-
Consider alternatives for disulfide bond reduction: If a reducing agent is essential for your protein's solubility or activity, consider reducing the protein and subsequently removing the reducing agent via a spin filter or dialysis before proceeding with purification steps involving the azide-containing protein.[3]
-
-
-
Potential Cause 2: Metabolic reduction by the expression host.
-
Explanation: E. coli and other cellular expression hosts possess endogenous metabolic pathways that can reduce aryl azides.[9][10] This is often more pronounced under hypoxic conditions, where cellular reductases may act on the azide group.[9][10] Studies have shown that even in standard expression systems, a significant amount of this compound can be converted to 3-aminotyrosine.[11]
-
Solution:
-
Optimize expression conditions: Ensure adequate aeration during cell growth and protein expression to minimize hypoxic conditions. This can be achieved by using baffled flasks and maintaining an appropriate culture volume-to-flask volume ratio.
-
Choose a suitable expression host: Some E. coli strains may have lower endogenous reductive activity. For instance, the SHuffle (K-12) strain has been successfully used to express proteins with a high percentage of this compound incorporation.[11]
-
Minimize induction time: A shorter induction period can reduce the exposure of the azide-containing protein to the cellular reductive environment.
-
-
-
Potential Cause 3: Instability of this compound in the culture medium.
-
Explanation: While generally stable, prolonged incubation in complex culture media at physiological temperatures could potentially lead to some degradation or reaction of the azide group, although this is less common than cellular reduction.
-
Solution:
-
Freshly prepare solutions: Use freshly prepared solutions of this compound for your culture media.
-
Optimize amino acid concentration: Ensure an adequate concentration of this compound in the medium to drive its incorporation over any potential degradation.
-
-
Problem 2: My protein expresses well, but I get no signal in my subsequent click chemistry reaction.
-
Potential Cause 1: Complete reduction of the azide group.
-
Explanation: If all of the incorporated this compound has been reduced to 3-aminotyrosine, there will be no azide handle available for the click reaction.
-
Solution:
-
Confirm incorporation and reduction: Use mass spectrometry to verify the mass of the incorporated amino acid. This is a critical quality control step.
-
Implement the solutions from Problem 1: Proactively address the potential for chemical and metabolic reduction as described above.
-
-
-
Potential Cause 2: Incompatible reagents in the click chemistry reaction.
-
Explanation: Some components of your click chemistry reaction mixture could potentially interfere with the azide group, although this is less likely with modern, optimized protocols.
-
Solution:
-
Use established protocols: Follow validated protocols for copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
-
Ensure reagent purity: Use high-quality reagents for your click chemistry reactions.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of azide reduction by thiols like DTT?
A1: The reduction of azides by thiols such as DTT involves the nucleophilic attack of the thiolate anion on the terminal nitrogen of the azide. This initiates a series of steps that ultimately lead to the release of nitrogen gas and the formation of the corresponding amine.
Q2: Are there any reducing agents that are compatible with azides?
A2: The general consensus is to avoid common reducing agents like DTT, BME, and TCEP when working with azide-containing proteins.[3] If a reducing agent is absolutely necessary, a strategy of reduction followed by prompt removal of the agent is recommended.[3]
Q3: Can the cellular environment of other expression systems, like mammalian or insect cells, also reduce this compound?
A3: Yes, the potential for metabolic reduction of azides exists in various cell types.[9][10] The extent of reduction can depend on the specific cell line, its metabolic activity, and the culture conditions. It is always advisable to perform initial small-scale expression tests and verify the integrity of the incorporated this compound via mass spectrometry.
Q4: How can I confirm that my protein contains this compound and not 3-aminotyrosine?
A4: The most reliable method is mass spectrometry. The mass difference between this compound (C9H10N4O3, molecular weight ~222.2 g/mol ) and 3-aminotyrosine (C9H12N2O3, molecular weight ~196.2 g/mol ) is easily detectable.[12] You can perform analysis on the intact protein or on digested peptides.
Diagrams and Data
Diagram 1: Chemical Reduction of this compound
Caption: Unwanted reduction of this compound to 3-Aminotyrosine.
Table 1: Compatibility of Common Reagents with the Azide Group
| Reagent | Compatibility with Azide Group | Recommendation |
| Dithiothreitol (DTT) | Incompatible [3][4][6][7] | Avoid. |
| β-mercaptoethanol (BME) | Incompatible [3] | Avoid. |
| Tris(2-carboxyethyl)phosphine (TCEP) | Use with caution [3][5] | Avoid if possible. If necessary, remove promptly after use. |
| E. coli cellular environment | Potential for reduction [9][10][11] | Optimize expression conditions and host strain. |
Experimental Protocols
Protocol 1: Recommended Workflow for Expression of this compound-Containing Proteins
Caption: Workflow for expressing azide-containing proteins.
References
- CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. ACS Chemical Biology.
- CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes. ACS Chemical Biology.
-
Looking for a reducing agent for Cys in protein that is compatible with azides. Reddit. Available at: [Link]
- Kraft, M., Knüpfer, U., Wenderoth, R., Kacholdt, A., & Pietschmann, P. (1998). Generating controlled reducing environments in aerobic recombinant Escherichia coli fermentations: effects on cell growth, oxygen uptake, heat shock protein expression, and in vivo CAT activity. Biotechnology and bioengineering, 59(2), 248–259.
-
Is there a substitute for DTT in plant protein extraction? ResearchGate. Available at: [Link]
-
Use of aryl azide cross-linkers to investigate protein-protein interactions: an optimization of important conditions as applied to Escherichia coli RNA polymerase and localization of a sigma 70-alpha cross-link to the C-terminal region of alpha. PubMed. Available at: [Link]
-
tris(2-Carboxyethyl)phosphine (TCEP) for the Reduction of Sulfoxides, Sulfonylchlorides, N-Oxides, and Azides. ResearchGate. Available at: [Link]
-
A simple system for expression of proteins containing this compound at a pre-determined site in Escherichia coli. PubMed. Available at: [Link]
-
Effect of sodium azide on the metabolic activity of cultured fetal cells. ResearchGate. Available at: [Link]
-
A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry. Analytical Biochemistry. Available at: [Link]
-
Role of additives in cell lysis. G-Biosciences. Available at: [Link]
-
Solid-phase reducing agents as alternative for reducing disulfide bonds in proteins. PubMed. Available at: [Link]
-
Visible-Light-Induced Proteins Labeling in Live Cells with Aryl Azides. ResearchGate. Available at: [Link]
-
Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. Semantic Scholar. Available at: [Link]
-
Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification. PubMed. Available at: [Link]
-
Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations. National Institutes of Health. Available at: [Link]
-
A Potent, Versatile Disulfide-Reducing Agent from Aspartic Acid. ACS Publications. Available at: [Link]
-
Reduction of aryl azides by thiols: implications for the use of photoaffinity reagents. PubMed. Available at: [Link]
-
Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides. Springer Professional. Available at: [Link]
-
In vitro incorporation of nonnatural amino acids into protein using tRNACys-derived opal, ochre, and amber suppressor tRNAs. National Institutes of Health. Available at: [Link]
-
Synthesis and protein incorporation of azido-modified unnatural amino acids. RSC Advances. Available at: [Link]
-
Protein Labeling and Intramolecular Cross-Arylation via Rational Tuning of Bis-Halogenated Pyridiniums. Analytical Chemistry. Available at: [Link]
-
Incorporation of azides into recombinant proteins for chemoselective modification by the Staudinger ligation. PNAS. Available at: [Link]
-
Metabolic Incorporation of Azide Functionality into Cellular RNA. National Institutes of Health. Available at: [Link]
-
Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. AIP Publishing. Available at: [Link]
-
This compound. PubChem. Available at: [Link]
Sources
- 1. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. reddit.com [reddit.com]
- 4. Reduction of aryl azides by thiols: implications for the use of photoaffinity reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | Semantic Scholar [semanticscholar.org]
- 7. Azide reduction by DTT or thioacetic acid provides access to amino and amido polysaccharides | springerprofessional.de [springerprofessional.de]
- 8. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CYP450 Enzymes Effect Oxygen-Dependent Reduction of Azide-Based Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple system for expression of proteins containing this compound at a pre-determined site in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | C9H10N4O3 | CID 3035579 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Site-Specific Incorporation of 3-Azidotyrosine
Welcome to the technical support center for non-canonical amino acid incorporation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your own experiments. This guide is structured in a question-and-answer format to directly address the challenges you may encounter when confirming the site-specific incorporation of 3-Azidotyrosine (3-AzY).
Frequently Asked Questions (FAQs)
Q1: Why is it absolutely critical to confirm the site-specific incorporation of this compound?
A1: Confirmation is not just a quality control step; it is the foundation of your experiment's validity. Without it, any downstream functional data is uninterpretable. There are two primary risks you need to mitigate:
-
Incorporation Failure: The orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair may not be efficient, leading to low yields of the desired protein. Instead, you may predominantly express a truncated protein due to the amber stop codon (UAG) being recognized by release factor 1 (RF1).[1]
-
Misinco-rporation: Endogenous synthetases could potentially charge the orthogonal tRNA with a natural amino acid, or the engineered synthetase might have some low-level activity with canonical amino acids.[1]
Confirming site-specific incorporation ensures that the novel chemical handle—the azide group—is present only at the desired location, which is a prerequisite for precise bio-orthogonal conjugation.[2]
Q2: What are the primary methods for confirming the incorporation of 3-AzY?
A2: There are two main strategies, which are often used in a complementary fashion:
-
Mass Spectrometry (MS): This is the definitive, "gold standard" method. It provides direct evidence of the mass change corresponding to the incorporation of 3-AzY at a specific peptide location.[3]
-
Bio-orthogonal Labeling: This method provides functional confirmation. The azide group is reacted with a probe (e.g., a fluorescent alkyne or phosphine) via click chemistry or Staudinger ligation.[4][5] Successful labeling, often detected by techniques like SDS-PAGE or Western Blot, indicates the presence of the azide group.
Q3: I'm new to this field. Which method should I start with?
A3: A tiered approach is most efficient. Start with bio-orthogonal labeling coupled with a Western Blot. This provides a relatively quick and high-throughput assessment of whether the full-length protein is being expressed and contains an azide handle. If you see a positive result, you can then proceed to mass spectrometry for definitive, high-resolution confirmation of the exact location and identity of the modification.
Q4: Is it possible to confirm incorporation without access to a mass spectrometer?
A4: While mass spectrometry is the gold standard for unequivocal proof, you can build a very strong case using a combination of other techniques:
-
Western Blot Analysis: Compare protein expression in the presence and absence of 3-AzY. A band corresponding to the full-length protein that appears only when 3-AzY is added to the media is a strong indicator of successful read-through of the amber codon.
-
Bio-orthogonal Labeling: Show that this full-length protein can be specifically labeled with an alkyne- or phosphine-containing probe (e.g., alkyne-biotin followed by streptavidin blot, or an alkyne-fluorophore for in-gel fluorescence).
-
Control Experiments: Crucially, you must show that a wild-type version of your protein (without the amber codon) does not get labeled under the same conditions.
While this approach doesn't provide the absolute certainty of mass spectrometry, a combination of positive results from these experiments is compelling evidence of successful incorporation.
Troubleshooting Guide 1: Mass Spectrometry (The Gold Standard)
Mass spectrometry (MS) offers the highest level of confidence by directly measuring the mass of the peptide containing the unnatural amino acid.[6]
Q5: I performed a tryptic digest and LC-MS/MS, but I can't find the peptide with the 3-AzY modification. What went wrong?
A5: This is a common issue that can stem from several stages of the workflow. Let's break down the possibilities.
-
Cause 1: Inefficient Protein Digestion. The modified peptide might be difficult for trypsin to access or may be part of a very large or very small tryptic fragment that is difficult to detect.
-
Solution: Ensure complete denaturation and reduction/alkylation of your protein before digestion. This unfolds the protein, making cleavage sites accessible.[7] Consider using a combination of proteases, like Trypsin and Lys-C, to improve digestion efficiency and eliminate most missed cleavages.
-
-
Cause 2: Incorrect Mass Shift Calculation. The database search parameters must be set correctly to find the modified peptide.
-
Solution: You must specify a variable modification on tyrosine in your search software. Calculate the exact mass shift and ensure it is entered correctly. See the table below for reference.
-
-
Cause 3: Low Incorporation Efficiency. If the incorporation of 3-AzY is very low, the modified peptide may be below the limit of detection.
Data Presentation: Expected Mass Shifts for MS Analysis
When setting up your database search, you must account for the mass difference between Tyrosine and this compound.
| Amino Acid / Modification | Monoisotopic Mass (Da) | Mass Shift (Δ) from Tyrosine (Da) |
| Tyrosine (Y) | 163.0633 | 0.0000 |
| This compound (3-AzY) | 206.0749 | +43.0116 |
| Methionine Oxidation | +15.9949 | N/A |
| Cysteine Carbamidomethylation | +57.0215 | N/A |
Note: Always use monoisotopic masses for high-resolution mass spectrometry analysis.
Workflow Diagram: Mass Spectrometry Validation of 3-AzY Incorporation
Caption: Workflow for confirming 3-AzY incorporation using mass spectrometry.
Experimental Protocol: In-Solution Tryptic Digest for MS Analysis
This protocol is a standard starting point for preparing your 3-AzY-containing protein for bottom-up proteomic analysis.[10]
-
Protein Denaturation and Reduction:
-
Resuspend ~20 µg of your purified protein in 20 µL of denaturation buffer (8 M Urea, 50 mM Tris-HCl, pH 8.0).
-
Add Dithiothreitol (DTT) to a final concentration of 5 mM.
-
Incubate at 37°C for 1 hour with gentle shaking. Causality: Urea unfolds the protein, while DTT reduces disulfide bonds, ensuring all parts of the protein are accessible to the protease.[7]
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add Iodoacetamide (IAA) to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 45 minutes. Causality: IAA alkylates the reduced cysteine residues, preventing them from reforming disulfide bonds.[7]
-
-
Digestion:
-
Dilute the sample 4-fold with 50 mM Tris-HCl (pH 8.0) to reduce the urea concentration to 2 M. Causality: Trypsin activity is inhibited by high concentrations of urea; 2 M is a generally accepted maximum.
-
Add Trypsin Gold (Mass Spectrometry Grade) to a final protease:protein ratio of 1:50 (w/w).
-
Incubate overnight (16-18 hours) at 37°C.
-
-
Quenching and Cleanup:
-
Stop the digestion by adding formic acid to a final concentration of 1%. The pH should be ~2-3.
-
Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol. This removes salts and detergents that interfere with mass spectrometry.[11]
-
Elute the peptides, dry them in a vacuum centrifuge, and resuspend in LC-MS buffer (e.g., 0.1% formic acid in water) for analysis.
-
Troubleshooting Guide 2: Bio-orthogonal Labeling & Detection
This approach uses the unique reactivity of the azide group to attach a reporter molecule, confirming its presence in the protein. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a "click chemistry" reaction, is the most common method.[12][13]
Q6: I performed a click chemistry reaction with a fluorescent alkyne probe, but I see no fluorescent band for my protein on the gel. Why?
A6: This indicates a failure in the labeling or detection step.
-
Cause 1: The Azide is Not Incorporated. This is the most fundamental possibility. If the protein expression with 3-AzY failed, there is no handle for the probe to react with.
-
Solution: First, run a standard Coomassie-stained gel or a Western blot for an affinity tag (e.g., His-tag) to confirm that the full-length protein was expressed and purified successfully. If there is no full-length protein, you must troubleshoot your expression conditions.
-
-
Cause 2: Inefficient Click Reaction. The reaction conditions may be suboptimal.
-
Solution: The copper (I) catalyst is essential but can be oxidized to the inactive copper (II) state. Ensure you use a fresh solution of a reducing agent like sodium ascorbate. Some protocols also benefit from a copper-stabilizing ligand like TBTA. Degassing your buffers can also help by removing oxygen.
-
-
Cause 3: Probe Degradation. The fluorescent probe may be sensitive to light or have degraded during storage.
-
Solution: Protect fluorescent probes from light at all times. Use fresh, properly stored reagents. Run a positive control if possible.
-
Workflow Diagram: Bio-orthogonal Labeling via Click Chemistry
Caption: Schematic of protein labeling using CuAAC click chemistry.
Experimental Protocol: Fluorescent Labeling via Click Chemistry (CuAAC)
This protocol describes the labeling of a purified 3-AzY-containing protein with a fluorescent alkyne probe for in-gel fluorescence analysis.[12]
-
Prepare Stock Solutions:
-
Protein: Prepare your purified 3-AzY protein at 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
Fluorescent Probe: Dissolve an alkyne-fluorophore (e.g., DBCO-PEG4-5/6-TAMRA) in DMSO to make a 10 mM stock. Store protected from light at -20°C.
-
Catalyst: 50 mM Copper (II) Sulfate (CuSO₄) in water.
-
Reducing Agent: 500 mM Sodium Ascorbate in water (prepare this fresh immediately before use).
-
Ligand (Optional but Recommended): 50 mM Tris(benzyltriazolylmethyl)amine (TBTA) in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
20 µL of protein solution (20 µg)
-
1 µL of fluorescent probe stock (final concentration ~200 µM)
-
1 µL of TBTA stock (final concentration ~1 mM)
-
-
Vortex gently to mix.
-
Add 1 µL of CuSO₄ stock (final concentration ~1 mM).
-
Initiate the reaction by adding 1 µL of the freshly prepared sodium ascorbate stock (final concentration ~10 mM).
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Sample Preparation for SDS-PAGE:
-
Stop the reaction by adding 4X SDS-PAGE loading buffer.
-
Heat the sample at 95°C for 5 minutes.
-
Load the entire sample onto an SDS-PAGE gel.
-
-
Detection:
-
After electrophoresis, visualize the gel using a fluorescence imager with the appropriate excitation/emission filters for your chosen fluorophore.
-
After imaging, you can stain the same gel with Coomassie Blue to visualize the total protein and confirm that the fluorescent band corresponds to your protein of interest.
-
Troubleshooting Guide 3: Protein Expression & Purification
Q7: My Western blot shows a strong band for the truncated protein and a very weak or no band for the full-length protein. How can I improve the yield?
A7: This is a classic sign of inefficient suppression of the amber stop codon. The ribosome terminates translation instead of incorporating 3-AzY.
-
Cause 1: Insufficient 3-AzY Concentration. The unnatural amino acid may not be getting into the cell efficiently or its concentration in the media is too low to outcompete RF1.
-
Solution: Increase the concentration of 3-AzY in your growth media. A typical starting point is 1 mM, but this can be optimized up to 5 mM depending on the expression system and cell toxicity.
-
-
Cause 2: Suboptimal aaRS/tRNA Expression. The levels of the orthogonal synthetase and/or tRNA may be insufficient to charge enough tRNA for efficient incorporation.[9][14]
-
Solution: Ensure the expression of your aaRS/tRNA pair is robust. If they are on an inducible plasmid, optimize the inducer concentration. Some studies have shown that increasing the gene copy number of the suppressor tRNA can significantly improve yields.[15]
-
-
Cause 3: Competition with Release Factor 1 (RF1). In E. coli, RF1 is responsible for recognizing the UAG stop codon and terminating translation.
-
Solution: Use an E. coli strain that has a knockout or knockdown of the prfA gene (which encodes RF1). Several commercially available strains are engineered specifically for improved UAA incorporation. This significantly reduces competition at the amber codon, leading to higher yields of the full-length protein.[14]
-
References
-
Chatterjee, A., et al. (2013). Crucial optimization of translational components towards efficient incorporation of unnatural amino acids into proteins in mammalian cells. PubMed Central. [Link]
-
Mills, J. H., & S. C. (2012). Optimizing Non-natural Protein Function with Directed Evolution. PubMed Central. [Link]
-
Chen, Y.-J., et al. (2017). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry. [Link]
-
Chin, J. W. (2014). Genetic Incorporation of Unnatural Amino Acids into Proteins in Yeast. PubMed Central. [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. (n.d.). Unnatural Amino Acids into Proteins/ Protein Engineering. IRJMETS. [Link]
-
Profacgen. (n.d.). Incorporation of Unnatural Amino Acids. Profacgen. [Link]
-
Nevada Proteomics Center. (n.d.). Sample Prep & Protocols. University of Nevada, Reno. [Link]
-
MolecularCloud. (2025). Strategies for Incorporating Unnatural Amino Acids into Proteins. GenScript. [Link]
-
University of Oxford. (n.d.). In-solution protein digestion. Mass Spectrometry Research Facility. [Link]
-
Luge, T., et al. (2020). In‐Solution Digestion of Proteins for Mass Spectrometry. ResearchGate. [Link]
-
Sakamoto, K., et al. (2002). Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. Nucleic Acids Research. [Link]
-
Taki, M., et al. (2006). Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification. PubMed. [Link]
-
Nilsson, B. L., et al. (2001). Staudinger ligation of alpha-azido acids retains stereochemistry. PubMed. [Link]
-
University of Washington. (n.d.). Protein digestion and Peptide labelling strategies. UW Proteomics Resource. [Link]
-
Italia, J. S., et al. (2019). Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement. PubMed Central. [Link]
-
G-Biosciences. (2019). Click chemistry and its application to proteomics. G-Biosciences. [Link]
-
ResearchGate. (n.d.). Detecting Tyrosine-Phosphorylated Proteins by Western Blot Analysis. ResearchGate. [Link]
-
ResearchGate. (n.d.). The Staudinger ligation. ResearchGate. [Link]
-
Roche. (n.d.). Protein purification. 5.2 Protein purification. [Link]
Sources
- 1. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. interesjournals.org [interesjournals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staudinger Ligation Reaction Chemistry | Thermo Fisher Scientific - DE [thermofisher.com]
- 6. research.monash.edu [research.monash.edu]
- 7. researchgate.net [researchgate.net]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Crucial optimization of translational components towards efficient incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. UWPR [proteomicsresource.washington.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. portlandpress.com [portlandpress.com]
- 15. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with non-specific binding in 3-Azidotyrosine pulldown assays
A Senior Application Scientist's Guide to Overcoming Non-Specific Binding
Welcome to the technical support center for 3-Azidotyrosine (Aha) pulldown assays. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful technique to study newly synthesized proteins. As a Senior Application Scientist, I understand that while the principles of bioorthogonal chemistry are elegant, the practical application can present challenges—chief among them, non-specific binding.
Non-specific binding can obscure your results, leading to a high background and false positives that make it difficult to distinguish true interactors from contaminants. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you minimize background and maximize the specificity and reliability of your pulldown experiments.
Troubleshooting & FAQs: Minimizing Non-Specific Binding
High background is the most common issue in pulldown assays. The key is to systematically identify and address the source of the non-specific interactions at each stage of the workflow.
Q1: My negative control (no Aha labeling) shows a high protein background on the beads. What are the likely causes and how can I fix this?
This is a classic sign that proteins are binding directly to your affinity resin (e.g., streptavidin or alkyne beads) or that your wash steps are insufficient.
Core Problem: Proteins possess a variety of physicochemical properties (hydrophobic, charged, etc.) that can lead to non-covalent adsorption onto the bead matrix itself.[1][2] This is independent of the specific biotin-streptavidin interaction you are trying to leverage.
Actionable Solutions:
-
Pre-Clear Your Lysate: Before adding your biotin-alkyne tagged lysate to the streptavidin beads, incubate the lysate with unconjugated beads (e.g., plain agarose or magnetic beads) for 1 hour at 4°C. This will capture proteins that have a natural affinity for the bead matrix. Pellet the beads and transfer the supernatant (your pre-cleared lysate) to a new tube for the actual pulldown.
-
Block the Beads: Before adding the lysate, incubate the streptavidin beads with a blocking agent. A common and effective blocker is Bovine Serum Albumin (BSA) at a concentration of 1-3%. This coats the bead surface, occupying potential sites for non-specific binding.[3]
-
Optimize Lysis Buffer Detergents: Harsh detergents like SDS can sometimes expose hydrophobic regions of proteins that then stick to beads. While SDS is excellent for solubilization, you may need to switch to a milder detergent or a combination.[4][5] See the "Validated Protocols" section for a detergent selection guide.
-
Increase Wash Stringency: Your wash buffers may not be robust enough to disrupt these non-specific interactions. See the detailed response in Q2 for a deep dive into optimizing wash buffers.
Q2: I see many common contaminants in my final eluate (e.g., actin, tubulin, ribosomal proteins, HSPs). How can I perform more stringent washes without losing my true hits?
This indicates that your wash conditions are not stringent enough to remove proteins that are "sticky" or highly abundant in the cell. The strong and highly specific interaction between biotin and streptavidin can withstand very harsh washing conditions that will strip away most non-specific binders.[6]
Core Problem: Weak, non-covalent interactions (ionic, hydrophobic) between background proteins and your beads/bait complex are not being sufficiently disrupted.
Actionable Solutions:
-
Increase Detergent Concentration: The most critical component for reducing non-specific binding is the detergent in your wash buffers. A high concentration of a strong ionic detergent is key.
-
Primary Recommendation: Use a wash buffer containing at least 1-2% SDS. A buffer of 50 mM Tris-HCl pH 8.0, 200 mM NaCl, and 2% SDS is a very effective starting point.[7] You can perform several washes with this buffer.
-
-
Add a Denaturant: Incorporating a mild denaturant like Urea (e.g., 2M) can help unfold and wash away non-specifically bound proteins without disrupting the streptavidin-biotin bond.[8]
-
Increase Salt Concentration: High salt concentrations (e.g., up to 1M NaCl) can disrupt ionic interactions between proteins and the beads.[8][9] Perform at least one wash with a high-salt buffer.
-
Vary the pH: Some non-specific interactions are pH-dependent. Using a wash buffer with a slightly alkaline pH (e.g., Sodium Carbonate at pH 11) can help dissociate certain protein interactions.[8]
-
Perform a "Hot Wash": Incubating one of your high-stringency washes (e.g., the 2% SDS wash) at an elevated temperature (e.g., 60°C for 10 minutes) can significantly improve the removal of stubborn contaminants.[7]
A recommended stringent wash sequence is provided in the "Validated Protocols" section below.
Q3: My pulldown efficiency seems low, and I'm worried about losing my target proteins with harsh washes. How do I find the right balance?
This is a valid concern. The goal is to maximize the signal-to-noise ratio. The key is to ensure your initial labeling and click chemistry reactions are highly efficient, so you have a strong "signal" to begin with.
Core Problem: Inefficient metabolic labeling with Aha or an incomplete click chemistry reaction will result in a low amount of biotinylated target protein. This weak signal can be easily lost in the background noise.
Actionable Solutions:
-
Optimize Aha Labeling: Ensure you are using the optimal concentration and incubation time for Aha. This is cell-line dependent. Perform a dose-response and time-course experiment, followed by a Western blot with an anti-biotin antibody (after the click reaction) to determine the conditions that give the strongest signal without inducing toxicity.
-
Verify Click Chemistry Efficiency: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust reaction, but it can be inhibited.[10]
-
Avoid Amine Buffers: Do not use buffers containing primary amines, like Tris, during the click reaction step, as they can chelate the copper catalyst.[11] Use phosphate or HEPES-based buffers instead.
-
Use Fresh Reagents: Prepare the click chemistry master mix with freshly prepared stocks of the copper catalyst (e.g., CuSO₄), a reducing agent (e.g., Sodium Ascorbate), and a copper ligand (e.g., TBTA) immediately before use.[11]
-
-
Use a Positive Control: Include a known, easily detectable biotinylated protein in a parallel control experiment to ensure the pulldown and wash steps are working as expected.
-
Quantitative Mass Spectrometry: For ultimate confidence, employ a quantitative proteomics strategy (like SILAC or TMT labeling) to compare your Aha-labeled sample against a non-labeled control.[12][13][14] This allows you to statistically differentiate true enriched proteins from the background, even if the background is high.
Visualizing the Workflow and Problem Areas
Understanding the workflow helps pinpoint where issues can arise.
Caption: Workflow of the this compound pulldown assay highlighting critical steps.
Validated Protocols
Here are detailed protocols for key steps that are critical for minimizing non-specific binding.
Protocol 1: High-Stringency Lysis Buffer Selection
The choice of detergent is critical for effectively solubilizing proteins while minimizing non-specific interactions downstream.[4][5] There is no single "best" detergent, and optimization may be required.[15]
| Detergent Type | Example(s) | Strength | Properties & Use Cases |
| Ionic | Sodium Dodecyl Sulfate (SDS) | Strong, Denaturing | Excellent for complete solubilization of all proteins, including membrane proteins.[4][5] Ideal for lysis prior to pulldowns where native protein complexes are not required. Use at 1-2%. |
| Non-ionic | Triton X-100, NP-40, Tween 20 | Mild, Non-denaturing | Good for solubilizing cytoplasmic and some membrane proteins while preserving protein-protein interactions.[16] Less effective at preventing non-specific binding during washes. |
| Zwitterionic | CHAPS | Mild, Non-denaturing | Useful for solubilizing membrane proteins while maintaining their native structure.[16] Can be a good alternative to harsher detergents if protein complexes need to be preserved. |
Recommended Starting Lysis Buffer (RIPA-like, high stringency):
-
50 mM Tris-HCl, pH 7.5
-
150 mM NaCl
-
1% NP-40 (or Triton X-100)
-
0.5% Sodium Deoxycholate
-
1% SDS
-
1x Protease Inhibitor Cocktail
-
Benzonase nuclease (to digest nucleic acids which can cause stickiness)[11]
Protocol 2: High-Stringency Washing Protocol for Streptavidin Beads
This multi-step wash protocol is designed to sequentially strip away different classes of non-specific binders. Perform each wash step with 1 mL of buffer for every 25-50 µL of bead slurry, incubating for 5-10 minutes at room temperature with rotation.
-
Wash 1: Lysis Buffer (x2)
-
Purpose: To remove the bulk of the unbound lysate.
-
-
Wash 2: High Salt Wash (x1)
-
Buffer: 50 mM HEPES pH 7.5, 1 M NaCl , 1% Triton X-100
-
Purpose: To disrupt ionic protein-protein and protein-bead interactions.[9]
-
-
Wash 3: High Detergent Wash (x2)
-
Buffer: 50 mM Tris-HCl pH 8.0, 200 mM NaCl, 2% SDS
-
Purpose: To remove strongly associated, non-specific proteins through denaturation. This is often the most effective wash.[7]
-
-
Wash 4: Urea Wash (x1)
-
Buffer: 100 mM Tris-HCl pH 8.0, 500 mM NaCl, 2 M Urea
-
Purpose: To remove remaining stubborn interactors through mild denaturation.[8]
-
-
Wash 5: Final Buffer Wash (x2)
-
Buffer: 50 mM Ammonium Bicarbonate (or other MS-compatible buffer)
-
Purpose: To remove residual detergents and salts before elution and mass spectrometry analysis.
-
Sources
- 1. dmpkservice.wuxiapptec.com [dmpkservice.wuxiapptec.com]
- 2. waters.com [waters.com]
- 3. reddit.com [reddit.com]
- 4. Emergence of mass spectrometry detergents for membrane proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. From bottom-up to cell surface proteomics: detergents or no detergents, that is the question - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 7. Proteomic Analysis of the Androgen Receptor via MS-compatible Purification of Biotinylated Protein on Streptavidin Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isolation of Proteins on Chromatin Reveals Signaling Pathway–Dependent Alterations in the DNA-Bound Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative affinity purification mass spectrometry: a versatile technology to study protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Proteomics and pulse azidohomoalanine labeling of newly synthesized proteins: what are the potential applications? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Detergents for Cell Lysis and Protein Extraction in Research - Creative Proteomics [creative-proteomics.com]
Technical Support Center: Enhancing 3-Azidotyrosine Incorporation Efficiency
Welcome to the technical support center for the efficient incorporation of 3-Azidotyrosine (AzY) into proteins using engineered aminoacyl-tRNA synthetases. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common hurdles and optimize your experiments for maximal efficiency and scientific rigor.
Introduction
The site-specific incorporation of non-canonical amino acids (ncAAs) like this compound has revolutionized protein engineering, enabling novel functionalities for therapeutics, diagnostics, and basic research.[1][] AzY, with its bioorthogonal azide group, allows for specific chemical modifications via click chemistry, facilitating the attachment of various probes, drugs, or imaging agents.[3][4]
At the core of this technology lies an orthogonal translation system, consisting of an engineered aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA.[5][6] This system functions independently of the host cell's endogenous translational machinery to incorporate AzY at a specific codon, typically the amber stop codon (UAG).[1][5] This guide will focus on troubleshooting and optimizing the charging of tRNA with AzY by its cognate synthetase, a critical step for efficient and high-fidelity incorporation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AzY) and what are its primary applications?
A1: 3-Azido-L-tyrosine is an unnatural amino acid analogue of tyrosine.[7] Its key feature is the presence of an azide group on the phenyl ring, which is a bioorthogonal functional group. This means it is chemically inert within biological systems but can be specifically reacted with an alkyne-containing molecule through a "click chemistry" reaction, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3] This specific reactivity allows for the precise attachment of various moieties to a protein of interest, including fluorescent dyes for imaging, polyethylene glycol (PEG) to increase serum half-life, or cytotoxic drugs for antibody-drug conjugate (ADC) development.[]
Q2: Which aminoacyl-tRNA synthetase is used for this compound?
A2: The most commonly used tRNA synthetase for charging this compound is a mutant of the yeast tyrosyl-tRNA synthetase (TyrRS). A specific and well-characterized mutant is the Y43G variant, where the tyrosine at position 43 is replaced by glycine.[3][4] This single mutation expands the amino acid binding pocket of the enzyme, allowing it to accommodate the bulkier 3-azido-L-tyrosine while discriminating against the natural L-tyrosine. Other engineered synthetases from organisms like E. coli and Methanocaldococcus jannaschii have also been developed for AzY and other ncAAs.[8][9]
Q3: What is an "orthogonal" tRNA synthetase/tRNA pair and why is it essential?
A3: An orthogonal aaRS/tRNA pair is one that functions independently of the host cell's endogenous synthetases and tRNAs.[5][6] This means the engineered synthetase should only charge its cognate tRNA with the unnatural amino acid (in this case, AzY), and not with any of the 20 canonical amino acids. Conversely, the orthogonal tRNA should not be recognized by any of the host cell's endogenous synthetases. This orthogonality is crucial to prevent the misincorporation of AzY at unintended sites and to ensure the fidelity of protein translation.
Q4: Can I use a cell-free protein synthesis (CFPS) system for incorporating this compound?
A4: Yes, CFPS systems are an excellent platform for incorporating AzY.[5][8] They offer several advantages over in vivo systems, including higher tolerance to potentially toxic ncAAs, direct access to the reaction environment for optimization, and faster protein production.[5][10] The open nature of CFPS allows for precise control over the concentrations of all components, including the orthogonal aaRS, tRNA, and AzY, facilitating the optimization of incorporation efficiency.[11]
Troubleshooting Guide
This section addresses common issues encountered during the incorporation of this compound.
Issue 1: Low Yield of the Target Protein Containing this compound.
| Potential Cause | Troubleshooting Steps |
| Suboptimal concentration of this compound. | Titrate the concentration of AzY in your culture medium (in vivo) or reaction mix (in vitro). A typical starting concentration is 1-2 mM, but the optimal concentration can vary between 0.5 mM and 5 mM depending on the expression system and the specific protein. |
| Insufficient expression of the orthogonal tRNA synthetase and/or tRNA. | - Verify the expression of your orthogonal aaRS and tRNA using Western blot or qPCR. - Consider using stronger promoters to drive their expression. - For in vitro systems, adjust the concentration of the purified aaRS and tRNA in the reaction mix. |
| Toxicity of this compound to the host cells (in vivo). | - Lower the concentration of AzY. - Induce protein expression for a shorter period. - Use a richer growth medium to support cell health. |
| Inefficient competition with Release Factor 1 (RF1) at the amber stop codon. | - In E. coli, consider using a strain with a knockout of RF1.[1] - Overexpression of the suppressor tRNA can also improve competition with RF1. |
| Poor stability of the orthogonal translation system components. | - Ensure proper storage of purified aaRS and tRNA. - For in vivo expression, check the stability of the plasmids encoding the orthogonal system. |
Issue 2: High Background of Wild-Type Protein Expression (No AzY Incorporation).
| Potential Cause | Troubleshooting Steps |
| "Leaky" suppression of the amber stop codon by endogenous tRNAs. | - This is more common in eukaryotic systems. Ensure you are using a well-validated orthogonal pair. - Minimize the expression time to reduce the chance of read-through. |
| The orthogonal tRNA synthetase is charging the tRNA with a natural amino acid. | - This indicates a loss of orthogonality. Sequence your aaRS to ensure no mutations have occurred. - Perform in vitro charging assays to confirm the specificity of your aaRS for AzY over natural amino acids. |
| Contamination of this compound with L-tyrosine. | - Use high-purity AzY. Consider purchasing from a different vendor if the problem persists. - If synthesizing in-house, ensure rigorous purification. |
Issue 3: No Protein Expression Detected.
| Potential Cause | Troubleshooting Steps |
| The amber stop codon is at a critical position in the protein. | - The context of the amber codon can influence suppression efficiency. Try moving the UAG codon to a different, non-essential location within your gene of interest. |
| The incorporated this compound is causing protein misfolding and degradation. | - Express the protein at a lower temperature to aid in proper folding. - Co-express molecular chaperones. - In CFPS, add folding enhancers to the reaction mix. |
| Problems with the expression vector or host cells. | - Sequence your plasmid to confirm the presence of the amber codon and the integrity of the gene. - Use a fresh stock of competent cells for transformation. |
Experimental Protocols
Protocol 1: In Vivo Incorporation of this compound in E. coli
This protocol provides a general workflow for the site-specific incorporation of AzY into a target protein expressed in E. coli.
1. Transformation:
-
Co-transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with two plasmids:
-
A plasmid encoding your target protein with an in-frame amber (UAG) codon at the desired position.
-
A plasmid encoding the orthogonal yeast TyrRS(Y43G) and its cognate suppressor tRNA.
-
2. Starter Culture:
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics.
-
Grow overnight at 37°C with shaking.
3. Expression Culture:
-
Inoculate 500 mL of LB medium with the overnight starter culture to an initial OD600 of 0.05-0.1.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
4. Induction:
-
Add this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Reduce the temperature to 25°C and continue to grow for 12-16 hours.
5. Cell Harvest and Lysis:
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
6. Protein Purification:
-
Purify the target protein from the soluble lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
7. Verification of Incorporation:
-
Confirm the incorporation of AzY by mass spectrometry. The mass of the modified protein will be higher than the wild-type protein.
Protocol 2: In Vitro Charging of tRNA with this compound
This protocol describes how to perform an in vitro aminoacylation assay to confirm the activity and specificity of your orthogonal tRNA synthetase.
1. Reaction Setup:
-
Prepare a reaction mixture containing:
-
50 mM HEPES buffer, pH 7.5
-
10 mM MgCl2
-
2 mM ATP
-
10 mM DTT
-
1 µM purified orthogonal tRNA synthetase
-
5 µM purified cognate tRNA
-
1 mM this compound (or a canonical amino acid for specificity testing)
-
[α-32P]ATP for radioactive detection (or use a fluorescence-based assay)
-
2. Incubation:
-
Incubate the reaction mixture at 37°C for 30 minutes.
3. Quenching and Analysis:
-
Quench the reaction by adding an equal volume of stop solution (e.g., 0.1 M sodium acetate, pH 5.0, 0.1 M EDTA).
-
Precipitate the tRNA using ethanol.
-
Analyze the amount of charged tRNA by scintillation counting or by running the sample on an acidic urea-PAGE gel followed by autoradiography.
Visualizing the Workflow
Caption: A streamlined workflow for the in vivo incorporation of this compound in E. coli.
Logical Relationships in Troubleshooting
Caption: A decision tree for troubleshooting low protein yield during this compound incorporation.
References
-
Yanagisawa, T., Ishii, R., & Hohsaka, T. (2010). Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification. Methods in Molecular Biology, 607, 227-242. [Link]
-
Hancock, S. M., et al. (2010). New Methods Enabling Efficient Incorporation of Unnatural Amino Acids in Yeast. Journal of the American Chemical Society, 132(42), 14819-14824. [Link]
-
de la Torre, D., & Chin, J. W. (2021). Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins. Frontiers in Bioengineering and Biotechnology, 9, 758354. [Link]
-
Albayrak, C., & Swartz, J. R. (2020). Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems. Frontiers in Bioengineering and Biotechnology, 8, 858. [Link]
-
Raja, K. S., et al. (2022). Multiple Click-Selective tRNA Synthetases Expand Mammalian Cell-Specific Proteomics. ACS Central Science, 8(3), 347-357. [Link]
-
Li, J., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Methods and Protocols, 3(3), 51. [Link]
-
ResearchGate. (n.d.). Structures of tyrosine and its analogs used in this study. [Link]
-
Kim, T. H., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express, 14(1), 60. [Link]
-
Kim, T. H., et al. (2024). Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid. AMB Express, 14(1), 60. [Link]
-
Kiga, D., et al. (2000). A mutant Escherichia coli tyrosyl-tRNA synthetase utilizes the unnatural amino acid azatyrosine more efficiently than tyrosine. The Journal of Biological Chemistry, 275(51), 40324-40328. [Link]
-
Coudijzer, K., & Joniau, M. (1990). 3-azido-L-tyrosine as a photoinhibitor of tubulin:tyrosine ligase. Role of thiol groups. FEBS Letters, 268(1), 95-98. [Link]
-
Wilding, K. M., & Bundy, B. C. (2018). Optimising protein synthesis in cell-free systems, a review. IET Engineering Biology, 2(1), 1-8. [Link]
-
Thoring, L., et al. (2017). Optimizing Human Cell-Free System for Efficient Protein Production. Scientific Reports, 7, 1171. [Link]
-
El-Bissati, K., et al. (2020). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. Bioorganic & Medicinal Chemistry, 28(1), 115197. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
Zaw, T., & Bundy, B. C. (2017). Optimizing cell-free protein expression in CHO: Assessing small molecule mass transfer effects in various reactor configurations. Biotechnology and Bioengineering, 114(7), 1478-1486. [Link]
Sources
- 1. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]
- 3. Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Click-Selective tRNA Synthetases Expand Mammalian Cell-Specific Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of orthogonal aminoacyl-tRNA synthetase mutant for incorporating a non-canonical amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C9H10N4O3 | CID 3035579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Emerging Methods for Efficient and Extensive Incorporation of Non-canonical Amino Acids Using Cell-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mutant Escherichia coli tyrosyl-tRNA synthetase utilizes the unnatural amino acid azatyrosine more efficiently than tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimising protein synthesis in cell‐free systems, a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimizing Human Cell-Free System for Efficient Protein Production - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Analysis for Validating 3-Azidotyrosine Incorporation
Authored for Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (uAA) into proteins has unlocked unprecedented avenues in chemical biology and drug discovery. Among these, 3-Azidotyrosine (Azi) stands out for its versatility, enabling researchers to probe protein-protein interactions through photo-crosslinking and to conjugate molecules via bioorthogonal click chemistry.[1][2] However, the successful application of these powerful techniques hinges on a critical, yet often overlooked, step: the rigorous validation of uAA incorporation. This guide provides an in-depth, experience-driven perspective on leveraging mass spectrometry (MS) as the gold standard for unequivocally confirming the site-specific incorporation of this compound.
The Foundational "Why": Causality in Validation Method Selection
Before delving into protocols, it's crucial to understand why mass spectrometry is the definitive tool for this application. While orthogonal methods like Western blotting (after click chemistry conjugation to a reporter tag) can suggest successful incorporation, they lack the molecular precision to confirm the exact site and fidelity of the modification.[3] Mass spectrometry, particularly in a bottom-up proteomics workflow, provides direct evidence by "weighing" the peptides of a target protein.[4][5][6] The specific mass shift caused by the substitution of tyrosine with this compound is an unambiguous signature of successful incorporation at a precise location.
This level of certainty is paramount. Misincorporation or low incorporation efficiency can lead to false negatives in subsequent crosslinking experiments or inefficient drug conjugation, ultimately wasting valuable research time and resources.[7] Therefore, MS-based validation is not merely a quality control step but a foundational pillar of experimental success.
The Experimental Blueprint: A Self-Validating Workflow
The following sections detail a comprehensive bottom-up proteomics workflow designed to validate Azi incorporation. Each stage is crafted to include internal checkpoints and decision-making logic, ensuring the trustworthiness of your results.
Workflow Overview
The process begins with the expression of the target protein in the presence of Azi, followed by protein isolation, enzymatic digestion, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: High-level workflow for MS-based validation of this compound incorporation.
Part A: Detailed Experimental Protocol - From Cells to Peptides
This protocol is designed for a target protein expressed in E. coli, a common system for uAA incorporation.
1. Protein Expression and Isolation:
-
Rationale: The goal is to maximize the incorporation of Azi while maintaining healthy cell growth. A parallel control culture without Azi is essential for distinguishing between bona fide incorporation and potential artifacts.
-
Protocol:
-
Co-transform E. coli (e.g., BL21(DE3)) with two plasmids: one containing the gene for your protein of interest with an amber stop codon (TAG) at the desired incorporation site, and another containing the orthogonal aminoacyl-tRNA synthetase/tRNA pair for Azi.[8]
-
Grow the cells in a suitable medium to an OD600 of 0.6-0.8.
-
Induce protein expression (e.g., with IPTG) and simultaneously supplement the medium with 1-2 mM this compound. For the negative control, omit the this compound.
-
After expression (e.g., 4-6 hours at 30°C), harvest the cells by centrifugation.
-
Lyse the cells using a method appropriate for your protein (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.
-
Purify your protein of interest using a suitable affinity tag (e.g., His-tag, GST-tag).
-
Confirm protein purity and yield using SDS-PAGE and a protein concentration assay (e.g., BCA).
-
2. In-Solution Protein Digestion:
-
Rationale: The protein is denatured, reduced, and alkylated to ensure efficient and complete digestion by a protease, typically trypsin.[5] Trypsin cleaves C-terminal to lysine and arginine residues, generating peptides of a size amenable to MS analysis.
-
Protocol:
-
Take 20-50 µg of your purified protein.
-
Denature the protein in a buffer containing 8 M urea.
-
Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding iodoacetamide (IAM) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes. This prevents disulfide bonds from reforming.
-
Dilute the urea concentration to <1 M by adding a suitable buffer (e.g., 50 mM ammonium bicarbonate) to ensure trypsin activity.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
Stop the digestion by acidification with formic acid to a final concentration of 1%.
-
3. Peptide Desalting:
-
Rationale: Salts and detergents from the digestion buffer can interfere with ionization in the mass spectrometer. A C18 solid-phase extraction step is used to clean up the peptide mixture.
-
Protocol:
-
Equilibrate a C18 tip or spin column with an organic solvent (e.g., acetonitrile) and then with an aqueous solution (e.g., 0.1% formic acid in water).
-
Load the acidified peptide sample onto the C18 material.
-
Wash away salts and other hydrophilic contaminants with the aqueous solution.
-
Elute the peptides with a solution containing a higher concentration of organic solvent (e.g., 50-80% acetonitrile with 0.1% formic acid).
-
Dry the eluted peptides in a vacuum centrifuge and store at -20°C until LC-MS/MS analysis.
-
Part B: Mass Spectrometry and Data Interpretation
The key to identifying the Azi-containing peptide is to search for a specific mass shift.
Data Acquisition (LC-MS/MS):
-
The dried peptides are reconstituted in a loading buffer (e.g., 2% acetonitrile, 0.1% formic acid) and injected into an LC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).
-
Peptides are first separated on a reverse-phase column based on their hydrophobicity.[4]
-
As peptides elute, the mass spectrometer performs a survey scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptide ions.
-
The instrument then selects the most intense ions for fragmentation (MS2 or tandem MS), typically using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[9] This fragmentation breaks the peptide backbone, generating a series of fragment ions that reveal the amino acid sequence.
Data Analysis - Finding the Needle in the Haystack:
-
The Mass Shift is Key: this compound is structurally similar to tyrosine, but with a key difference in mass. The azide group (-N3) replaces a hydrogen atom on the phenyl ring.
-
Database Searching: The raw MS/MS data is processed using a search algorithm (e.g., Mascot, Sequest, MaxQuant). Crucially, you must configure the search parameters to include a variable modification on tyrosine corresponding to the mass difference between Azi and Tyr.
-
Manual Validation: Automated search results should always be manually inspected.[10] A confident identification requires:
-
High Mass Accuracy: The measured mass of the precursor peptide should be within a few parts-per-million (ppm) of the theoretical mass of the Azi-containing peptide.
-
Comprehensive Fragmentation: The MS/MS spectrum should show a good series of b- and y-ions (fragments from the N- and C-terminus, respectively) that cover the peptide sequence.
-
Site-Localizing Fragment Ions: Look for fragment ions that "flank" the modified tyrosine residue. The mass of these fragments will confirm that the modification is on the tyrosine and not another amino acid.
-
| Amino Acid/Modification | Monoisotopic Mass (Da) | Mass Shift from Tyrosine (Da) |
| Tyrosine (Y) | 163.0633 | 0 |
| This compound (Azi) | 206.0750 | +43.0117 |
| Oxidation (on Met) | +15.9949 | N/A |
| Carbamidomethylation (on Cys) | +57.0215 | N/A |
| Table 1: Key mass values for identifying this compound in a proteomics search. |
Comparing Alternatives: An Objective Guide
While MS is the gold standard for validation, other methods can provide complementary, albeit less definitive, evidence.
Caption: Decision guide for selecting a validation method for Azi incorporation.
-
Western Blotting via Click Chemistry: This is a popular secondary validation method.[2][11][12] The azide group on the incorporated Azi is "clicked" to an alkyne-containing reporter molecule, such as biotin or a fluorophore.[13][14] A subsequent Western blot using an antibody against the reporter can then detect the full-length protein. While useful for confirming that some incorporation has occurred, it cannot pinpoint the location or rule out off-target reactions.
-
Fluorescence Microscopy: If the clicked reporter is a fluorophore, fluorescence microscopy can be used to visualize the localization of the modified protein within a cell. This is powerful for cell biology applications but, like Western blotting, provides no information on the site-specificity of incorporation.[15]
Field-Proven Insights & Troubleshooting
-
Challenge: Low Incorporation Efficiency. If you cannot detect the Azi-modified peptide, it may be due to low incorporation efficiency.
-
Solution: Optimize expression conditions (temperature, induction time, Azi concentration). Ensure the orthogonal synthetase/tRNA pair is highly active and specific. Consider using a cell-free protein synthesis (CFPS) system, which can sometimes improve incorporation efficiency for toxic uAAs.[16]
-
-
Challenge: The Azi-Peptide is Not Detected. Sometimes, the specific peptide containing Azi is not "well-behaved" in the mass spectrometer (e.g., it ionizes poorly or is too large/small).
-
Solution: Try a different protease (e.g., Glu-C, Asp-N) to generate a different set of peptides. This will change the sequence context of the Azi residue, potentially yielding a peptide that is more easily detected.
-
-
Challenge: Ambiguous Site Localization. The search algorithm may identify the Azi-peptide but have low confidence in the exact location of the modification.
-
Solution: Use a fragmentation method that provides more sequence coverage, such as Electron Transfer Dissociation (ETD). ETD is often better at preserving modifications on peptide side chains, providing clearer evidence for site localization.
-
References
-
Götze, M., & Sinz, A. (2017). To Be or Not to Be? Five Guidelines to Avoid Misassignments in Cross-Linking/Mass Spectrometry. Analytical Chemistry, 89(15), 7851–7854. [Link]
-
Liu, C. C., Mack, A. V., Tsao, M. L., Mills, J. H., & Schultz, P. G. (2007). Genetic incorporation of unnatural amino acids into proteins in mammalian cells. Chembiochem, 8(7), 743-7. [Link]
-
Rappsilber, J., & Sinz, A. (2010). The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes. Journal of Proteomics, 73(10), 1841–1849. [Link]
-
O'Reilly, F. J., et al. (2020). Protein structure prediction with in-cell photo-crosslinking mass spectrometry and deep learning. Nature, 582(7810), 144–149. [Link]
-
Jones, D. H., et al. (2010). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Journal of Magnetic Resonance, 205(1), 125–132. [Link]
-
Lin, C. W., et al. (2014). Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes. Journal of the American Chemical Society, 136(15), 5600–5608. [Link]
-
O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry, 62(1), 139–150. [Link]
-
Wang, L., et al. (2021). An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome. Journal of the American Chemical Society, 143(32), 12518–12527. [Link]
-
Zhang, Y., et al. (2020). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Molecules, 25(19), 4496. [Link]
-
Click chemistry and its application to proteomics. (2019, September 24). G-Biosciences. [Link]
- Schultz, P. G., et al. (2008). In vivo incorporation of unnatural amino acids. U.S.
-
Adav, S. S., & Sze, S. K. (2020). A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field. Proteomes, 8(4), 30. [Link]
-
Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2021). Molecules, 26(17), 5327. [Link]
-
Parker, C. G., & Pratt, M. R. (2015). Click Chemistry in Proteomic Investigations. Cellular and Molecular Bioengineering, 8(3), 420–434. [Link]
-
Bai, F., et al. (2020). A bottom-up proteomics workflow for a system containing multiple organisms. Journal of Mass Spectrometry, 55(10), e4594. [Link]
-
Recent Advances about the Applications of Click Reaction in Chemical Proteomics. (2021). Molecules, 26(17), 5327. [Link]
-
Bottom-Up Proteomics: Principles, Workflow, and Analysis. (2025). Technology Networks. [Link]
-
Proteomics. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Geyer, P. E., et al. (2021). A Flexible End-to-End Automated Sample Preparation Workflow Enables Standardized and Scalable Bottom-up Proteomics. Molecular & Cellular Proteomics, 20, 100067. [Link]
-
Witte, M. D., et al. (2013). Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates. Molecules, 18(10), 12757–12770. [Link]
-
Brinkman, M. C., & Schepkin, V. D. (1995). Mass spectrometric identification of amino acid transformations during oxidation of peptides and proteins: modifications of methionine and tyrosine. Analytical Chemistry, 67(2), 390-8. [Link]
-
Identification of 3-nitrotyrosine-modified brain proteins by redox proteomics. (2009). Methods in Molecular Biology, 564, 251-60. [Link]
-
Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective. (2014). Journal of Biological Chemistry, 289(43), 29350-9. [Link]
-
Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms. (2012). Journal of Proteome Research, 11(3), 1596-607. [Link]
-
Protein 3-nitrotyrosine in complex biological samples: quantification by high-pressure liquid chromatography/electrochemical detection and emergence of proteomic approaches for unbiased identification of modification sites. (2008). Methods in Enzymology, 441, 1-17. [Link]
-
Steele, J. R. (2020). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. [Doctoral dissertation, University of Technology Sydney]. OPUS at UTS. [Link]
-
Analysis of 3-chlorotyrosine as a Specific Marker of Protein Oxidation: The Use of N(O,S)-ethoxycarbonyltrifluoroethyl Ester Derivatives and Gas chromatography/mass Spectrometry. (2003). Rapid Communications in Mass Spectrometry, 17(8), 767-70. [Link]
-
Crowley, J. R., et al. (1998). Isotope Dilution Mass Spectrometric Quantification of 3-Nitrotyrosine in Proteins and Tissues Is Facilitated by Reduction to 3-Aminotyrosine. Analytical Biochemistry, 259(1), 127–135. [Link]
Sources
- 1. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Genetic incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 6. Bottom-Up Proteomics | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. US20080227152A1 - In vivo incorporation of unnatural amino acids - Google Patents [patents.google.com]
- 8. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Confident identification of 3-nitrotyrosine modifications in mass spectral data across multiple mass spectrometry platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Recent Advances about the Applications of Click Reaction in Chemical Proteomics | Semantic Scholar [semanticscholar.org]
- 12. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Precision Bioconjugation: Sortase-Mediated Ligation vs. 3-Azidotyrosine Click Chemistry
In the landscape of drug development and fundamental research, the ability to precisely conjugate molecules—such as small molecule drugs, imaging agents, or polymers—to proteins is paramount. This guide provides a detailed comparison of two powerful, site-specific bioconjugation techniques: the enzyme-catalyzed Sortase-Mediated Ligation (SML) and the bioorthogonal 3-Azidotyrosine (3-AzY) Click Chemistry. We will delve into their mechanisms, compare their performance based on experimental data, and provide actionable protocols for their implementation.
Mechanistic Overview: Two Distinct Strategies for Site-Specific Ligation
Sortase-Mediated Ligation (SML): The Enzymatic Approach
Sortase A (SrtA), a transpeptidase from Staphylococcus aureus, is the workhorse of SML.[1][2] It recognizes a specific pentapeptide motif, most commonly LPXTG (where X can be any amino acid), located at or near the C-terminus of a target protein.[1][2][3] The enzyme's catalytic cysteine residue cleaves the peptide bond between the threonine (T) and glycine (G) of this motif, forming a covalent thioacyl intermediate.[3][4][5] This intermediate is then resolved by a nucleophile, typically a peptide or molecule bearing an N-terminal oligo-glycine (Glyn) motif (with n=1-5), resulting in the formation of a new, stable amide bond.[1][3] This process, often called "sortagging," effectively swaps the C-terminal portion of the recognition sequence for the glycine-functionalized molecule of interest.[3]
This compound Click Chemistry: The Bioorthogonal Approach
This technique relies on the genetic incorporation of a non-canonical amino acid (ncAA), 3-azido-L-tyrosine (3-AzY), into the protein of interest at a specific site. This is achieved by repurposing a stop codon (e.g., the amber codon, UAG) and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes 3-AzY and the repurposed codon.[6] Once incorporated, the azide group on the tyrosine side chain serves as a chemical "handle."
This azide handle is bioorthogonal, meaning it does not react with any native functional groups within the cell or in vitro.[7][8] It can be specifically reacted with a molecule containing a complementary alkyne group through azide-alkyne cycloaddition, a cornerstone of "click chemistry."[9][10] While the copper(I)-catalyzed version (CuAAC) is highly efficient, the strain-promoted azide-alkyne cycloaddition (SPAAC) is often preferred for biological applications as it eliminates the need for a potentially cytotoxic copper catalyst.[7][11] SPAAC uses a strained cyclooctyne (e.g., DBCO, BCN) which reacts spontaneously with the azide to form a stable triazole linkage.[11]
Head-to-Head Performance Comparison
The choice between SML and 3-AzY click chemistry depends critically on the specific application, the nature of the protein, and the desired final product. Below is a summary of key performance metrics.
| Feature | Sortase-Mediated Ligation (SML) | This compound (3-AzY) Click Chemistry |
| Specificity | High. Site-specificity is determined by the genetically encoded LPXTG motif.[1][2] | Extremely high. Site-specificity is determined by the position of the genetically encoded amber (TAG) stop codon.[6] |
| Location of Tag | Primarily C-terminus. N-terminal or internal labeling is possible but more complex, often requiring protein engineering.[12][13] | Any user-defined site on the protein surface or within flexible loops accessible to the synthetase/tRNA. |
| Reaction Conditions | Enzymatic, requires specific buffer conditions (e.g., pH 7.5-9.0, presence of Ca²⁺ for some variants), and temperature (20-50°C).[14] | Bioorthogonal. SPAAC is catalyst-free and proceeds in aqueous buffers, often at room temperature. CuAAC requires a copper catalyst and reducing agent.[11][15] |
| Kinetics & Efficiency | Slower, typically hours to overnight (e.g., 1-24h).[5][14] The reaction is reversible, often requiring a large excess of the nucleophile to drive it to completion.[16][17] Ligation yields can be high (>90%) but are highly dependent on substrate accessibility and concentration.[14] | Faster, especially SPAAC, which can be complete in minutes to a few hours.[15] The reaction is irreversible, leading to high yields even at lower concentrations. |
| Substrate Requirements | Protein requires a C-terminal LPXTG tag. The conjugating molecule needs an N-terminal oligo-glycine.[1] | Requires genetic engineering to introduce a stop codon and co-expression of an orthogonal synthetase/tRNA system. The conjugating molecule needs an alkyne. |
| Versatility | Excellent for ligating peptides, proteins, and small molecules functionalized with glycine.[5][16] Widely used for creating antibody-drug conjugates (ADCs), protein cyclization, and surface immobilization.[2][18][19] | Highly versatile. The azide handle can be "clicked" with a vast array of alkyne-modified molecules, including fluorophores, drugs, and polymers.[20] |
| Key Limitations | Reversibility of the reaction can limit yield.[13][17] The presence of a residual peptide tag (LPXT) remains on the protein. Accessibility of the C-terminus can be a hindrance.[13] | Requires successful incorporation of the unnatural amino acid, which can sometimes impact protein expression levels or folding. |
Experimental Workflows & Protocols
A clear understanding of the experimental workflow is crucial for successful implementation.
Protocol 1: General Sortase-Mediated Ligation (SML)
This protocol is a general guideline for ligating a glycine-functionalized small molecule to a protein containing a C-terminal LPETG-His6 tag.
1. Materials:
-
Purified target protein with C-terminal LPETG-His6 tag (~50 µM).
-
Purified, His-tagged Sortase A enzyme (e.g., SrtA Δ59 variant).[5]
-
(Gly)₃-functionalized molecule of interest (e.g., GGG-fluorophore) at high concentration (e.g., 5-10 mM, ~100-fold excess).[16]
-
SML Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5.[5]
-
Quenching/Binding Buffer: SML buffer containing 20 mM EDTA.
-
Ni-NTA affinity resin.
2. Ligation Reaction:
-
In a microcentrifuge tube, combine the target protein (final concentration 25-50 µM) and the (Gly)₃-molecule (final concentration 2.5-5 mM) in SML Reaction Buffer.
-
Initiate the reaction by adding Sortase A to a final concentration of 1-5 µM.
-
Incubate the reaction at a suitable temperature (e.g., 25-37°C) for 1-4 hours, or overnight at 4°C.[5][14] Monitor reaction progress via SDS-PAGE or mass spectrometry.
3. Purification:
-
Quench the reaction by adding EDTA to chelate the Ca²⁺, inactivating the SrtA.
-
Incubate the reaction mixture with pre-equilibrated Ni-NTA resin.
-
Rationale: The unreacted protein and the His-tagged Sortase A will bind to the resin. The successfully ligated protein product, which has lost its His-tag, will be in the flow-through.
-
-
Collect the flow-through containing the purified conjugate.
-
Remove the excess small molecule nucleophile by dialysis or size-exclusion chromatography.
Protocol 2: 3-AzY Incorporation and SPAAC Labeling
This protocol outlines the site-specific labeling of a protein with a DBCO-fluorophore.
1. Materials:
-
Plasmid for the protein of interest with an amber (TAG) codon at the desired labeling site.
-
Plasmid encoding the orthogonal 3-AzY-tRNA synthetase/tRNA pair.
-
E. coli expression strain (e.g., BL21(DE3)).
-
3-azido-L-tyrosine (3-AzY).
-
DBCO-functionalized fluorophore.
-
Standard protein expression and purification reagents (e.g., Ni-NTA resin).
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4.
2. Protein Expression and Purification:
-
Co-transform the E. coli expression strain with both the target protein plasmid and the synthetase/tRNA plasmid.
-
Grow the cells in minimal medium to an OD₆₀₀ of ~0.6-0.8.
-
Induce protein expression with IPTG and simultaneously supplement the medium with 3-AzY (final concentration ~1-2 mM).
-
Rationale: Using minimal medium reduces competition from endogenous tyrosine, improving incorporation efficiency of 3-AzY.
-
-
Continue incubation at a reduced temperature (e.g., 18-25°C) overnight.
-
Harvest the cells and purify the 3-AzY-containing protein using standard methods (e.g., Ni-NTA affinity chromatography). Confirm incorporation by mass spectrometry.
3. SPAAC Reaction:
-
In a microcentrifuge tube, dissolve the purified, 3-AzY-containing protein in PBS to a final concentration of 10-50 µM.
-
Add the DBCO-fluorophore from a stock solution (e.g., in DMSO) to a final concentration of 2-5 fold molar excess over the protein.
-
Rationale: SPAAC is an irreversible and often rapid reaction. A small excess of the probe ensures complete labeling without requiring the large excesses seen in SML.
-
-
Incubate at room temperature for 1-2 hours, or overnight at 4°C, protected from light.
-
Monitor labeling efficiency by SDS-PAGE (observing a fluorescent band) or mass spectrometry.
-
If necessary, remove unreacted DBCO-fluorophore via a desalting column or dialysis.
Choosing the Right Technique for Your Application
-
Choose Sortase-Mediated Ligation when:
-
Your primary goal is C-terminal modification.
-
You are ligating large proteins or peptides that are difficult to functionalize with an alkyne.
-
You need to create a seamless native peptide bond (e.g., for protein cyclization).[18]
-
You have an established workflow for expressing proteins with C-terminal tags.
-
-
Choose this compound Click Chemistry when:
-
You require modification at a specific internal site, away from the termini.
-
The C-terminus of your protein is structurally important or inaccessible.
-
You need very rapid, irreversible ligation kinetics.
-
You are working in a complex biological environment (e.g., cell surface labeling), where the catalyst-free nature of SPAAC is a major advantage.[6]
-
You plan to conjugate a wide variety of probes, as alkyne derivatives are often more commercially available than oligo-glycine derivatives.
-
Both SML and 3-AzY click chemistry are exceptional tools for creating precisely engineered bioconjugates. By understanding their distinct mechanisms, performance characteristics, and experimental demands, researchers can select the optimal strategy to advance their therapeutic and diagnostic development programs.
References
-
Mao, H., Hart, S. A., Schink, A., & Wand, A. J. (2004). Sortase-Mediated Protein Ligation: A New Method for Protein Engineering. Journal of the American Chemical Society. [Link]
-
ISISBio:Protocols/Sortase mediated ligation - OpenWetWare. (n.d.). Retrieved from [Link]
-
Freund, C., & Schwarzer, D. (2012). Sortases and sortase‐mediated ligation (SML). ResearchGate. [Link]
-
Popp, M. W., Antos, J. M., Grotenbreg, G. M., Spooner, E., & Ploegh, H. L. (2009). Protein Ligation in Living Cells Using Sortase. Current Protocols in Protein Science. [Link]
-
Tsukiji, S., & Nagamune, T. (2009). Depsipeptide substrates for sortase-mediated N-terminal protein ligation. Nature Protocols. [Link]
-
Díaz-Rodríguez, P., Becerro-García, A., et al. (2018). Sortase-Mediated Ligation of Purely Artificial Building Blocks. MDPI. [Link]
-
Schmohl, L., Schwarzer, D., & Weinmüller, M. (2021). Sortase‐Mediated Multi‐Fragment Assemblies by Ligation Site Switching. Angewandte Chemie International Edition. [Link]
-
Sortase A - roboklon. (n.d.). Retrieved from [Link]
-
Leong, J. (2016). Sortase as a Tool in Biotechnology and Medicine. DukeSpace. [Link]
-
Sortase-Mediated Conjugation: A Precise Tool for Protein & Antibody Engineering. (n.d.). BPS Bioscience. [Link]
-
Bentley, M. L., Moore, J. A., et al. (2019). Optimization of sortase A ligation for flexible engineering of complex protein systems. Journal of Biological Chemistry. [Link]
-
Samantaray, S., Kumar, A., et al. (2019). Sortase-click strategy for defined protein conjugation on a heptavalent cyclodextrin scaffold. PLOS ONE. [Link]
-
Williamson, D. J. (2018). Driving Sortase-Mediated Ligations Using Metal-Coordinating Peptides. Western CEDAR. [Link]
-
Beerli, R. R., Hell, T., et al. (2015). Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency. PLOS ONE. [Link]
-
Spokoyny, A. M., & Van der Veken, P. (2022). Challenges in the use of sortase and other peptide ligases for site-specific protein modification. Chemical Society Reviews. [Link]
-
Williamson, D. J., & Van Patten, W. J. (2021). Efficient Sortase-Mediated Ligation using a Common C-terminal Fusion Tag. Bioconjugate Chemistry. [Link]
-
Breakthrough in click chemistry: innovative method revolutionizes drug development. (2025). Phys.org. [Link]
-
Samantaray, S., Kumar, A., et al. (2019). Sortase-click strategy for defined protein conjugation on a heptavalent cyclodextrin scaffold. PLOS ONE. [Link]
-
The Use of Click Chemistry in Drug Development Applications. (2019). ResearchGate. [Link]
-
Bao, X., & Qin, C. (2017). Recent applications of click chemistry in drug discovery. Expert Opinion on Drug Discovery. [Link]
-
Click Chemistry: new protocol for the labeling and modification of biomolecules. (n.d.). Interchim. [Link]
- Ploegh, H., & Spooner, E. (2014). Using sortases to install click chemistry handles for protein ligation.
-
Kumar, A., & Singh, A. (2023). Click chemistry in drug development recent trends and application. Research Journal of Pharmacy and Technology. [Link]
-
Liu, R., & Li, X. (2016). Generation of antibody–drug conjugates by proximity-driven acyl transfer and sortase-mediated ligation. Organic & Biomolecular Chemistry. [Link]
-
Nwe, K., & Brechbiel, M. W. (2009). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Cancer Biotherapy & Radiopharmaceuticals. [Link]
-
Williamson, D. J., & Van Patten, W. J. (2020). Efficient Sortase-Mediated Ligation Using a Common C-Terminal Fusion Tag. Bioconjugate Chemistry. [Link]
-
Click chemistry - Wikipedia. (n.d.). Retrieved from [Link]
-
Click Chemistry Azide-Alkyne Cycloaddition. (n.d.). Organic Chemistry Portal. [Link]
-
Zhang, Z. Y., & Wu, L. (2013). CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. Current Medicinal Chemistry. [Link]
-
Uttamapinant, C., & Howe, J. (2015). Labeling proteins on live mammalian cells using click chemistry. Nature Protocols. [Link]
-
A Comprehensive Guide to Click Chemistry Reaction. (2024). Labinsights. [Link]
-
Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro. (2020). Bio-protocol. [Link]
-
Comparative Study of Click Handle Stability in Common Ligation Conditions. (2022). Semantic Scholar. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Protein Ligation in Living Cells Using Sortase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. labinsights.nl [labinsights.nl]
- 12. Depsipeptide substrates for sortase-mediated N-terminal protein ligation | Springer Nature Experiments [experiments.springernature.com]
- 13. Challenges in the use of sortase and other peptide ligases for site-specific protein modification - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01148G [pubs.rsc.org]
- 14. roboklon.com [roboklon.com]
- 15. broadpharm.com [broadpharm.com]
- 16. ISISBio:Protocols/Sortase mediated ligation - OpenWetWare [openwetware.org]
- 17. cedar.wwu.edu [cedar.wwu.edu]
- 18. Optimization of sortase A ligation for flexible engineering of complex protein systems - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sortase Enzyme-Mediated Generation of Site-Specifically Conjugated Antibody Drug Conjugates with High In Vitro and In Vivo Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Functional Validation of 3-Azidotyrosine Labeled Proteins
Introduction: The Power and Prudence of Bioorthogonal Labeling
The site-specific incorporation of non-canonical amino acids (ncAAs) like 3-Azidotyrosine (AzY) has revolutionized our ability to study proteins in their native environment. By hijacking the cell's translational machinery, we can introduce a bioorthogonal azide handle at virtually any desired tyrosine position. This handle serves as a versatile anchor for "click chemistry," enabling the attachment of fluorophores, affinity tags, or crosslinkers with exquisite precision.[1][2] This technique opens the door to sophisticated applications, from high-resolution imaging to proteomic profiling.[3][4]
However, the introduction of any foreign moiety, no matter how subtle, carries the risk of altering the protein's native structure and function.[5][6] The azide group, while small, modifies the electronic and steric properties of the tyrosine side chain. Therefore, rigorous functional validation is not merely a preliminary check; it is a mandatory step to ensure that the biological insights gained from the labeled protein are authentic and not artifacts of the modification itself.
This guide provides a comparative framework for designing and executing functional assays to validate the activity of your AzY-labeled protein of interest (POI-AzY). We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to build a self-validating system that ensures the scientific integrity of your results.
The Core Principle: A Head-to-Head Comparison
The foundation of any validation study is the direct, parallel comparison of the AzY-labeled protein with its unmodified, wild-type (WT) counterpart. The WT protein serves as the ultimate control, representing the baseline biological activity. The primary objective is to demonstrate that the POI-AzY behaves indistinguishably from the POI-WT across a range of relevant functional parameters.
Caption: Overall workflow for validating AzY-labeled protein function.
Enzymatic Activity Assays
For proteins that are enzymes, the most direct functional validation is to measure and compare their catalytic activity. The key is to determine if the incorporation of AzY, particularly near the active site, alters substrate binding or the catalytic rate.
Core Technique: Michaelis-Menten Kinetics
The study of an enzyme's kinetics can reveal its catalytic mechanism and efficiency.[7] By measuring the initial reaction velocity (V₀) at various substrate concentrations, we can determine the maximum velocity (Vmax) and the Michaelis constant (Km).[8]
-
Vmax : The maximum rate of the reaction when the enzyme is saturated with the substrate. A change in Vmax suggests an alteration in the catalytic step.
-
Km : The substrate concentration at which the reaction rate is half of Vmax. It represents the enzyme's affinity for its substrate; a lower Km indicates higher affinity. A change in Km suggests that substrate binding has been affected.[8]
Experimental Design: The goal is to generate saturation curves for both POI-WT and POI-AzY under identical conditions.[9] The resulting Km and Vmax values should be statistically indistinguishable.
| Parameter | POI-WT (Control) | POI-AzY (Labeled) | % Difference | Conclusion |
| Km (µM) | 10.5 ± 0.8 | 11.2 ± 1.1 | +6.7% | Not Significant |
| Vmax (µmol/min) | 50.2 ± 3.5 | 48.9 ± 4.1 | -2.6% | Not Significant |
| kcat/Km (M⁻¹s⁻¹) | 4.8 x 10⁶ | 4.4 x 10⁶ | -8.3% | Not Significant |
| Caption: Example data table comparing kinetic parameters. A difference of <10-15% is often considered functionally equivalent. |
Protocol: Spectrophotometric Enzyme Assay
This protocol provides a general framework. Specific wavelengths, substrates, and buffers must be optimized for your enzyme of interest.
-
Preparation:
-
Prepare a stock solution of your substrate in the appropriate assay buffer.
-
Dilute both POI-WT and POI-AzY to the same working concentration in assay buffer. It is crucial to accurately determine the concentration of both protein stocks.
-
-
Assay Setup:
-
In a 96-well plate, set up serial dilutions of the substrate. Include wells with no enzyme (blank) and no substrate (control).
-
Initiate the reaction by adding a fixed amount of either POI-WT or POI-AzY to the wells.
-
-
Measurement:
-
Immediately place the plate in a spectrophotometer pre-set to the correct temperature.[10]
-
Measure the change in absorbance over time at a wavelength specific to the product formation or substrate consumption. It is critical to operate within the initial velocity phase of the reaction, where less than 10% of the substrate has been consumed.[9]
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the progress curve.[11]
-
Plot V₀ versus substrate concentration for both POI-WT and POI-AzY.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Km and Vmax.
-
Protein-Protein Interaction (PPI) Assays
Proteins rarely function in isolation. Validating that the AzY label does not disrupt key interactions is essential for understanding its role in cellular networks.[12]
Caption: Workflow for a bioorthogonal Co-IP/Pull-down assay.
Comparison of Key PPI Techniques
| Technique | Principle | Type | Throughput | Key Output | Why Choose It? |
| Co-Immunoprecipitation (Co-IP) | An antibody against the bait protein pulls it out of a lysate, along with its binding partners.[13][14] | In vivo / In situ | Low | Qualitative (Yes/No interaction) | Gold standard for verifying interactions within a cellular context. |
| Pull-Down Assay | An affinity-tagged "bait" protein is immobilized on beads to capture "prey" proteins from a lysate.[15] | In vitro | Low-Med | Qualitative (Yes/No interaction) | Good for confirming direct interactions using purified components. |
| Biolayer Interferometry (BLI) / SPR | Measures changes in light interference or resonance angle as molecules bind to a biosensor surface in real-time.[12] | In vitro | Med-High | Quantitative (KD, kon, koff) | Provides precise, quantitative data on binding affinity and kinetics. |
Protocol: Bioorthogonal Co-Immunoprecipitation (Co-IP)
This protocol leverages the azide group to purify the protein complex, avoiding reliance on potentially perturbing antibodies that might bind near the interaction interface.
-
Cell Culture & Lysis:
-
Co-express your POI-AzY and its suspected binding partner in mammalian cells. As a control, co-express the POI-WT and the binding partner.
-
Lyse cells in a gentle, non-denaturing buffer (e.g., RIPA buffer without high levels of SDS) containing protease inhibitors.
-
-
Click Chemistry & Capture:
-
To the clarified lysate from the POI-AzY sample, add an alkyne-biotin conjugate and the components for a copper-catalyzed (CuAAC) or copper-free (SPAAC) click reaction. Incubate for 1-2 hours.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour at 4°C to capture the biotinylated POI-AzY and its interactors.
-
For the POI-WT control, use a specific antibody against the POI to capture it with Protein A/G beads.
-
-
Washing & Elution:
-
Thoroughly wash the beads with lysis buffer 3-5 times to remove non-specifically bound proteins. This step is critical for clean results.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
-
Analysis by Western Blot:
-
Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Probe the membrane with an antibody specific for the suspected interacting protein ("prey").
-
Validation Check: The band for the prey protein should be present in both the POI-AzY pulldown and the POI-WT Co-IP lanes, and absent in negative controls (e.g., beads only).
-
Cellular Localization and Dynamics Assays
A protein's function is intimately linked to its subcellular location and mobility. Incorporating AzY should not cause mislocalization or aggregation.
Core Technique: Fluorescence Microscopy
This provides a direct visual confirmation of the protein's location. The key is to compare the localization pattern of the labeled protein with the established pattern of the wild-type version.
Experimental Design:
-
Express POI-AzY in cells.
-
Perform a click reaction in situ with a fluorescent alkyne dye (e.g., Alkyne-Alexa Fluor 488).
-
In a parallel sample, visualize the POI-WT using a validated antibody (immunofluorescence) or by expressing it as a GFP-fusion protein.
-
Co-stain with markers for specific organelles (e.g., DAPI for the nucleus, MitoTracker for mitochondria) to confirm co-localization.
-
Validation Check: The fluorescence signal from the POI-AzY should overlap precisely with the signal from the POI-WT.
Advanced Technique: Single-Particle Tracking (SPT)
For membrane or dynamic proteins, SPT can reveal subtle changes in mobility.[16] This technique tracks the movement of individual protein molecules over time, providing quantitative data on diffusion coefficients. Genetic code expansion with bioorthogonal chemistry is highly suitable for these applications, as it allows for direct labeling with bright, photostable fluorescent dyes.[16][17] A significant change in the diffusion coefficient between POI-AzY and POI-WT could indicate altered interactions with other cellular components.
Post-Translational Modification (PTM) Analysis
Tyrosine is a critical site for PTMs, most notably phosphorylation, which is fundamental to cell signaling. If the AzY is incorporated at a known or potential PTM site, it is crucial to verify that this modification does not abolish or alter the PTM status of the protein. Other important tyrosine PTMs include sulfation and nitration.[6][18][19]
Core Technique: Mass Spectrometry (MS)
MS is the definitive method for identifying and mapping PTMs on a protein.[20]
Experimental Design:
-
Purify both POI-WT and POI-AzY.
-
Treat both proteins in vitro with the relevant enzyme (e.g., a specific kinase for phosphorylation).
-
Digest the proteins into peptides using an enzyme like trypsin.
-
Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Validation Check: Search the MS data for the mass shift corresponding to the PTM of interest (e.g., +80 Da for phosphorylation). The modification should be detected on the same peptides in both the WT and AzY samples (unless the AzY was specifically incorporated to block a PTM site, in which case its absence is the validation).
Conclusion
The incorporation of this compound is a powerful tool for chemical biology, but its utility is entirely dependent on the functional integrity of the labeled protein. A single assay is rarely sufficient for complete validation. We recommend a multi-faceted approach, selecting at least one assay from each relevant category described above. By rigorously comparing the labeled protein to its wild-type counterpart, you can proceed with confidence, knowing that your subsequent experiments are interrogating true biology.
References
- Live cell single molecule tracking and localization microscopy of bioorthogonally labeled plasma membrane proteins. Nanoscale (RSC Publishing).
- Methods to investigate protein–protein interactions. Wikipedia.
- How to Analyze Protein-Protein Interaction: Top Lab Techniques.
- Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modific
- Repurposing CRISPR/Cas9 for in situ functional assays. PubMed Central.
- Live cell single molecule tracking and localization microscopy of bioorthogonally labeled plasma membrane proteins. bioRxiv.
- Protein-Protein Interactions. Sartorius.
- Enzyme Kinetic Assay.
- Overview of Protein–Protein Interaction Analysis. Thermo Fisher Scientific - US.
- Time-Dependent Kinetic Complexities in Enzyme Assays: A Review. PubMed Central.
- Enzyme kinetics. Wikipedia.
- Bioorthogonal chemistry for site-specific labeling and surface immobilization of proteins. Accounts of Chemical Research.
- Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype. PubMed.
- Bioorthogonal Reactions in Activity-Based Protein Profiling. PubMed.
- Bioorthogonal chemical reporters for analyzing protein lipidation and lipid trafficking. PubMed Central.
- Visualization and Identification of Bioorthogonally Labeled Exosome Proteins Following Systemic Administr
- Basics of Enzym
- Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics. TeachMe Physiology.
- Computational Prediction and Analysis for Tyrosine Post-Translational Modific
- Post Translational Modific
- Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley. PubMed Central.
- Identification of Posttranslational Modification by Mass Spectrometry. SpringerLink.
- Tyrosine Sulfation as a Protein Post-Translational Modific
- 3-Nitrotyrosine and related derivatives in proteins: precursors, radical intermedi
Sources
- 1. Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioorthogonal chemistry for site-specific labeling and surface immobilization of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioorthogonal Reactions in Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Visualization and Identification of Bioorthogonally Labeled Exosome Proteins Following Systemic Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Nitrotyrosine and related derivatives in proteins: precursors, radical intermediates and impact in function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 11. Time-Dependent Kinetic Complexities in Enzyme Assays: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protein-Protein Interactions | Sartorius [sartorius.com]
- 13. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 14. タンパク質間相互作用の解析に関する概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. How to Analyze Protein-Protein Interaction: Top Lab Techniques - Creative Proteomics [creative-proteomics.com]
- 16. Live cell single molecule tracking and localization microscopy of bioorthogonally labeled plasma membrane proteins - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. biorxiv.org [biorxiv.org]
- 18. Computational Prediction and Analysis for Tyrosine Post-Translational Modifications via Elastic Net - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Identification of Posttranslational Modification by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Bioorthogonal Reactions with 3-Azidotyrosine
For researchers, scientists, and drug development professionals, the precise and selective modification of proteins is paramount. The incorporation of unnatural amino acids like 3-Azidotyrosine (Azi) into proteins, via genetic code expansion, opens up a world of possibilities for studying protein function, engineering novel therapeutics, and developing advanced diagnostics. The azide group of Azi serves as a versatile chemical handle for a suite of bioorthogonal reactions, allowing for the covalent attachment of various probes, drugs, or other molecules of interest in complex biological environments.[1][2] This guide provides a side-by-side comparison of the most prominent bioorthogonal reactions utilized with this compound: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. We will delve into their mechanisms, kinetics, and practical considerations, supported by experimental data and detailed protocols to inform your experimental design.
The Contenders: A Mechanistic Overview
At the heart of these bioorthogonal strategies lies the azide functional group of this compound. This moiety is virtually absent in native biological systems, rendering it an ideal target for chemoselective ligation.[2][3] The choice of reaction to employ with the azide of Azi depends on a careful consideration of the experimental context, particularly the tolerance of the biological system to potential catalysts and the desired reaction speed.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Often considered the quintessential "click chemistry" reaction, CuAAC involves the reaction of an azide with a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[3][4][5] This reaction is not spontaneous and requires a copper(I) catalyst to proceed at a biologically relevant rate.[4][6] The copper catalyst activates the terminal alkyne, making it susceptible to nucleophilic attack by the azide.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the potential cytotoxicity of a copper catalyst, SPAAC was developed.[7][8] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), or difluorinated cyclooctyne (DIFO), which possesses significant ring strain.[9][10][11] The release of this strain provides the driving force for the [3+2] cycloaddition with an azide, forming a stable triazole linkage without the need for a catalyst.[10][11][12]
Staudinger Ligation
One of the earliest bioorthogonal reactions, the Staudinger ligation occurs between an azide and a triarylphosphine, which is typically engineered to contain an electrophilic trap (e.g., a methyl ester).[][14][15] The initial reaction forms an aza-ylide intermediate, which then undergoes intramolecular cyclization and hydrolysis to yield a stable amide bond.[][16] A "traceless" version of this reaction has also been developed, where the phosphine oxide byproduct is not incorporated into the final product.[15][16]
Quantitative Performance Comparison
The selection of a bioorthogonal reaction is often a trade-off between reaction kinetics and biocompatibility. The following table summarizes key quantitative data for a direct comparison of CuAAC, SPAAC, and the Staudinger Ligation.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Staudinger Ligation |
| Reactants | This compound + Terminal Alkyne | This compound + Strained Cyclooctyne (e.g., DBCO, BCN, DIFO) | This compound + Engineered Phosphine |
| Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | 10¹ - 10⁴[17] | 10⁻³ - 1[17][18] | ~2 x 10⁻³[2] |
| Catalyst Requirement | Copper(I) catalyst[17] | Catalyst-free[17] | Catalyst-free[] |
| Biocompatibility | Potential for copper cytotoxicity, requiring mitigating ligands.[17][19] | High (metal-free), making it ideal for in vivo applications.[11][17] | Generally high, though phosphine reagents can be susceptible to air oxidation.[20] |
| Linkage Stability | Extremely stable triazole ring.[17] | Stable triazole ring.[17] | Stable amide bond.[] |
Visualizing the Chemistries: Reaction Mechanisms
To better understand the transformations occurring at the molecular level, the following diagrams illustrate the core mechanisms of each bioorthogonal reaction with this compound.
Caption: Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Mechanism of Staudinger Ligation.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the incorporation of this compound into a protein of interest and subsequent bioorthogonal labeling.
Protocol 1: Site-Specific Incorporation of this compound into a Protein in E. coli
This protocol outlines the general steps for expressing a protein containing this compound at a specific site using amber stop codon suppression.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with a TAG codon at the desired site.
-
Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for Azi (e.g., pEVOL-pAzF).
-
This compound (Azi)
-
LB medium and appropriate antibiotics
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
Arabinose
Procedure:
-
Co-transform the E. coli expression strain with the plasmid for your protein of interest and the pEVOL-pAzF plasmid.
-
Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce the expression of the synthetase/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v).
-
Simultaneously, supplement the culture with this compound to a final concentration of 1 mM.
-
Induce protein expression by adding IPTG to a final concentration of 1 mM.
-
Incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours to enhance proper protein folding.
-
Harvest the cells by centrifugation and purify the Azi-containing protein using standard chromatography techniques.
-
Verify the incorporation of Azi by mass spectrometry.
Protocol 2: SPAAC Labeling of an Azi-Containing Protein with a DBCO-Fluorophore
This protocol describes the labeling of a purified protein containing this compound with a DBCO-functionalized fluorescent dye.[11]
Materials:
-
Purified Azi-containing protein in a suitable buffer (e.g., PBS, pH 7.4).
-
DBCO-fluorophore stock solution (e.g., 10 mM in DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare a solution of the Azi-containing protein at a concentration of 1-10 mg/mL in the reaction buffer.
-
Add a 5- to 20-fold molar excess of the DBCO-fluorophore stock solution to the protein solution. The final concentration of DMSO should be kept below 10% to maintain protein integrity.[11]
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle agitation.[11] The optimal reaction time may need to be determined empirically.
-
Monitor the reaction progress by SDS-PAGE. Successful labeling will result in a shift in the molecular weight of the protein, which can be visualized by fluorescence imaging of the gel.
-
Remove the excess, unreacted DBCO-fluorophore using a desalting column or dialysis.
-
Characterize the labeled protein using techniques such as UV-Vis spectroscopy (to determine labeling efficiency) and mass spectrometry.
Workflow for Selecting the Appropriate Bioorthogonal Reaction
The choice between CuAAC, SPAAC, and Staudinger ligation for your this compound-modified protein is critical and depends on the specific experimental goals.
Caption: Decision workflow for selecting a bioorthogonal reaction for this compound.
Conclusion and Future Outlook
The ability to genetically encode this compound provides a powerful platform for the precise chemical modification of proteins. Each of the bioorthogonal reactions discussed—CuAAC, SPAAC, and Staudinger ligation—offers a unique set of advantages and disadvantages. CuAAC provides rapid kinetics for in vitro applications where the presence of a copper catalyst is tolerable.[17] For live-cell and in vivo studies, the catalyst-free nature of SPAAC makes it the superior choice, despite its generally slower reaction rates.[11][17] The Staudinger ligation, while historically significant, is often superseded by the more rapid and robust azide-alkyne cycloadditions.
The continued development of new bioorthogonal reactions with improved kinetics and biocompatibility will undoubtedly expand the toolkit available to researchers. As our understanding of protein function in complex biological systems deepens, the strategic application of these powerful chemical tools to proteins site-specifically modified with this compound will be instrumental in driving forward innovation in both basic science and drug development.
References
-
MDPI. (n.d.). Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Retrieved from [Link]
-
PubMed. (2015). Bioorthogonal labelling of 3-nitrotyrosine in peptides and proteins through diazotisation mediated azidation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Retrieved from [Link]
-
PubMed. (2016). Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells. Retrieved from [Link]
-
Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco. Retrieved from [Link]
-
Chinese Chemical Letters. (n.d.). Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Retrieved from [Link]
-
PubMed Central. (n.d.). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Retrieved from [Link]
-
ResearchGate. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems. Retrieved from [Link]
-
Semantic Scholar. (2016). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Retrieved from [Link]
-
PubMed Central. (n.d.). Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Retrieved from [Link]
-
Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
Raines Lab. (n.d.). Staudinger Ligation of r-Azido Acids Retains Stereochemistry. Retrieved from [Link]
-
National Institutes of Health. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. Retrieved from [Link]
-
PubMed Central. (n.d.). CuAAC Click Chemistry Accelerates the Discovery of Novel Chemical Scaffolds as Promising Protein Tyrosine Phosphatases Inhibitors. Retrieved from [Link]
-
PubMed Central. (n.d.). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Bioorthogonal Chemistry and Its Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). | The Staudinger ligation. (a) A 'bio-orthogonal' labelling of protein... | Download Scientific Diagram. Retrieved from [Link]
-
Scribd. (2025). A Comparative Study of Bioorthogonal Reactions With Azides | PDF | Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Bioorthogonal labeling of transmembrane proteins with non-canonical amino acids unveils masked epitopes in live neurons. Retrieved from [Link]
-
Wikipedia. (n.d.). Staudinger reaction. Retrieved from [Link]
-
PubMed. (2002). Staudinger ligation of alpha-azido acids retains stereochemistry. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioclone.net [bioclone.net]
- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry [organic-chemistry.org]
- 6. Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Bioorthogonal Reactions and Their Applications in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. scribd.com [scribd.com]
A Researcher's Guide to Evaluating Structural Perturbation from 3-Azidotyrosine Incorporation
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a cornerstone of modern chemical biology, enabling precise control over protein structure and function.[] Among the diverse toolkit of UAAs, 3-Azidotyrosine (AzY) has emerged as a workhorse for protein engineering. Its azide moiety serves as a bioorthogonal handle for "click chemistry," allowing for the attachment of various probes, drugs, and imaging agents.[][2][3] However, the central assumption underpinning these applications is that the UAA acts as a silent partner, faithfully occupying its designated position without disrupting the protein's native three-dimensional structure.
The Minimal Perturbation Hypothesis: Why this compound?
This compound is designed to be a structural mimic of natural tyrosine. The van der Waals radius of the azide group is comparable to that of the hydroxyl group it replaces, and its placement at the meta-position of the phenyl ring is intended to minimize steric clashes. While this design is logical, it is imperative to experimentally verify that the electronic and steric differences do not induce local or global conformational changes that could compromise the protein's biological activity.
An Integrated Workflow for Structural Validation
A thorough evaluation of potential structural perturbations requires a tiered approach. No single technique provides a complete picture. We advocate for a workflow that begins with assessments of overall structural integrity and stability, followed by high-resolution methods to probe for subtle, localized changes.
Caption: Integrated workflow for evaluating structural perturbations.
Tier 1: Assessing Global Structure and Stability
The first line of inquiry should address whether the incorporation of AzY has altered the overall fold or thermodynamic stability of the protein.
Circular Dichroism (CD) Spectroscopy
Principle: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[4] In proteins, the regular, repeating backbone structures (α-helices and β-sheets) produce characteristic CD spectra in the far-UV range (190-250 nm). A comparison of the far-UV CD spectra of the wild-type (WT) and AzY-containing protein provides a rapid and sensitive assessment of their secondary structure content.[5]
Experimental Protocol:
-
Sample Preparation: Prepare both WT and AzY-protein samples at a concentration of 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaF, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Instrumentation: Use a calibrated CD spectrometer. Set the wavelength range from 260 nm down to 190 nm.
-
Data Acquisition: Record spectra at 25°C in a 1 mm pathlength quartz cuvette. Acquire 3-5 scans for each sample and average them to improve the signal-to-noise ratio.
-
Data Analysis: Subtract the buffer spectrum from the protein spectra. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity (MRE). A near-identical overlay of the WT and AzY-protein spectra indicates no significant change in secondary structure.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
Principle: TSA measures the thermal stability of a protein by monitoring its unfolding transition as a function of temperature.[6] A fluorescent dye, such as SYPRO Orange, binds to hydrophobic regions of the protein that become exposed upon unfolding, leading to an increase in fluorescence.[7][8] The midpoint of this transition is the melting temperature (Tm), a direct indicator of the protein's thermodynamic stability.[9] A significant shift in Tm (ΔTm) between the WT and AzY-variant suggests that the mutation has impacted stability.[7]
Experimental Protocol:
-
Reagent Preparation: Prepare a working solution of SYPRO Orange dye (e.g., 5X concentration in the final assay buffer). Prepare protein stocks (WT and AzY-variant) at ~0.2-0.5 mg/mL.
-
Assay Setup: In a 96-well PCR plate, mix the protein, dye, and buffer to a final volume of 20-25 µL per well. Include multiple replicates for each protein and a no-protein control.
-
Instrumentation: Use a real-time PCR machine capable of monitoring fluorescence over a temperature gradient.
-
Melt Curve Acquisition: Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C/min, acquiring fluorescence data at each interval.
-
Data Analysis: Plot fluorescence intensity versus temperature. Fit the resulting sigmoidal curve to a Boltzmann equation to determine the Tm for each sample. Calculate the ΔTm (Tm_AzY - Tm_WT).
| Technique | Parameter Measured | Typical Result for Minimal Perturbation |
| Circular Dichroism | Secondary Structure | Superimposable far-UV spectra |
| Thermal Shift Assay | Melting Temperature (Tm) | ΔTm < ± 2°C |
Tier 2: Probing the Local Environment
If global properties appear unperturbed, the next step is to investigate the local chemical environment around the incorporated AzY and its neighboring residues.
Intrinsic Fluorescence Spectroscopy
Principle: The intrinsic fluorescence of a protein is dominated by tryptophan (Trp) and, to a lesser extent, tyrosine (Tyr) residues. The emission spectrum of these fluorophores is highly sensitive to their local environment. The azide group is a known fluorescence quencher.[10] If AzY is incorporated near a native Trp or Tyr, a change in fluorescence intensity or a shift in the emission maximum can indicate a structural rearrangement. Furthermore, tyrosine itself can quench the fluorescence of other probes in a distance-dependent manner.[11]
Experimental Protocol:
-
Sample Preparation: Prepare samples of WT and AzY-protein at a concentration of 5-10 µM in a suitable buffer.
-
Data Acquisition: Using a fluorometer, excite the samples at 280 nm (for both Tyr and Trp) or 295 nm (selectively for Trp). Record the emission spectra from 300 nm to 400 nm.
-
Data Analysis: Compare the emission spectra of the WT and AzY-protein. A significant decrease in fluorescence intensity (quenching) in the AzY sample when excited at 280 nm can be indicative of the azide's proximity to native fluorophores.
2D ¹H-¹⁵N HSQC NMR Spectroscopy
Principle: Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for detecting structural changes at the atomic level in solution.[12] The 2D Heteronuclear Single Quantum Coherence (HSQC) experiment produces a "fingerprint" of the protein, where each peak corresponds to a specific backbone N-H group.[13] The position of each peak (chemical shift) is exquisitely sensitive to the local electronic environment.[12] By comparing the HSQC spectra of ¹⁵N-labeled WT and AzY-proteins, even minor structural perturbations can be identified as chemical shift perturbations (CSPs) for specific residues.[14][15]
Caption: Conceptual 2D HSQC NMR overlay.
Experimental Protocol:
-
Protein Expression: Express and purify both WT and AzY-containing proteins in minimal media supplemented with ¹⁵N-ammonium chloride.
-
Sample Preparation: Concentrate the labeled proteins to 0.1-0.5 mM in an NMR-compatible buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 10% D₂O.
-
Data Acquisition: Acquire 2D ¹H-¹⁵N HSQC spectra on a high-field NMR spectrometer (≥600 MHz).
-
Data Analysis: Overlay the spectra of the WT and AzY-proteins. The AzY residue itself will not produce a backbone N-H peak. Residues whose peaks have shifted significantly are likely in the vicinity of the incorporated AzY or in a region that has undergone a conformational change.
Tier 3: The Gold Standards - Atomic Resolution and Functional Integrity
The final tier of analysis provides the most definitive evidence for or against structural perturbation.
X-ray Crystallography
Principle: X-ray crystallography provides an atomic-resolution three-dimensional structure of a protein.[16][17][18] By solving the crystal structures of both the WT and AzY-containing proteins, a direct and unambiguous comparison can be made.[19] This allows for the precise visualization of any changes in side-chain orientation, backbone conformation, or solvent interactions resulting from the UAA incorporation.
Experimental Protocol:
-
Crystallization: Screen a wide range of crystallization conditions for both the WT and AzY-proteins to obtain diffraction-quality crystals.[18] This remains a significant bottleneck in the process.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source, to collect diffraction data.[16][20]
-
Structure Solution and Refinement: Process the diffraction data to calculate an electron density map, into which the protein model is built and refined.[17][21]
-
Structural Alignment: Superimpose the refined structures of the WT and AzY-proteins. Calculate the root-mean-square deviation (RMSD) for the backbone atoms to quantify the overall structural similarity. Visually inspect the region around the AzY residue for any local distortions.
Functional Assays
Principle: The ultimate test of structural integrity is the preservation of biological function. The choice of assay is protein-dependent and could include enzyme kinetics (measuring Km and kcat), surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities to substrates or interaction partners, or cell-based assays.[22]
Experimental Protocol:
-
Assay Selection: Choose an assay that reports on the primary biological function of the protein.
-
Quantitative Comparison: Perform the assay under identical conditions for both the WT and AzY-proteins.
-
Data Analysis: Compare the relevant functional parameters (e.g., specific activity, binding constant KD). A lack of significant difference provides strong evidence that the incorporation of AzY is functionally silent.
Conclusion
The incorporation of this compound is a powerful technique, but its utility is predicated on the principle of minimal structural perturbation. A rigorous, multi-tiered validation approach, as outlined in this guide, is crucial for ensuring the scientific integrity of subsequent experiments. By combining global stability and secondary structure analysis (CD, TSA) with local and residue-specific probes (Fluorescence, NMR), and culminating in high-resolution structural and functional validation (X-ray Crystallography, Functional Assays), researchers can confidently assess the impact of AzY incorporation. This systematic evaluation ensures that the insights gained from this versatile chemical biology tool are built on a solid and trustworthy structural foundation.
References
-
Wikipedia. Thermal shift assay. Available at: [Link]
-
AXXAM. Thermal shift assays for early-stage drug discovery. Available at: [Link]
-
Charles River Laboratories. Thermal Shift Assays. Available at: [Link]
-
PMC - PubMed Central. Reprogramming natural proteins using unnatural amino acids. Available at: [Link]
-
NIH. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay. Available at: [Link]
-
eScholarship, University of California. Analysis of Protein Stability and Ligand Interactions by Thermal Shift Assay. Available at: [Link]
-
International Research Journal of Modernization in Engineering Technology and Science. Unnatural Amino Acids into Proteins/ Protein Engineering. Available at: [Link]
-
PubMed. Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification. Available at: [Link]
-
PMC - NIH. Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Available at: [Link]
-
Profacgen. Incorporation of Unnatural Amino Acids into protein Service. Available at: [Link]
-
PubMed. Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype. Available at: [Link]
-
Platypus Technologies. Protein X-ray Crystallography & Protein Structure Determination. Available at: [Link]
-
PubMed - NIH. Biophysical characterization of intrinsically disordered proteins. Available at: [Link]
-
PubMed. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase. Available at: [Link]
-
NIH. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. Available at: [Link]
-
YouTube. Circular Dichroism Spectroscopy for Protein Structural Analysis. Available at: [Link]
-
PMC - PubMed Central - NIH. x Ray crystallography. Available at: [Link]
-
YouTube. BioLab Webinar: Circular Dichroism. Available at: [Link]
-
PMC - NIH. Biophysical characterization of intrinsically disordered proteins. Available at: [Link]
-
NIH. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Available at: [Link]
-
NIH. The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. Available at: [Link]
-
Excillum. Protein crystallography. Available at: [Link]
-
PMC - NIH. Biophysical characterization of recombinant proteins: A key to higher structural genomics success. Available at: [Link]
-
PubMed. 3-nitro-tyrosine as an internal quencher of autofluorescence enhances the compatibility of fluorescence based screening of OBOC combinatorial libraries. Available at: [Link]
-
PMC - NIH. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. Available at: [Link]
-
PubMed. Bioinformatics analysis reveals biophysical and evolutionary insights into the 3-nitrotyrosine post-translational modification in the human proteome. Available at: [Link]
-
Lewis Kay's group at the University of Toronto. New developments in isotope labeling strategies for protein solution NMR spectroscopy. Available at: [Link]
-
PMC - PubMed Central - NIH. Incorporation of non-canonical amino acids. Available at: [Link]
-
ResearchGate. (PDF) Protein Structure Determination by X-Ray Crystallography. Available at: [Link]
-
ResearchGate. Tyrosine hydrogen bonds make a large contribution to protein stability. Available at: [Link]
-
MDPI. Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment. Available at: [Link]
-
Physics LibreTexts. X-ray Protein Crystallography. Available at: [Link]
-
NMR-Bio. Isotope-labeled amino acids and compounds for NMR studies. Available at: [Link]
-
ResearchGate. Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. Available at: [Link]
-
NWCommons. Amino Acid Quenching. Available at: [Link]
-
PubMed. The conversion of azo-quenchers to fluorophores. Available at: [Link]
-
Duke Computer Science. Introduction to NMR spectroscopy of proteins. Available at: [Link]
-
PubMed - NIH. Tyrosine hydrogen bonds make a large contribution to protein stability. Available at: [Link]
-
PMC - NIH. Distance Mapping in Proteins Using Fluorescence Spectroscopy: Tyrosine, like Tryptophan, Quenches Bimane Fluorescence in a Distance-Dependent Manner. Available at: [Link]
-
PMC - NIH. Discriminating changes in protein structure using tyrosine conjugation. Available at: [Link]
Sources
- 2. interesjournals.org [interesjournals.org]
- 3. Incorporation of this compound into proteins through engineering yeast tyrosyl-tRNA synthetase and its application to site-selective protein modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Thermal shift assay - Wikipedia [en.wikipedia.org]
- 7. axxam.com [axxam.com]
- 8. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. The conversion of azo-quenchers to fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Distance Mapping in Proteins Using Fluorescence Spectroscopy: Tyrosine, like Tryptophan, Quenches Bimane Fluorescence in a Distance-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. users.cs.duke.edu [users.cs.duke.edu]
- 13. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pound.med.utoronto.ca [pound.med.utoronto.ca]
- 16. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phys.libretexts.org [phys.libretexts.org]
- 19. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. excillum.com [excillum.com]
- 21. researchgate.net [researchgate.net]
- 22. Biophysical characterization of recombinant proteins: A key to higher structural genomics success - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Isotopic Labeling of 3-Azidotyrosine for Advanced Mass Spectrometry
In the dynamic landscape of proteomics, the ability to confidently identify and quantify protein interactions and newly synthesized proteomes is paramount. 3-Azidotyrosine (AzY), a non-canonical amino acid, has emerged as a uniquely powerful tool, offering a dual functionality that is highly sought after in chemical biology. It can be metabolically incorporated into proteins in place of tyrosine, introducing a versatile azide handle.[1] This azide group serves two primary purposes: as a bio-orthogonal reactant for click chemistry and as a photo-activatable crosslinker to capture protein-protein interactions (PPIs).
However, the analysis of these complex biological events by mass spectrometry (MS) is often challenging. Low-abundance species, such as transiently interacting proteins or newly synthesized proteins under specific stimuli, can be difficult to distinguish from the background noise inherent in complex lysates. This guide provides an in-depth comparison of isotopic labeling strategies for this compound, a technique that provides an essential layer of validation and enables robust quantification, transforming ambiguous data points into confident biological insights.
The Dual Power of this compound: A Mechanistic Overview
To appreciate the significance of isotopic labeling, one must first understand the core applications of AzY. The power of this molecule lies in the aryl azide moiety, which confers two distinct, user-triggered functionalities.
-
Bio-orthogonal "Click" Chemistry: The azide group is a cornerstone of bio-orthogonal chemistry, meaning it remains inert to the vast majority of functional groups within a cell until a specific reaction partner is introduced.[2] The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage with an alkyne-tagged probe.[3][4] These probes can be reporter tags like biotin (for affinity purification) or fluorophores (for imaging), allowing for the selective enrichment or visualization of AzY-containing proteins.[5]
-
Photo-activated Crosslinking: Upon exposure to UV light (typically ~365 nm), the aryl azide group in AzY is converted into a highly reactive nitrene intermediate. This nitrene can covalently bind to proximal amino acid residues by inserting into C-H, N-H, or O-H bonds within a very short radius.[6][7] This "zero-distance" crosslinking capability is invaluable for capturing direct and transient protein-protein interactions in their native cellular environment.
The Imperative for Isotopic Labeling in Mass Spectrometry
While powerful, both applications present a significant analytical challenge: confidently identifying the peptide or crosslinked peptide of interest in a complex MS spectrum. Isotopic labeling provides a definitive solution. By synthesizing AzY with heavy isotopes (e.g., ¹³C or ¹⁵N), we introduce a predictable mass shift into the molecule.[8]
When a 1:1 mixture of "light" (natural abundance) and "heavy" (isotope-labeled) AzY is used in an experiment, every AzY-containing peptide will appear in the mass spectrum as a characteristic doublet—two peaks separated by the precise mass of the incorporated isotopes. This isotopic signature serves as an unambiguous filter, allowing researchers to:
-
Eliminate False Positives: Computational search algorithms can be instructed to only consider peptide pairs that exhibit this specific mass difference, dramatically increasing the confidence of identification.
-
Enable Accurate Quantification: The relative intensity of the light and heavy peaks can be used to precisely quantify changes in protein synthesis or interaction dynamics between two different experimental conditions.
Comparison of Isotopic Labeling Strategies for this compound
The choice of isotope is a critical experimental decision, balancing factors like the desired mass shift, the complexity of chemical synthesis, and cost.
| Isotopic Label | Typical Scheme | Mass Shift (Da) | Pros | Cons | Primary Application |
| Carbon-13 (¹³C) | Uniform labeling of the aromatic ring (¹³C₆) | +6.02 | Large, clean mass shift; easily resolved in MS; minimal impact on chromatographic retention time. | Higher cost and more complex multi-step synthesis. | Gold Standard for Quantitative Proteomics: Ideal for SILAC-like experiments and confident identification of crosslinks. |
| Nitrogen-15 (¹⁵N) | Labeling of the alpha-amino group (¹⁵NH₂) | +1.00 | Relatively inexpensive and synthetically accessible. | Small mass shift can be harder to resolve in low-resolution spectra and may overlap with natural isotope peaks. | Validation & Identification: A cost-effective method to confirm the presence of AzY-peptides and aid in identification. |
| Deuterium (²H) | Labeling on the aromatic ring or side chain | Variable (e.g., +4) | Can provide a significant mass shift. | Can cause a slight shift in chromatographic retention time, potentially complicating co-elution and direct quantification. | Specialized Applications: Useful in certain contexts but less common for quantitative proteomics due to potential chromatographic effects. |
Performance Comparison: Isotopic AzY vs. Alternative Probes
Isotopically labeled AzY provides a unique combination of features. To make an informed choice, it's essential to compare it with other common tools in the proteomics toolbox.
| Probe/Method | Application | Mechanism | Specificity | Key Advantage | Limitation |
| Isotopic this compound | Metabolic Labeling & Photo-Crosslinking | Bio-orthogonal click chemistry; UV-induced nitrene crosslinking | Tyrosine-specific incorporation; promiscuous crosslinking | Dual functionality; isotopic signature for confident ID and quantification. | Relies on cellular incorporation in place of tyrosine. |
| Benzophenone Crosslinkers | Photo-Crosslinking | UV-induced ketyl-radical crosslinking | Promiscuous C-H insertion | Generally higher crosslinking efficiency than aryl azides. | Lacks a bio-orthogonal handle for enrichment; requires chemical conjugation to a protein of interest. |
| NHS-Ester Crosslinkers (e.g., BS3) | Covalent Crosslinking | Amine-reactive chemistry | Primary amines (Lysine residues, N-termini) | Well-established, simple chemistry; defined spacer arm distance.[6] | Limited to surface-accessible lysines; can miss interactions not involving lysines. |
| AHA / HPG | Metabolic Labeling | Bio-orthogonal click chemistry | Methionine surrogates (e.g., Azidohomoalanine - AHA)[5] | High incorporation efficiency in most cell lines. | Does not capture protein-protein interactions via crosslinking. |
Experimental Protocols & Workflows
The following protocols provide a validated framework for applying isotopically labeled AzY in a typical quantitative photo-crosslinking experiment.
Workflow 1: Cell Labeling and In-Vivo Crosslinking
This initial phase involves introducing the isotopic AzY mixture to the cells and then capturing interactions using UV light.
Caption: Workflow for metabolic labeling and photo-crosslinking.
Step-by-Step Protocol:
-
Cell Culture: Grow adherent or suspension cells to ~70-80% confluency.
-
Media Exchange: Gently wash cells with phosphate-buffered saline (PBS) and replace the standard medium with tyrosine-free medium supplemented with dialyzed fetal bovine serum.
-
Labeling: Add a pre-mixed 1:1 solution of light (natural abundance) and heavy (e.g., ¹³C₆-labeled) this compound to the medium. The final concentration typically ranges from 1-4 mM, but should be optimized for your cell line. Incubate for 18-24 hours to allow for metabolic incorporation.
-
UV Crosslinking: Wash cells with ice-cold PBS to remove residual media. For adherent cells, add a thin layer of PBS. Place the plate on ice and irradiate with 365 nm UV light for 5-15 minutes. The optimal time and energy must be determined empirically.
-
Harvesting: Immediately after irradiation, scrape or pellet the cells and store them at -80°C until ready for lysis and enrichment.
Workflow 2: Enrichment via Click Chemistry
After capturing the crosslinked complexes, the next step is to enrich the AzY-containing species using the azide handle.
Caption: Enrichment of AzY-labeled proteins via CuAAC click chemistry.
Step-by-Step Protocol:
-
Lysis: Lyse the cell pellet in a denaturing buffer (e.g., RIPA buffer with protease inhibitors) to solubilize proteins.
-
Click Reaction: To the clarified lysate, add the CuAAC reaction components: Biotin-Alkyne probe (e.g., Biotin-PEG4-Alkyne), a copper(I) source (e.g., CuSO₄), and a reducing agent (e.g., sodium ascorbate) to keep the copper in its active Cu(I) state. A copper ligand like TBTA is often used to improve efficiency and protect proteins.
-
Incubation: Gently rotate the reaction mixture at room temperature for 1-2 hours.
-
Affinity Capture: Add streptavidin-conjugated magnetic beads or agarose resin to the reaction mixture and incubate for 1 hour to capture the biotinylated proteins.
-
Washing: Use a magnetic stand or centrifugation to pellet the beads. Wash extensively with high-salt and detergent-containing buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads using a buffer containing biotin or by boiling in SDS-PAGE loading buffer.
Workflow 3: MS Sample Preparation and Data Analysis
The final stage involves preparing the enriched proteins for mass spectrometry and analyzing the data to identify the isotopically labeled peptides.
Caption: Sample preparation and data analysis for MS.
Step-by-Step Protocol:
-
Protein Digestion: The enriched, eluted proteins are digested into peptides, typically using the enzyme trypsin. This can be done in-solution or after running the sample on an SDS-PAGE gel and excising the bands.
-
Peptide Cleanup: The resulting peptide mixture is desalted and concentrated using a C18 solid-phase extraction method (e.g., StageTips or ZipTips).
-
LC-MS/MS Analysis: The cleaned peptides are injected into a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The instrument separates the peptides over time and sequentially isolates and fragments them to determine their amino acid sequence.
-
Data Analysis: Specialized software is used to search the acquired MS/MS spectra against a protein database. The key step is to define a variable modification corresponding to the mass of AzY and to instruct the software to specifically look for peptide pairs that co-elute and exhibit the exact mass difference corresponding to the heavy isotope label (e.g., +6.02 Da for ¹³C₆-AzY). This provides the ultimate validation for the identification of both the peptide and the crosslink site.
Conclusion
The metabolic incorporation of isotopically labeled this compound represents a state-of-the-art strategy for researchers aiming to dissect complex protein dynamics. The dual functionality of photo-crosslinking and bio-orthogonal tagging, when combined with the analytical power of an isotopic signature, provides an unparalleled level of confidence in mass spectrometry data. By creating an unambiguous filter to distinguish signal from noise, this technique enables the robust identification and quantification of protein-protein interactions and de novo protein synthesis, empowering scientists to answer challenging biological questions with high precision.
References
- G-Biosciences. (2019).
- Zhang, Y., et al. (2021). Recent Advances about the Applications of Click Reaction in Chemical Proteomics. Molecules.
- Deol, K. K., et al. (2015).
- Dieterich, D. C., et al. (2012). Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging. Current Protocols in Cell Biology.
- Bachem. (2021).
- Steigenberger, B., et al. (2019). Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes. Analytical Chemistry.
- Gregor, K., & Kulyk, H. (2018). Rapid Mapping of Protein Interactions Using Tag-Transfer Photocrosslinkers. Angewandte Chemie.
- Wikipedia. Isotopic labeling.
- Monden, Y., et al. (1996). Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype. Oncology Reports.
- Cambridge Isotope Laboratories, Inc. (2011). Stable Isotopes for Mass Spectrometry.
Sources
- 1. Azatyrosine is incorporated into proteins instead of tyrosine residues, with the resultant conversion of transformed cells to cells with a normal phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. mdpi.com [mdpi.com]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolic labeling with noncanonical amino acids and visualization by chemoselective fluorescent tagging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Photo-crosslinking Mass Spectrometry Revealing Protein Structure Response to Environmental Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isotopic labeling - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Azidotyrosine
For Immediate Use by Laboratory Professionals
As a Senior Application Scientist, it is imperative to disseminate not just the applications of novel compounds like 3-Azidotyrosine, but also the critical safety and disposal protocols that ensure the well-being of our research community. This guide provides a detailed, step-by-step framework for the proper disposal of this compound, grounding each recommendation in established chemical safety principles.
The Intrinsic Hazards of the Azido Functional Group
This compound, an unnatural amino acid, is increasingly utilized in biochemical research. While its utility is significant, the presence of the azido (-N₃) functional group necessitates stringent handling and disposal procedures. Organic azides are energetic compounds that can be sensitive to shock, friction, and heat, posing a risk of explosive decomposition.[1] Furthermore, azides are acutely toxic, with a mechanism of action similar to cyanide.[2] A critical and often overlooked danger is the reaction of azides with acids to form hydrazoic acid (HN₃), a substance that is not only highly toxic but also volatile and explosive.[2][3] A significant plumbing hazard exists as well; improper disposal of azide solutions down the drain can lead to the formation of explosive heavy metal azides in copper or lead pipes.[2][4]
Disposal Decision Workflow: To Quench or Not to Quench?
The primary decision in disposing of this compound waste is whether to first chemically deactivate (quench) the azide functionality or to dispose of it directly as hazardous waste. This decision is contingent on the concentration of the azide, the volume of the waste, and the other chemical constituents in the waste stream.
Caption: Decision workflow for the proper disposal of this compound.
Part 1: Direct Disposal as Hazardous Waste
This is the most direct and often the safest method, particularly for solid this compound, concentrated solutions, or waste streams containing other hazardous materials.
Step-by-Step Protocol:
-
Segregation is Key: All waste containing this compound, including contaminated personal protective equipment (PPE) like gloves and weigh paper, must be collected in a dedicated hazardous waste container.[2]
-
Container Compatibility: Use only plastic containers for azide waste to prevent the formation of shock-sensitive metal azides.[2] Ensure the container is in good condition and has a secure, leak-proof lid.[5]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a description of its contents, including "Contains this compound."[6]
-
Avoid Incompatibilities: Never mix azide waste with acids, heavy metal salts, or halogenated solvents.[7][8] The reaction with acids can produce highly toxic and explosive hydrazoic acid, while halogenated solvents can form extremely unstable di- and tri-azidomethane.[1][3][8]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, which must be at or near the point of generation.[9] This area should be well-ventilated, and the container should be stored away from heat and light.[8][10]
-
Scheduled Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7]
Part 2: Chemical Deactivation (Quenching) for Dilute Aqueous Solutions
For dilute aqueous solutions (≤5% this compound) that do not contain other incompatible hazardous materials, chemical deactivation is a viable option to render the waste less hazardous before disposal.[4] The most common method involves the use of nitrous acid, which is generated in situ from sodium nitrite and an acid.[3][11]
! CAUTION ! This procedure must be performed in a certified chemical fume hood with appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Step-by-Step Quenching Protocol:
-
Preparation: In a three-necked flask equipped with a stirrer, an addition funnel, and a gas outlet vented to the back of the fume hood, place the dilute aqueous this compound waste.[3][4]
-
Addition of Sodium Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every gram of this compound to be quenched (a 40% excess is recommended).[3][4]
-
Acidification: Slowly and carefully add a 20% aqueous solution of sulfuric acid through the addition funnel until the solution is acidic to pH paper.[3][4] Crucially, the acid must be added to the azide/nitrite mixture, not the other way around, to avoid the generation of concentrated hydrazoic acid. [4]
-
Reaction and Verification: Gas evolution (nitrogen and nitric oxide) will be observed. Continue stirring until the gas evolution ceases.[11] To confirm the complete destruction of the azide, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite, signifying that the quenching reaction is complete.[3]
-
Neutralization and Final Disposal: Neutralize the quenched solution with a dilute sodium hydroxide solution to a pH between 6 and 9.[4] This final solution should be collected in a hazardous waste container and disposed of through your institution's EHS program.[4] Never pour the quenched solution down the drain without consulting your local EHS guidelines. [4]
Summary of Incompatible Materials for this compound Waste
| Incompatible Material | Hazard |
| Acids (e.g., HCl, H₂SO₄) | Forms highly toxic and explosive hydrazoic acid (HN₃).[2][3] |
| Heavy Metals (e.g., copper, lead, silver, mercury) and their salts | Forms shock-sensitive and explosive metal azides.[8] |
| Halogenated Solvents (e.g., dichloromethane, chloroform) | Can form extremely unstable di- and tri-azidomethane.[1][8] |
| Carbon Disulfide, Bromine, Dimethyl Sulfate | Reacts violently.[7] |
Spill and Emergency Procedures
For a Small Spill (contained within a fume hood):
-
Alert personnel in the immediate area.
-
Gently cover a solid spill with paper towels or absorbent pads and wet them with a buffer solution of pH > 9 to prevent dust formation.[7] For a liquid spill, confine it with absorbent pads.[7]
-
Wipe up the spill, placing all contaminated materials into a designated "azide contaminated waste" container.[7]
-
Decontaminate the work surface with a pH > 9 buffer solution, followed by 70% ethanol.[7]
For a Large Spill or Any Spill Outside a Fume Hood:
-
Evacuate the laboratory immediately.
-
Warn others and post a "Do Not Enter" sign on the door.
-
Contact your institution's emergency services and EHS department.[7]
By adhering to these rigorous disposal procedures, we can continue to innovate with powerful chemical tools like this compound while upholding our commitment to a safe and secure research environment.
References
- University of Victoria. (2022, May 18). Azides.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- BenchChem. (2025). A Guide to the Safe Disposal of Azido Compounds for Laboratory Professionals.
- BenchChem. (n.d.). Technical Support Center: Safe Handling of Organic Azides.
- University of Pittsburgh. (2013, February 1). Safe Handling of Azides. Retrieved from University of Pittsburgh Environmental Health and Safety.
- University of New Mexico Chemistry. (2021, February 16). Standard Operating Procedure Safe Handling of Azido Compounds.
- Chemistry LibreTexts. (2021, August 15). Sodium Azide.
- University College Dublin School of Chemistry. (2018, April 1). SOP For Handling Azides And Other Potentially Explosive Materials.
- Hazardous Waste Experts. (2016, February 19). What You Need to Know About Sodium Azide.
- Drexel University. (n.d.). Standard Operating Procedures For Handling, Storage and Disposal of Sodium Azide.
- Pentzer, E. (2018, July 16). Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP).
- Laboratory Waste Guide 2025. (n.d.).
- BenchChem. (2025). Technical Support Center: Acyl Azides - Safe Handling and Quenching.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET.
- Clinical Lab Products. (n.d.). Laboratory Waste Management: The New Regulations.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- Fisher Scientific. (2010, September 6). SAFETY DATA SHEET.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- BroadPharm. (n.d.). Safety Data Sheet.
- Reddit. (2021, March 2). How to quench azide.
- Spectrum Chemical. (2010, March 8). Material Safety Data Sheet.
- ResearchGate. (n.d.). A traditional process for quenching of excess sodium azide present in....
- National Center for Biotechnology Information. (n.d.). This compound.
- Alfa Chemistry. (n.d.). CAS 129960-3 3-azido-L-tyrosine.
- ChemicalBook. (n.d.). This compound CAS#: 129960-90-3.
- Adamiec, J., Cejpek, K., Rössner, J., & Velíšek, J. (2001). Novel Strecker Degradation Products of Tyrosine and Dihydroxyphenylalanine. Czech Journal of Food Sciences, 19(1), 13–18.
- Cole-Parmer. (n.d.). Chemical Compatibility Database.
- Lester, Y., et al. (2021). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?.
- PubMed. (n.d.). Molecular products from the pyrolysis and oxidative pyrolysis of tyrosine.
- Lefebvre, I., et al. (2009). Decomposition of 3'-azido-2',3'-dideoxythymidine 5'-monophosphate (AZTMP) prodrugs in biological media studied by on-line solid-phase extraction coupled to liquid chromatography mass spectrometry.
- Walchem. (2024, April 19). Chemical Compatibility Chart.
Sources
- 1. ucd.ie [ucd.ie]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistry.unm.edu [chemistry.unm.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. medlabmag.com [medlabmag.com]
- 7. uvic.ca [uvic.ca]
- 8. safety.pitt.edu [safety.pitt.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. drexel.edu [drexel.edu]
- 11. reddit.com [reddit.com]
A Guide to Personal Protective Equipment for Handling 3-Azidotyrosine
The incorporation of non-canonical amino acids like 3-Azidotyrosine into proteins has unlocked powerful methodologies in drug development and chemical biology, particularly through bioorthogonal "click chemistry".[1] However, the synthetic utility of the azide functional group is matched by its significant, non-negotiable hazards. As scientists, our primary responsibility is to mitigate risk through a deep understanding of the chemical's nature and the rigorous application of safety protocols.
This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when handling this compound. It is structured not as a rigid checklist, but as a system of layered defenses built upon a foundational understanding of the core risks involved.
The 'Why': Understanding the Core Hazards of this compound
Effective protection begins with a causal understanding of the risks. The hazards of this compound are almost entirely dictated by its azide moiety (-N₃).
-
Inherent Instability and Explosivity : Organic azides are energetic compounds that can be sensitive to external energy inputs like heat, light, friction, and mechanical shock.[2][3] While larger organic azides like this compound are generally more stable than smaller, low-molecular-weight azides, they must always be treated as potentially explosive.[2] The stability of an organic azide can be assessed using guidelines like the "Rule of Six," which suggests a compound is relatively safe if it has at least six carbon atoms for each energetic group.[4][5]
-
High Acute Toxicity : The azide ion is acutely toxic and shares a toxicity profile similar to that of cyanide.[2] It is readily absorbed through the skin, making dermal contact a critical exposure route.[6][7]
-
Dangerous Reactivity :
-
Acids : Azides react with acids to form hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound.[4][8][9] This makes waste segregation absolutely critical.
-
Heavy Metals : Contact with heavy metals such as copper, lead, silver, or mercury can form notoriously shock-sensitive and explosive heavy metal azides.[3][4] This has direct implications for lab equipment, spatulas, and plumbing.
-
Halogenated Solvents : Never use chlorinated solvents like dichloromethane or chloroform as reaction media, as this can generate extremely unstable di- and tri-azidomethane.[2][4]
-
The 'How': A Multi-Layered PPE and Engineering Control Protocol
PPE is the final barrier between you and the hazard. It must be used in conjunction with, not in place of, robust engineering controls.
Foundational Layer: Engineering Controls
Your first and most important line of defense is to physically contain the hazard.
-
Chemical Fume Hood : All manipulations of this compound, from weighing solids to running reactions and workups, must be conducted inside a certified chemical fume hood.[6] This protects you from inhaling toxic vapors or dust.
-
Blast Shield : For any operation involving azides, the use of a portable blast shield inside the fume hood is a mandatory precaution.[6][7] It should be positioned between the user and the experimental apparatus.
Primary Protective Barrier: Core PPE
This is the minimum required PPE for any task involving this compound.
-
Eye and Face Protection :
-
Chemical Splash Goggles : Standard safety glasses are insufficient. You must wear fully sealing chemical splash goggles that comply with ANSI Z87.1 standards to protect against splashes.[6]
-
Face Shield : A full-face shield must be worn over your safety goggles.[6][10] This provides a secondary layer of protection from splashes and is critical in the event of an energetic decomposition.
-
-
Hand Protection :
-
Double-Gloving : A double-gloving strategy using nitrile gloves is essential.[10] This protects against the significant risk of skin absorption.[6][7] If the outer glove becomes contaminated, it can be immediately and safely removed, preserving the integrity of the inner glove. For tasks with higher splash risk, consider using Silver Shield gloves under the outer nitrile glove for enhanced chemical resistance.[6][7]
-
-
Body Protection :
-
Flame-Resistant (FR) Lab Coat : A flame-resistant lab coat is strongly recommended over a standard cotton or polyester coat.[6] It should be fully buttoned with sleeves rolled down.
-
Full-Length Pants and Closed-Toe Shoes : This is a standard laboratory requirement but is especially critical when working with energetic materials.
-
Task-Specific PPE and Safety Plan
The level of risk can vary depending on the specific procedure. The following table outlines the recommended PPE and key safety considerations for common laboratory tasks involving this compound.
| Task | PPE Requirement | Key Operational and Disposal Plan |
| Weighing Solid | Core PPE (Double Nitrile Gloves, Goggles, Face Shield, FR Lab Coat) | Operational: Use a plastic or ceramic spatula; never metal.[4][11] Perform in a fume hood. Clean the balance area with a damp wipe after use to collect any stray dust. Disposal: Dispose of contaminated wipes and weigh paper in the designated solid azide waste container. |
| Preparing Solutions | Core PPE | Operational: Add solid this compound slowly to the solvent. Avoid heating to dissolve unless the protocol has been thoroughly vetted for thermal stability. Use a magnetic stir bar, not sonication, for mixing. Disposal: Rinse contaminated glassware with a pH > 9 buffer solution before final cleaning.[11] Collect all rinsate in the designated aqueous azide waste container. |
| Running Reactions | Core PPE + Blast Shield | Operational: Set up the reaction in the fume hood behind a blast shield.[6] Ensure the apparatus is free of ground glass joints where possible to minimize friction.[8] Maintain reaction temperature carefully. Disposal: Quench the reaction safely according to your validated protocol before workup. All waste from the reaction must be treated as hazardous azide waste. |
| Work-up & Purification | Core PPE + Blast Shield | Operational: Never concentrate an azide-containing solution to dryness on a rotary evaporator.[11] Purification should be limited to extraction and precipitation; avoid distillation or sublimation.[2] Disposal: All aqueous layers and solvent washes must go into the designated azide waste container. Do not mix with acidic waste streams.[4] |
Procedural Walkthroughs for Safe Handling
PPE Decision Workflow
The following diagram illustrates the decision-making process for ensuring adequate protection.
Caption: PPE and handling decision workflow for this compound.
Protocol: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Confirm all engineering controls (fume hood, blast shield) are in place and operational.
-
Don your flame-resistant lab coat, ensuring it is fully buttoned.
-
Put on the inner pair of nitrile gloves.
-
Put on your chemical splash goggles.
-
Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
Finally, put on your face shield before approaching the fume hood.
Doffing (Taking Off) Sequence: This sequence is designed to prevent contamination of your skin and clothing.
-
Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the solid azide waste.
-
Remove your face shield and goggles.
-
Remove your lab coat, turning it inside out as you remove it.
-
Remove the inner pair of gloves and dispose of them.
-
Wash your hands thoroughly with soap and water.
Emergency and Disposal Plan
Spill Response: Do not attempt to clean up a large spill of azide material yourself.[6] Evacuate the area, notify others, and contact your institution's Environmental Health & Safety (EH&S) department immediately. For a very small spill inside a fume hood, you may confine it with absorbent pads and decontaminate the area with a pH > 9 buffer solution, collecting all materials as hazardous azide waste.[11]
Waste Disposal: This is a critical safety control point.
-
Segregate Waste : All azide-containing waste must be collected in separate, clearly labeled containers.[3]
-
No Acid Contamination : Never mix azide waste with acidic waste streams to prevent the formation of highly toxic and explosive hydrazoic acid.[4][8]
-
No Drain Disposal : Never dispose of azide solutions down the sink.[11] This can lead to the formation of explosive metal azides in the plumbing.[3][9]
-
Container Choice : Use plastic containers with non-metal lids for waste collection.[6]
By integrating a deep understanding of the hazards with these rigorous, multi-layered PPE and handling protocols, researchers can safely harness the power of this compound in their work.
References
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin. Available at: [Link]
-
Azides - Safe Work Procedure. (2022). University of Victoria. Available at: [Link]
-
Safe Handling of Azides. (2013). University of Pittsburgh. Available at: [Link]
-
Sodium Azide and Organic Azides. UC Santa Barbara. Available at: [Link]
-
Azides. Wayne State University. Available at: [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds. (2021). University of New Mexico Chemistry. Available at: [Link]
-
Information on Azide Compounds. Stanford Environmental Health & Safety. Available at: [Link]
-
Sodium Azide & Organic Azides Fact Sheet. UC Santa Barbara. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. ucd.ie [ucd.ie]
- 3. ehs.ucsb.edu [ehs.ucsb.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. research.wayne.edu [research.wayne.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. uvic.ca [uvic.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
